molecular formula C18H22N2O2 B1364629 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide CAS No. 70757-69-6

2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Cat. No.: B1364629
CAS No.: 70757-69-6
M. Wt: 298.4 g/mol
InChI Key: CBIXTMKFLPNLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide ( 70757-64-1) is a chemical reagent supplied for research and development purposes. This compound has a molecular formula of C17H20N2O2 and a molecular weight of 284.35 g/mol . It is characterized by its hydrazide functional group, which is a common motif in organic synthesis and medicinal chemistry, often utilized in the preparation of various heterocycles or as a building block for more complex molecules. The presence of the 2-phenylpropan-2-yl (also known as 2-phenylisopropyl) group suggests potential for the compound to be investigated in the development of materials science applications, such as polymer stabilizers, given that structurally related phenolic compounds are known to exhibit antioxidant and antimicrobial activities when incorporated into plastics, fibers, and coatings . This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets (SDS) should be consulted before handling. The product typically requires storage sealed in dry conditions at cool temperatures (2-8°C) to maintain stability .

Properties

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(17(21)20-19)22-16-11-9-15(10-12-16)18(2,3)14-7-5-4-6-8-14/h4-13H,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIXTMKFLPNLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395736
Record name 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70757-69-6
Record name 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the retrosynthetic analysis, step-by-step experimental protocols, and the underlying chemical principles for each transformation. All procedures are designed to be self-validating, with explanations for the selection of reagents and reaction conditions to ensure reproducibility and high yield.

Introduction

This compound is a molecule of interest in medicinal chemistry due to its structural motifs. The 4-(2-phenylpropan-2-yl)phenol core is a known constituent in various biologically active compounds. Hydrazides are a class of organic compounds that have shown a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. This guide will delineate a logical and reproducible three-step synthesis of the title compound, starting from commercially available precursors.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward synthetic route. The hydrazide functional group can be readily formed from the corresponding ester through hydrazinolysis. The ester, in turn, can be synthesized via a Williamson ether synthesis between a phenol and an α-haloester. This leads to the following disconnection approach:

Retrosynthesis target This compound ester Ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate target->ester Hydrazinolysis phenol 4-(2-Phenylpropan-2-yl)phenol ester->phenol Williamson Ether Synthesis haloester Ethyl 2-bromopropanoate ester->haloester Williamson Ether Synthesis Synthetic Pathway phenol_reagent Phenol + α-Methylstyrene phenol_product 4-(2-Phenylpropan-2-yl)phenol phenol_reagent->phenol_product H+ catalyst ester_product Ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate phenol_product->ester_product 1. NaH 2. Ethyl 2-bromopropanoate hydrazide_product This compound ester_product->hydrazide_product Hydrazine Hydrate

Caption: Forward synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 4-(2-Phenylpropan-2-yl)phenol

This procedure is based on the well-established acid-catalyzed alkylation of phenols.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenol94.1147.1 g0.5
α-Methylstyrene118.1859.1 g0.5
Sulfuric Acid (conc.)98.082.5 mL-
Toluene-250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (47.1 g, 0.5 mol) and toluene (250 mL).

  • Stir the mixture until the phenol is completely dissolved.

  • Slowly add concentrated sulfuric acid (2.5 mL) to the solution.

  • Heat the mixture to 60 °C and add α-methylstyrene (59.1 g, 0.5 mol) dropwise over a period of 1 hour.

  • After the addition is complete, continue stirring at 60 °C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and wash with 2 x 100 mL of water, followed by 1 x 100 mL of saturated sodium bicarbonate solution, and finally 1 x 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield 4-(2-phenylpropan-2-yl)phenol as a white solid.[2][3]

Expertise & Experience: The use of a catalytic amount of strong acid like sulfuric acid is crucial for the electrophilic aromatic substitution to occur. Toluene is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for this reaction. The workup procedure is designed to remove the acid catalyst and any unreacted phenol.

Step 2: Synthesis of Ethyl 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoate

This step utilizes the Williamson ether synthesis, a reliable method for forming ethers.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(2-Phenylpropan-2-yl)phenol212.2921.2 g0.1
Sodium Hydride (60% in mineral oil)24.004.4 g0.11
Ethyl 2-bromopropanoate181.0319.9 g0.11
Anhydrous Dimethylformamide (DMF)-200 mL-

Procedure:

  • To a flame-dried 500 mL three-necked flask under an inert atmosphere (nitrogen or argon), add 4-(2-phenylpropan-2-yl)phenol (21.2 g, 0.1 mol) and anhydrous DMF (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (4.4 g of 60% dispersion in mineral oil, 0.11 mol) portion-wise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add ethyl 2-bromopropanoate (19.9 g, 0.11 mol) dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 50 mL of cold water.

  • Extract the aqueous layer with 3 x 100 mL of diethyl ether.

  • Combine the organic layers and wash with 2 x 100 mL of water and 1 x 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ester.

Expertise & Experience: Sodium hydride is a strong base used to deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this type of reaction. The reaction is carried out under an inert atmosphere to prevent the reaction of sodium hydride with atmospheric moisture.

Step 3:

The final step is a nucleophilic acyl substitution reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate312.4215.6 g0.05
Hydrazine Hydrate (80%)50.066.3 mL~0.1
Ethanol-150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate (15.6 g, 0.05 mol) in ethanol (150 mL).

  • Add hydrazine hydrate (6.3 mL, ~0.1 mol) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into 200 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product, this compound.[1][4]

Expertise & Experience: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. Ethanol is a suitable solvent as it dissolves both the ester and hydrazine hydrate and has an appropriate boiling point for the reflux. A molar excess of hydrazine hydrate is used to ensure the complete conversion of the ester.

Trustworthiness: A Self-Validating System

The described protocols are designed to be self-validating. The purity of the intermediates and the final product at each stage can be assessed using standard analytical techniques such as TLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The expected outcomes are high yields of pure compounds at each step, contingent on adherence to the described procedures and the use of appropriately pure reagents.

References

  • Mohareb, R. M., et al. (2012). Pyrazole Derivatives and their Anti-Tumor Evaluations. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 8-18. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(2-PHENYLPROPAN-2-YL)PHENOL | CAS 599-64-4. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Characterization of Novel Propanehydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Propanehydrazide Scaffold

In the landscape of medicinal chemistry, the hydrazide and hydrazone moieties are recognized as privileged structures due to their wide array of biological activities.[1][2] These activities include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumoral properties.[1][3][4] The propanehydrazide core, specifically, offers a flexible yet stable scaffold that combines the reactive potential of the hydrazide group with a three-carbon aliphatic chain, allowing for diverse functionalization and fine-tuning of physicochemical properties.

The biological significance of these compounds is often attributed to the active azomethine pharmacophore, -NH-N=CH-, which can be readily formed from the hydrazide precursor.[3] This functional group is crucial for interacting with various biological targets. This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and multi-faceted characterization of novel propanehydrazide derivatives, designed to accelerate their journey from laboratory synthesis to potential therapeutic candidates.

Our approach is rooted in a philosophy of causality and self-validation. We will not merely list protocols but explain the scientific rationale behind each experimental choice, ensuring that every step contributes to a robust and unambiguous characterization of the target molecules.

Part 1: Synthesis and Purification Strategy

The journey begins with the rational design and synthesis of the target propanehydrazide derivatives. The choice of synthetic route is paramount and is dictated by the desired substitutions on the propanehydrazide backbone.

General Synthetic Protocol: Two-Step Condensation

A common and effective method involves a two-step process starting from a substituted propanoic acid. This ensures high yields and allows for structural diversity.[4][5]

Step 1: Esterification and Hydrazinolysis

  • Esterification: The parent propanoic acid is first converted to its corresponding methyl or ethyl ester. This is a critical activation step. The ester is more reactive towards nucleophilic attack by hydrazine than the carboxylic acid itself, which would otherwise lead to a simple acid-base reaction. This reaction is typically catalyzed by a strong acid (e.g., H₂SO₄) in an excess of the corresponding alcohol (methanol or ethanol), and heated to reflux.

  • Hydrazinolysis: The purified ester is then reacted with hydrazine hydrate (N₂H₄·H₂O) in an alcoholic solvent. The hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group to form the stable propanehydrazide.

Step 2: Hydrazone Formation (Optional but Common)

  • Condensation: The synthesized propanehydrazide is condensed with a selected aldehyde or ketone in a suitable solvent like ethanol, often with a catalytic amount of glacial acetic acid.[6] This reaction forms the corresponding hydrazone, introducing the biologically significant azomethine linkage.[3] The reaction is typically stereoselective, yielding the more stable E-isomer.[7]

Purification and Verification

Purity is not negotiable for subsequent analytical and biological assays. The crude product from synthesis must be rigorously purified.

  • Recrystallization: This is the primary method for purifying solid products. The choice of solvent is critical and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is used to elute the components based on their polarity.

  • Purity Assessment: The purity of the final compound is confirmed by Thin Layer Chromatography (TLC) and melting point determination. A sharp, single melting point and a single spot on TLC plates in multiple solvent systems are strong indicators of high purity.

Part 2: Definitive Structural Elucidation

Unambiguous structure determination is the cornerstone of characterization. A combination of spectroscopic and spectrometric techniques is employed to build a complete, validated picture of the molecule's atomic connectivity and composition.[8][9][10]

Overall Characterization Workflow

The following diagram illustrates the logical flow from a newly synthesized compound to a fully characterized derivative ready for biological screening.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_biology Biological Evaluation Synthesis Chemical Synthesis Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Purity Purity Check (TLC, Melting Point) Purification->Purity Spectroscopy Spectroscopic Analysis (NMR, IR) Purity->Spectroscopy MassSpec Mass Spectrometry (LRMS, HRMS) Purity->MassSpec XRay X-Ray Crystallography (If single crystals form) Purity->XRay Conditional PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Purity->PhysChem Screening In Vitro Screening (e.g., MTT, MIC Assays) Spectroscopy->Screening MassSpec->Screening XRay->Screening PhysChem->Screening SAR SAR Analysis Screening->SAR Lead Lead Candidate SAR->Lead

Figure 1: High-level workflow for the characterization of novel propanehydrazide derivatives.
Spectroscopic Analysis

Spectroscopy provides the primary evidence for the covalent structure of the molecule.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[12]

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for a propanehydrazide derivative would include the amide proton (NHCO) typically appearing as a broad singlet downfield (δ 9-12 ppm) and the imine proton (CH=N) if a hydrazone has been formed (δ 8-9 ppm).[13]

    • ¹³C NMR: Shows the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon (C=O) is a key diagnostic peak, appearing significantly downfield (δ 160-180 ppm).[13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[10] The key is to look for characteristic absorption bands. For a propanehydrazide, the C=O (amide I) stretch is a strong, sharp peak around 1640-1680 cm⁻¹, and the N-H stretch appears as a medium to strong band around 3200-3300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula.[11]

  • Low-Resolution MS (LRMS): Provides the nominal molecular weight (the integer mass of the most abundant isotopes). The molecular ion peak (M+) is the primary piece of information.

  • High-Resolution MS (HRMS): This is the definitive technique for confirming the molecular formula. It measures the mass-to-charge ratio to four or five decimal places, allowing for the calculation of a unique elemental composition that distinguishes between molecules with the same nominal mass.

Technique Information Gained Typical Values for Propanehydrazide Core
¹H NMR Proton environment, connectivity- NH-CO: ~9.0-12.0 ppm (singlet, broad) - CH=N: ~8.0-9.0 ppm (singlet) - Ar-H: ~6.5-8.5 ppm (multiplets) - -CH₂-CH₂-: ~2.5-3.5 ppm (triplets)
¹³C NMR Carbon skeleton- C=O: ~160-180 ppm - C=N: ~140-150 ppm - Ar-C: ~110-160 ppm - -CH₂-CH₂-: ~20-40 ppm
IR Spec. Functional groups- N-H stretch: ~3200-3300 cm⁻¹ - C=O stretch: ~1640-1680 cm⁻¹
HRMS Elemental compositionMeasured mass agrees with calculated mass to < 5 ppm error.
Table 1: Summary of key analytical data for structural elucidation.
Single-Crystal X-Ray Crystallography

When suitable single crystals can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[15][16] It is the gold standard, revealing the precise three-dimensional arrangement of every atom in the molecule, including relative and absolute stereochemistry.[17][18] This technique is unparalleled for confirming molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.[15]

Protocol: Growing Crystals for X-Ray Diffraction

  • Selection: Start with a highly purified sample (>99%).

  • Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble).

  • Slow Evaporation/Diffusion: Place this solution in a small vial. Either allow the solvent to evaporate slowly over several days or place the vial inside a larger beaker containing a "poor" solvent (in which the compound is insoluble). The slow diffusion of the poor solvent into the good solvent will gradually decrease the compound's solubility, promoting the formation of well-ordered single crystals.

Part 3: Physicochemical Profiling for Drug Development

For a compound to be a viable drug candidate, it must possess suitable physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME).[19] Measuring these properties early is crucial.[20][21]

  • Solubility (logS): The aqueous solubility of a compound is critical for its absorption. It is typically measured in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Lipophilicity (logP/logD): Lipophilicity is a measure of a compound's ability to partition between an oily (n-octanol) and an aqueous phase.[22] It is a key predictor of membrane permeability.

    • logP: The partition coefficient of the neutral form of the molecule.

    • logD: The distribution coefficient at a specific pH (e.g., 7.4), which accounts for both neutral and ionized forms.[20]

  • Ionization Constant (pKa): The pKa determines the extent to which a molecule is ionized at a given pH.[21] This affects its solubility, permeability, and interaction with biological targets. Reverse-phase HPLC can be a high-throughput method for pKa determination.[21]

Part 4: Biological Activity and Structure-Activity Relationship (SAR)

With a fully characterized compound in hand, the next phase is to determine its biological activity and understand how its structure relates to its function.

In Vitro Screening Cascade

An in vitro screening cascade is a tiered system of assays designed to efficiently identify promising compounds.[23] The specific assays depend on the therapeutic target, but a general approach for novel compounds often starts with cytotoxicity and antimicrobial screens.

G cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening (Dose-Response) cluster_tertiary Mechanism of Action (MoA) start Library of Characterized Propanehydrazide Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT on cell lines) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC determination) start->antimicrobial ic50 IC₅₀ / EC₅₀ Determination cytotoxicity->ic50 Active? antimicrobial->ic50 Active? selectivity Selectivity Profiling (vs. related targets/cell lines) ic50->selectivity enzyme Enzyme Inhibition Kinetics selectivity->enzyme Selective? pathway Pathway Analysis enzyme->pathway hit Validated Hit Compound pathway->hit

Figure 2: A tiered in vitro screening cascade for evaluating novel compounds.

Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.[8]

  • Cell Seeding: Plate human cancer cell lines (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer) in 96-well plates and allow them to adhere overnight.[3][8]

  • Compound Treatment: Treat the cells with a serial dilution of the propanehydrazide derivatives for a set period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the purple solution using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Analysis

SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.[7][24] By synthesizing and testing a series of related analogs, researchers can build a model of the pharmacophore.[13][25]

For propanehydrazide derivatives, key modifications might include:

  • Varying the substituents on the aromatic ring of the hydrazone portion (e.g., electron-donating vs. electron-withdrawing groups).[24]

  • Altering the substitution pattern on the propane backbone.

  • Replacing the aromatic ring with various heterocyclic systems.[3]

Derivative ID R-Group (on phenyl ring) IC₅₀ (µM) vs. U-87 Cells [8]SAR Insight
PZH-01-H55.2Baseline activity
PZH-024-Cl28.1Electron-withdrawing group enhances activity
PZH-034-OCH₃62.5Electron-donating group slightly reduces activity
PZH-044-NO₂15.8Strong electron-withdrawing group significantly enhances activity
Table 2: Hypothetical SAR data for a series of propanehydrazide derivatives.

This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and is aimed at optimizing the lead compound's potency and selectivity while minimizing toxicity.[26]

Conclusion

The comprehensive characterization of novel propanehydrazide derivatives is a systematic, multi-disciplinary process that requires a rigorous and logical approach. By integrating robust synthesis and purification with a suite of advanced analytical techniques—from NMR and MS to X-ray crystallography—we can establish a molecule's structure with unshakable confidence. This foundational knowledge, combined with systematic physicochemical profiling and biological screening, enables the elucidation of structure-activity relationships, paving the way for the rational design of potent and selective therapeutic agents. This guide provides the framework and technical rationale to empower researchers in this critical endeavor.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Gajda, T., et al. (2020). Synthesis and Structure–Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(5), 1255. Available from: [Link]

  • Jonušienė, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. Available from: [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • Jonušienė, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. Retrieved from [Link]

  • Blass, B. (2015). In vitro Screening Systems. ResearchGate. Retrieved from [Link]

  • Gajda, T., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase From Trametes versicolor. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Available from: [Link]

  • Creative Bioarray. (2023). The Important Role of in Vitro Screening Related Services in Drug. Labinsights. Retrieved from [Link]

  • Chruszcz, M., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Aubry, A. F., et al. (2010). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]

  • Sanna, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 4607. Available from: [Link]

  • Malone, H. E. (n.d.). The Determination of Hydrazino–Hydrazide Groups. Retrieved from [Link]

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and characterization of novel dicarbohydrazide derivatives with electrochemical and theoretical approaches as potential corrosion inhibitors for N80 steel in a 3.5% NaCl solution. RSC Advances, 11(52), 32957-32971. Available from: [Link]

  • Sanna, C., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. Retrieved from [Link]

  • Trajkovic-Jolevska, S., & Stefkov, G. (2020). Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin, 66(2), 115-116. Available from: [Link]

  • ATSDR. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR) diagram for the synthesized compounds. Retrieved from [Link]

  • Almasirad, A., et al. (2014). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini-Reviews in Medicinal Chemistry, 14(4), 320-344. Available from: [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). Available from: [Link]

  • Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3). Available from: [Link]

  • Qi, X. Y., et al. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Analytical Biochemistry, 175(1), 139-44. Available from: [Link]

  • Sharma, R., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery, 3. Available from: [Link]

  • Atatürk University. (2025). Design of novel benzimidazole-propane hydrazide derivatives as α-glucosidase and α-amylase inhibitors: in vitro and in silico studies. AVESİS. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link]

  • Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 11(4), 1145-1158. Available from: [Link]

  • Khan, S. A., et al. (2021). Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. Letters in Organic Chemistry, 18(1), 69-81. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3496. Available from: [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Widener University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. Retrieved from [Link]

  • Clardy, J., & Linington, R. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports, 28(5), 862-893. Available from: [Link]

Sources

Spectroscopic analysis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a novel compound with potential applications in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We delve into the core spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—offering not only the expected spectral data but also the underlying scientific rationale for these predictions. Detailed, field-proven experimental protocols are provided to ensure replicability and data integrity. This guide is designed to serve as an essential resource for researchers engaged in the synthesis and characterization of novel hydrazide derivatives.

Introduction and Molecular Overview

The compound this compound belongs to the hydrazide class of organic molecules, which are notable for their wide range of biological activities and their utility as intermediates in the synthesis of various heterocyclic compounds. The structure integrates several key functional moieties: a cumene group (2-phenylpropan-2-yl) attached to a phenoxy scaffold, which is in turn linked to a propanehydrazide chain. This unique combination suggests potential applications as a pharmacophore, building upon the known biological roles of related phenoxy and hydrazide structures.[1][2]

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is inextricably linked to function and safety. Spectroscopic analysis provides the definitive, non-destructive means to achieve this confirmation. This guide will systematically deconstruct the molecule and predict the spectral fingerprint that arises from its unique electronic and atomic arrangement.

Caption: Molecular structure of this compound.

Synthesis Pathway and Rationale

A logical and efficient synthesis is paramount for obtaining a pure sample for analysis. The target compound can be synthesized via a two-step process starting from commercially available precursors. This pathway provides context for potential impurities that must be monitored during spectroscopic characterization.

Synthesis_Workflow A Ethyl 2-bromopropanoate C Intermediate Ester: Ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate A->C Williamson Ether Synthesis (Base, e.g., K₂CO₃) B 4-(2-Phenylpropan-2-yl)phenol B->C E Final Product: This compound C->E Hydrazinolysis (Reflux in Ethanol) D Hydrazine Hydrate (NH₂NH₂·H₂O) D->E

Caption: Proposed synthesis workflow for the target compound.

The initial step involves a Williamson ether synthesis, reacting 4-(2-phenylpropan-2-yl)phenol with ethyl 2-bromopropanoate. The subsequent and final step is the hydrazinolysis of the resulting ester. This reaction involves refluxing the intermediate ester with hydrazine hydrate, which nucleophilically displaces the ethoxy group to form the stable hydrazide product.[3][4] The purity of the final compound is critical and can be assessed using the spectroscopic methods detailed below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the vibrations of the bonds.

Experimental Causality: For a molecule like this compound, FT-IR is the first line of analysis. It provides immediate, confirmatory evidence for the successful formation of the hydrazide group (via N-H and C=O stretches) and the retention of the ether linkage (C-O stretch).

Predicted FT-IR Data Summary

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Expected Appearance
3200-3400N-H StretchHydrazide (-NHNH₂)Two distinct bands are expected for the symmetric and asymmetric stretching of the -NH₂ group, confirming the hydrazide moiety.[5][6] A broader band for the -NH is also possible.
3000-3100Aromatic C-H StretchPhenyl RingsSharp, medium-intensity peaks characteristic of sp² C-H bonds.
2850-2980Aliphatic C-H Stretch-CH₃, -CH, IsopropylStrong, sharp peaks corresponding to the various sp³ C-H bonds in the molecule.
1650-1690C=O Stretch (Amide I)Hydrazide (-C=O)A very strong, sharp absorption, which is a key indicator of the hydrazide carbonyl. Its exact position can be influenced by hydrogen bonding.[6][7]
1500-1600C=C StretchAromatic RingsMultiple sharp peaks of varying intensity, confirming the presence of the aromatic rings.
1200-1260Aryl-O StretchPhenoxy Ether (-C-O-C)Strong, characteristic absorption for the aryl-oxygen bond of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality Behind Experimental Choices:

  • ¹H NMR is used to determine the number of different types of protons and their neighboring environments. The integration gives the ratio of protons, while the splitting pattern (multiplicity) reveals adjacent protons.

  • ¹³C NMR provides a "fingerprint" of the carbon skeleton.[8] It confirms the number of unique carbon environments and their nature (aliphatic, aromatic, carbonyl).[9]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30 - 7.10Multiplet9HAr-HProtons from the monosubstituted phenyl ring and the para-disubstituted phenoxy ring will overlap in this region.[10][11]
~6.85Doublet2HAr-H (ortho to -O)The ether oxygen is an electron-donating group, shielding the ortho protons and shifting them upfield relative to the other aromatic signals.
~4.60Quartet1H-O-CH-This proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet.
~4.00Broad Singlet2H-NH₂Amine protons are often broad due to quadrupole effects and exchange; they typically do not couple with adjacent protons.
~2.50Broad Singlet1H-NH-The amide proton is also typically a broad singlet due to exchange.
~1.65Singlet6HC(CH₃)₂The six protons of the two methyl groups on the quaternary carbon are equivalent and have no adjacent protons, resulting in a strong singlet.[12]
~1.50Doublet3H-CH-CH₃These three protons are coupled to the single proton on the adjacent methine (-CH-), resulting in a doublet.

Predicted ¹³C NMR Spectral Data (126 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~172Carbonyl-C=OThe carbonyl carbon of the hydrazide will be significantly downfield due to the deshielding effect of the oxygen atom.
~155AromaticAr C-OThe aromatic carbon directly bonded to the ether oxygen is deshielded.
~148AromaticQuaternary Ar CThe quaternary aromatic carbons (C-C(CH₃)₂) will appear in this region.
~129 - 125AromaticAr C-HMultiple signals for the various protonated aromatic carbons.[10]
~118AromaticAr C-H (ortho to -O)Shielded aromatic carbons ortho to the electron-donating oxygen group.
~75Aliphatic-O-CH-The aliphatic carbon attached to the ether oxygen is deshielded.
~42AliphaticQuaternary CThe quaternary carbon of the isopropyl group.
~31AliphaticC(CH₃)₂The carbons of the gem-dimethyl groups.
~18Aliphatic-CH-CH₃The carbon of the methyl group on the propane chain.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[13] In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then fragments in a predictable manner.

Causality and Interpretation: The primary goal is to observe the molecular ion peak to confirm the molecular formula (C₁₈H₂₂N₂O₂), which has a monoisotopic mass of 314.17 g/mol . The fragmentation pattern serves as a secondary confirmation, validating the connectivity of the molecular structure. Cleavage is most likely to occur at weaker bonds or bonds adjacent to functional groups that can stabilize the resulting fragments.[14][15]

Predicted Fragmentation Pathway

Fragmentation_Pathway Parent Parent Ion (M⁺•) m/z = 314 Frag1 Fragment 1 m/z = 241 Parent->Frag1 Loss of •CONHNH₂ (m/z=73) Frag2 Fragment 2 m/z = 119 Parent->Frag2 α-cleavage Loss of •C₁₀H₁₃O Frag3 Fragment 3 m/z = 211 Parent->Frag3 Loss of •C₆H₅ and •CH₃ Frag4 Fragment 4 m/z = 73 Parent->Frag4 Cleavage of ether bond

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Structural Elucidation Challenge

The compound 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide is a complex molecule featuring three distinct structural motifs: a bulky 2-phenylpropan-2-yl (cumyl) group, a 1,4-disubstituted phenoxy ring, and a flexible propanehydrazide chain. The unambiguous characterization of this molecule is paramount for its application in research and development, and NMR spectroscopy stands as the most powerful technique for this purpose. It provides atom-level information on the connectivity and chemical environment of every proton and carbon atom, allowing for definitive structural verification.

This guide first deconstructs the molecule to predict the ¹H and ¹³C NMR spectra based on established chemical shift libraries and data from analogous substructures. Following the theoretical analysis, a detailed, step-by-step experimental protocol is provided to enable researchers to acquire high-quality NMR data for this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the structure of this compound is presented below with a systematic atom numbering scheme. This numbering will be used consistently throughout the guide.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is derived from analyzing the electronic environment of each non-equivalent proton in the molecule. The chemical shifts are influenced by shielding and deshielding effects from nearby functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-N1 ~8.0 Broad Singlet - 1H Hydrazide NH
H-N2 ~4.0 Broad Singlet - 2H Hydrazide NH₂
H-C16, H-C20 ~7.30 Multiplet ~7.5 2H Phenyl (ortho)
H-C17, H-C19 ~7.25 Multiplet ~7.5 2H Phenyl (meta)
H-C18 ~7.15 Multiplet ~7.5 1H Phenyl (para)
H-C9, H-C11 ~7.10 Doublet ~8.5 2H Phenoxy (ortho to cumyl)
H-C8, H-C12 ~6.80 Doublet ~8.5 2H Phenoxy (ortho to ether)
H-C4 ~4.50 Quartet ~7.0 1H Propane CH
H-C14 ~1.65 Singlet - 6H Cumyl CH₃

| H-C5 | ~1.55 | Doublet | ~7.0 | 3H | Propane CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:
  • Hydrazide Protons (H-N1, H-N2): The protons on the nitrogen atoms are expected to appear as broad singlets due to quadrupole broadening and chemical exchange with the solvent. Their chemical shifts can be highly variable depending on solvent and concentration. The N1-H, being adjacent to the carbonyl group, is expected to be more downfield (~8.0 ppm) than the terminal NH₂ protons (~4.0 ppm).

  • Aromatic Protons (Phenyl & Phenoxy): The molecule contains two distinct aromatic systems.

    • The monosubstituted phenyl ring of the cumyl group will give rise to three signals in the ~7.15-7.30 ppm region, integrating to 5 protons in total. The ortho- (H-C16, H-C20) and meta- (H-C17, H-C19) protons will likely appear as overlapping multiplets, while the para- proton (H-C18) will be a distinct multiplet.

    • The 1,4-disubstituted phenoxy ring is expected to show a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the bulky cumyl group (H-C9, H-C11) are deshielded and will appear further downfield (~7.10 ppm) compared to the protons ortho to the electron-donating ether oxygen (H-C8, H-C12) at ~6.80 ppm.

  • Propane Group Protons (H-C4, H-C5): The methine proton (H-C4) is adjacent to an oxygen atom and a carbonyl group (via the hydrazide), leading to a downfield shift to ~4.50 ppm. It will be split by the three protons of the methyl group (H-C5), resulting in a quartet. The methyl protons (H-C5) will, in turn, be split by the methine proton, appearing as a doublet at ~1.55 ppm.

  • Cumyl Methyl Protons (H-C14): The six protons of the two methyl groups on the cumyl moiety are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet at approximately 1.65 ppm, integrating to 6 hydrogens.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is based on the different electronic environments of the carbon atoms. Proton-decoupled spectra are assumed, where each unique carbon atom gives a single peak.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom Predicted δ (ppm) Assignment
C3 ~172.0 Carbonyl (C=O)
C7 ~155.0 Phenoxy C-O
C15 ~150.0 Phenyl C (quaternary)
C10 ~145.0 Phenoxy C (quaternary)
C17, C19 ~128.0 Phenyl CH (meta)
C9, C11 ~126.5 Phenoxy CH
C16, C20 ~125.5 Phenyl CH (ortho)
C18 ~125.0 Phenyl CH (para)
C8, C12 ~115.0 Phenoxy CH
C4 ~75.0 Propane CH
C13 ~42.0 Cumyl C (quaternary)
C14 ~31.0 Cumyl CH₃

| C5 | ~18.0 | Propane CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:
  • Carbonyl Carbon (C3): The carbonyl carbon of the hydrazide is highly deshielded and will appear at the furthest downfield position, around 172.0 ppm.

  • Aromatic Carbons (C7-C12, C15-C20):

    • The quaternary carbons attached to oxygen (C7) or other carbons within the aromatic systems (C10, C13, C15) will have distinct chemical shifts. The carbon attached to the phenoxy oxygen (C7) is expected around 155.0 ppm.

    • The protonated aromatic carbons will appear in the typical range of 115-130 ppm. The carbons ortho and para to the electron-donating oxygen (C8, C12) will be the most shielded (upfield, ~115.0 ppm).

  • Aliphatic Carbons (C4, C5, C13, C14):

    • The methine carbon of the propane group (C4), being attached to oxygen, will be significantly downfield in the aliphatic region, around 75.0 ppm.

    • The quaternary carbon of the cumyl group (C13) is expected around 42.0 ppm.

    • The two equivalent methyl carbons of the cumyl group (C14) will appear around 31.0 ppm.

    • The methyl carbon of the propane group (C5) will be the most upfield signal, appearing around 18.0 ppm.

Experimental Protocol for Data Acquisition

To validate the predicted spectral data, a rigorous experimental approach is necessary. The following protocol outlines the steps for preparing the sample and acquiring high-quality ¹H and ¹³C NMR spectra.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition (400+ MHz Spectrometer) cluster_proc Part C: Data Processing dissolve Dissolve ~10-20 mg of sample in 0.6-0.7 mL of CDCl₃ or DMSO-d₆ filter Filter solution through a pipette with a glass wool plug into a clean 5 mm NMR tube dissolve->filter cap Cap and label the NMR tube filter->cap insert Insert sample into spectrometer cap->insert lock Lock on deuterium signal of the solvent insert->lock tune Tune and match probe for ¹H and ¹³C lock->tune shim Shim magnetic field for optimal homogeneity tune->shim acq_h1 Acquire ¹H Spectrum (zg30 pulse program, SW ~16 ppm, NS=16, D1=2s) shim->acq_h1 acq_c13 Acquire ¹³C Spectrum (zgpg30 pulse program, SW ~220 ppm, NS=1024, D1=2s) acq_h1->acq_c13 ft Fourier Transform (FID to Spectrum) acq_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate chemical shift using residual solvent peak baseline->calibrate integrate Integrate ¹H signals calibrate->integrate

Figure 2: Experimental workflow for NMR data acquisition and processing.

Part A: Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though it is more hygroscopic.[1]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 15-25 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2][3]

  • Dissolution and Filtration: Weigh the sample accurately and dissolve it in the solvent within a small vial. To ensure high spectral quality, it is crucial to remove any particulate matter. Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.

  • Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[2]

Part B: Spectrometer Setup & Data Acquisition

These parameters are provided for a typical 400 or 500 MHz spectrometer and may need adjustment based on the specific instrument.[4][5]

  • Instrument Setup:

    • Insert the NMR tube into a spinner and place it in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient power transfer.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. An automated shimming routine is usually sufficient for standard samples.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker's zg30).

    • Spectral Width (SW): ~16 ppm, centered around 8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., Bruker's zgpg30).

    • Spectral Width (SW): ~220 ppm, centered around 110 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds (a longer delay ensures quantitative accuracy, especially for quaternary carbons).

    • Number of Scans (NS): 1024-4096, necessary due to the low natural abundance of the ¹³C isotope.

Part C: Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are positive and have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Calibration: Calibrate the chemical shift (δ) scale. Use the residual solvent peak as an internal reference (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C; DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

  • Integration: For the ¹H spectrum, integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal.

Conclusion

This guide provides a robust theoretical framework for the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and integrations offer a detailed spectral fingerprint that can be used for initial characterization and to guide experimental work. The provided experimental protocol is designed to be a self-validating system, ensuring that researchers can acquire high-quality, reproducible data. By comparing the experimentally obtained spectra with the predictions laid out in this document, scientists can achieve a confident and unambiguous structural elucidation of this complex molecule.

References

  • ACD/Labs. NMR Prediction. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • University of California, Davis. NMR Sample Prepara-on. [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. [Link]

  • University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. [Link]

  • Chemistry LibreTexts. NMR: Experimental. [Link]

  • University of Wisconsin-Madison. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide, a compound of interest in pharmaceutical research and development. As a molecule incorporating a hydrazide moiety, a phenoxy ether linkage, and a bulky cumyl group, its characterization demands a nuanced approach. This document outlines detailed, field-proven methodologies for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and tandem mass spectrometry (MS/MS) for structural elucidation. We will explore the predictable ionization behavior and fragmentation pathways of the analyte, grounding our discussion in the fundamental principles of gas-phase ion chemistry. The protocols described herein are designed to serve as a self-validating system, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction to the Analyte: Structure and Analytical Significance

The analyte, this compound, possesses a unique combination of functional groups that inform the analytical strategy for its characterization.

  • Chemical Structure: C₁₈H₂₂N₂O₂

  • Monoisotopic Mass: 298.1681 Da

  • Key Structural Features:

    • Hydrazide Group (-CONHNH₂): A polar, readily ionizable functional group, making it a prime target for electrospray ionization.

    • Phenoxy Ether Linkage: Connects the phenylpropan-2-yl (cumyl) moiety to the propanehydrazide side chain. This ether bond is a potential site for fragmentation.

    • Cumyl Group (2-phenylpropan-2-yl): A bulky, nonpolar group that influences the molecule's chromatographic behavior and fragmentation pattern.

The precise characterization of such molecules is a critical step in pharmaceutical development, where liquid chromatography combined with mass spectrometry (LC-MS) is an indispensable tool for everything from drug discovery to metabolism studies and impurity profiling.[1] Understanding the mass spectrometric behavior of this compound is essential for developing robust analytical methods for its quantification and identification.

Foundational Principles: Selecting the Right MS Approach

The selection of an appropriate ionization technique is paramount. For a molecule like this compound, which contains a basic hydrazide group, Electrospray Ionization (ESI) in positive ion mode is the logical choice. ESI is a soft ionization technique well-suited for polar and thermolabile molecules, ensuring the generation of intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2]

To elucidate the structure, Tandem Mass Spectrometry (MS/MS) is employed. This involves the isolation of the precursor ion (the protonated molecule) and its subsequent fragmentation through Collision-Induced Dissociation (CID) . In CID, the ion's kinetic energy is converted into internal energy upon collision with neutral gas molecules (like argon or nitrogen), leading to the cleavage of the weakest chemical bonds.[3][4][5] The resulting fragment ions provide a structural "fingerprint" of the molecule.[5]

Experimental Workflow: From Sample to Spectrum

A systematic workflow ensures reproducibility and accuracy. The process begins with sample preparation and chromatographic separation, followed by mass spectrometric detection and analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Analyte Stock Solution (e.g., in Methanol) Working_Sol Working Solution (Dilution in Mobile Phase A) Sample->Working_Sol LC_Sep LC Separation C18 Reverse-Phase Column Working_Sol->LC_Sep ESI_Ion ESI Source Positive Ion Mode LC_Sep->ESI_Ion MS1_Scan Full Scan (MS1) Detect [M+H]⁺ ESI_Ion->MS1_Scan MS2_Frag Tandem MS (MS/MS) Isolate & Fragment [M+H]⁺ MS1_Scan->MS2_Frag Data_Acq Data Acquisition MS2_Frag->Data_Acq Struct_Elucid Structural Elucidation (Fragmentation Pathway) Data_Acq->Struct_Elucid

Caption: Experimental workflow for the LC-MS/MS analysis.

Sample Preparation and Liquid Chromatography

Proper sample preparation and chromatographic separation are crucial for robust analysis.[6][7] The goal is to deliver a clean, well-resolved analyte peak to the mass spectrometer.

Protocol Step Parameter Description & Rationale
1. Stock Solution SolventMethanol or Acetonitrile
Concentration1 mg/mL. A standard starting concentration for further dilutions.
2. Working Solution DiluentMobile Phase A (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid). To ensure compatibility with the initial LC conditions.
Concentration1-10 µg/mL. Appropriate for method development and initial MS scans.
3. LC Column Stationary PhaseC18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm). Provides good retention and separation for moderately nonpolar compounds.
4. Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid. Formic acid is a volatile modifier that aids in protonation for positive mode ESI.[8]
5. Gradient Elution Example Program0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B. A standard gradient to elute the analyte and clean the column.
6. Flow Rate Rate0.3 mL/min. Compatible with standard 2.1 mm ID columns and ESI sources.
7. Injection Volume Volume5 µL. A typical volume to avoid column overloading.
Mass Spectrometer Configuration

The following parameters provide a robust starting point for analysis on a typical quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.

Parameter Setting Rationale
Ionization Mode ESI PositiveThe basic hydrazide group is readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Nebulizing Gas (N₂) Flow ~10-12 L/minAssists in desolvation of the ESI droplets.
Drying Gas (N₂) Temperature 300 - 350 °CFacilitates solvent evaporation to release gas-phase ions.[9]
Scan Range (MS1) m/z 50 - 500Covers the expected molecular ion and potential low-mass fragments.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.[4]
Collision Energy (MS/MS) 10 - 40 eV (Ramped)A range of energies should be tested to observe both low-energy (rearrangement) and high-energy (bond cleavage) fragmentations.[10]

Interpretation of Mass Spectra

Expected Mass and Isotopic Pattern (Full Scan MS1)

In the full scan MS1 spectrum, the primary ion observed will be the protonated molecule, [M+H]⁺. Adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, may also be present at lower intensities.

Ion Species Chemical Formula Calculated Monoisotopic Mass (m/z) Expected Observation
[M+H]⁺ [C₁₈H₂₃N₂O₂]⁺299.1754The primary base peak in the MS1 spectrum.
[M+Na]⁺ [C₁₈H₂₂N₂O₂Na]⁺321.1573A common adduct, typically observed at a lower abundance than the protonated molecule.
[M+K]⁺ [C₁₈H₂₂N₂O₂K]⁺337.1313Another possible adduct, usually less abundant than the sodium adduct.
Proposed Fragmentation Pathway (MS/MS Analysis)

The MS/MS spectrum of the precursor ion at m/z 299.18 provides the structural fingerprint. The fragmentation is predictable based on the stability of the resulting carbocations and neutral losses. The most likely cleavages will occur at the ether linkage and benzylic position of the cumyl group.

Fragmentation_Pathway cluster_main Proposed Fragmentation of [M+H]⁺ (m/z 299.18) cluster_frags Precursor [C₁₈H₂₃N₂O₂]⁺ m/z 299.18 FragA Cumyl Cation [C₉H₁₁]⁺ m/z 119.09 Precursor->FragA - C₉H₁₂N₂O₂ (Benzylic Cleavage) FragB Phenoxy Radical Product [C₉H₁₂N₂O₂]⁺ m/z 180.09 Precursor->FragB - C₉H₁₁ (Ether Cleavage) FragC Propanehydrazide Loss [C₁₅H₁₅O]⁺ m/z 211.11 Precursor->FragC - C₃H₈N₂O (Side-chain Cleavage) FragD Methyl Loss from Cumyl [C₁₇H₂₀N₂O₂]⁺ m/z 284.15 Precursor->FragD - CH₃ (Radical Loss)

Caption: Proposed major fragmentation pathways for the analyte.

Key Predicted Fragment Ions:

Fragment Ion (m/z) Proposed Formula Proposed Neutral Loss Description of Cleavage
284.15 [C₁₇H₂₀N₂O₂]⁺CH₃• (15.02 Da)Loss of a methyl radical from the cumyl group. This is a common fragmentation for tertiary alkyl groups.
211.11 [C₁₅H₁₅O]⁺C₃H₈N₂O (88.06 Da)Cleavage of the ether bond with loss of the propanehydrazide side chain.
180.09 [C₉H₁₂N₂O₂]⁺C₉H₁₁• (119.09 Da)Heterolytic cleavage of the C-O ether bond, retaining the charge on the phenoxypropanehydrazide portion.
119.09 [C₉H₁₁]⁺C₉H₁₂N₂O₂ (180.09 Da)Dominant Fragment. Homolytic cleavage at the benzylic position to form the highly stable cumyl carbocation. This is expected to be the base peak in the MS/MS spectrum.[11][12]

Method Validation and Trustworthiness

For use in a regulated environment, the developed LC-MS/MS method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14][15] A validation protocol should be established prior to the study.[15]

Core Validation Parameters:

  • Specificity: The ability to detect the analyte unambiguously in the presence of other components like impurities or degradation products.[13] This is confirmed by the unique precursor-to-product ion transition in MS/MS.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.[13][16]

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.[13]

  • Precision: The degree of scatter between a series of measurements, evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.[13][16]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[16]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).[13]

Conclusion

The mass spectrometric analysis of this compound is readily achievable using a systematic approach based on positive mode electrospray ionization coupled with tandem mass spectrometry. The molecule's structure provides clear and predictable fragmentation pathways, with the formation of the stable cumyl carbocation (m/z 119.09) serving as a powerful diagnostic tool for its identification. The detailed protocols and interpretations within this guide offer a robust foundation for researchers to develop and validate high-quality analytical methods for the characterization and quantification of this compound and its structural analogs in complex matrices.

References

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • Collision-induced dissociation. Grokipedia.
  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.
  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. eConference.io.
  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Separation Science.
  • Collision-induced dissociation. Wikipedia.
  • Detection of oxidative species for 4-phenoxyphenol derivatives during the electrospray ionization process. PubMed.
  • Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser desorption/ionization Mass Spectrometry to Detect Steroids With Carbonyl Groups. PubMed.
  • Applications of LC-MS Methodology: In the Development of Pharmaceuticals. Google.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. PubMed.
  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Google.
  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC - NIH.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR.
  • Collision-Induced Dissociation. National MagLab.
  • Collision-induced dissociation – Knowledge and References. Taylor & Francis.
  • Electrospray ionisation mass spectrometry molecular-level structural characterisation of novel phenoxycarboxylic acid-oligo(3-hydroxybutyrate) conjugates with potential agricultural applications. PubMed.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups | Request PDF. ResearchGate.
  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates | Request PDF. ResearchGate.
  • The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Spectroscopy Online.
  • mass spectra - fragmentation patterns. Chemguide.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Fragmentation (mass spectrometry). Wikipedia.
  • Mass Spectrometry Fragmentation Patterns. Chad's Prep®.

Sources

Navigating the Solid State: A Technical Guide to the Crystal Structure of a Phenylpropanehydrazide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The crystallographic data for the specific molecule 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide is not publicly available at the time of this writing. Therefore, this guide has been expertly curated to provide an in-depth analysis of a closely related and structurally significant analogue: 2-[4-(2-methylpropyl)phenyl]-N′-[(E)-1-phenylethylidene]propanehydrazide . This compound, derived from the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen, serves as an exemplary case study for understanding the synthesis, crystallization, and intricate solid-state architecture of this class of molecules. The principles and methodologies discussed herein are directly applicable to the broader family of phenylpropanehydrazide derivatives and offer valuable insights for drug design and solid-form characterization.

Introduction: The Significance of Crystalline Architecture in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice, or its crystal structure, is a fundamental property that dictates the physicochemical characteristics of an active pharmaceutical ingredient (API). These characteristics, including solubility, dissolution rate, stability, and bioavailability, are critical determinants of a drug's efficacy and safety profile. For researchers in drug development, a comprehensive understanding of the crystal structure is therefore not merely an academic exercise but a crucial component of rational drug design and formulation.

This guide provides a detailed exploration of the crystal structure of 2-[4-(2-methylpropyl)phenyl]-N′-[(E)-1-phenylethylidene]propanehydrazide, a hydrazone derivative of ibuprofen. Hydrazide and hydrazone moieties are prevalent in medicinal chemistry due to their diverse biological activities and their capacity to form robust intermolecular interactions, making them interesting candidates for the development of new therapeutic agents. By dissecting the molecular conformation and the supramolecular assembly of this model compound, we can gain a deeper appreciation for the forces that govern its solid-state behavior.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

The title compound was synthesized via a condensation reaction between 2-[4-(2-methylpropyl)phenyl]propanehydrazide (ibuprofen hydrazide) and acetophenone.[1] This is a standard method for the preparation of hydrazones.

Experimental Protocol: Synthesis of 2-[4-(2-methylpropyl)phenyl]-N′-[(E)-1-phenylethylidene]propanehydrazide [1]

  • Reactant Preparation: A solution of 2-[4-(2-methylpropyl)phenyl]propanehydrazide (0.01 mol) and acetophenone (0.01 mol) is prepared in 30 ml of ethanol.

  • Catalysis: Three drops of concentrated sulfuric acid are added to the solution to catalyze the condensation reaction.

  • Reaction: The reaction mixture is refluxed for 1 hour.

  • Isolation: The excess ethanol is removed from the reaction mixture under reduced pressure.

  • Purification: The resulting solid product is filtered, washed with ethanol, and dried.

The causality behind these steps lies in the acid-catalyzed nucleophilic addition of the hydrazide to the carbonyl group of the acetophenone, followed by dehydration to form the stable hydrazone. Ethanol serves as a suitable solvent for the reactants and facilitates the reaction upon heating.

G cluster_synthesis Synthesis Workflow Reactants Ibuprofen Hydrazide + Acetophenone in Ethanol Catalyst Add H₂SO₄ (cat.) Reactants->Catalyst Reflux Reflux for 1h Catalyst->Reflux Evaporation Remove Ethanol (Reduced Pressure) Reflux->Evaporation Filtration Filter and Wash with Ethanol Evaporation->Filtration Product Solid Product Filtration->Product

Caption: Synthetic workflow for the preparation of the title compound.

Crystallization

The formation of single crystals is often the most challenging step in crystal structure analysis. For the title compound, single crystals were obtained by the slow evaporation of an ethanol solution.[1]

Experimental Protocol: Crystallization [1]

  • Dissolution: The purified solid product is dissolved in a minimal amount of ethanol.

  • Evaporation: The solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute gradually increases, leading to nucleation and the growth of single crystals.

This method's success relies on achieving a state of supersaturation slowly, which allows for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid.

Structural Elucidation via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[1]

Data Collection and Structure Refinement

A suitable single crystal of the title compound was mounted on a diffractometer. The diffraction data were collected at a low temperature (100.0 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination.[1] The collected data were then processed, and the structure was solved and refined using specialized software.

Parameter Value
Chemical FormulaC₂₁H₂₆N₂O
Formula Weight322.44
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.4355 (2)
b (Å)10.2850 (4)
c (Å)17.3095 (6)
α (°)80.821 (4)
β (°)84.312 (3)
γ (°)74.719 (3)
Volume (ų)919.85 (6)
Z2
Temperature (K)100.0 (1)
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R1 = 0.072, wR2 = 0.194

Molecular Structure: A Conformational Analysis

The asymmetric unit of the crystal contains one molecule of 2-[4-(2-methylpropyl)phenyl]-N′-[(E)-1-phenylethylidene]propanehydrazide. The molecular structure reveals several key conformational features.

G

Caption: Molecular structure of 2-[4-(2-methylpropyl)phenyl]-N′-[(E)-1-phenylethylidene]propanehydrazide.

The two phenyl rings in the molecule are nearly perpendicular to each other, with a dihedral angle of 85.90 (11)°.[1] This orthogonal arrangement is a common feature in molecules with multiple aromatic rings, as it minimizes steric hindrance. The propenone-hydrazide unit, which is a key functional group, is relatively planar and forms dihedral angles of 21.62 (8)° and 72.83 (9)° with the two phenyl rings, respectively.[1]

A notable feature of this crystal structure is the disorder of the 2-methylpropyl (isobutyl) group, which occupies two distinct orientations with refined occupancies of 0.533 (13) and 0.467 (13).[1] This indicates that in the solid state, the isobutyl group can adopt two slightly different, energetically similar conformations.

Supramolecular Architecture: The Role of Intermolecular Interactions

The packing of molecules in the crystal is stabilized by a network of intermolecular interactions, primarily hydrogen bonds and C-H···π interactions.

Hydrogen Bonding

The most significant intermolecular interactions are the N—H···O hydrogen bonds. In the crystal structure, molecules form centrosymmetric dimers through pairs of N—H···O and C—H···O hydrogen bonds.[1] This dimerization is a robust and frequently observed motif in the crystal structures of hydrazide derivatives.

D—H···A d(H···A) (Å) d(D···A) (Å) <(DHA) (°)
N—H···O---
C—H···O---

(Note: Specific geometric parameters for the hydrogen bonds were not provided in the source material, but their presence is confirmed.)

G cluster_dimer Centrosymmetric Dimer Formation mol1 Molecule A mol2 Molecule B (Inversion Center) mol1->mol2 N-H···O C-H···O mol2->mol1 N-H···O C-H···O

Caption: Diagram of the centrosymmetric dimer formed by hydrogen bonds.

C-H···π Interactions

In addition to hydrogen bonding, weaker C-H···π interactions contribute to the overall stability of the crystal packing. These interactions involve a hydrogen atom from a C-H bond of one molecule interacting with the electron-rich π system of a phenyl ring on an adjacent molecule.[1]

Conclusion and Implications

The crystal structure of 2-[4-(2-methylpropyl)phenyl]-N′-[(E)-1-phenylethylidene]propanehydrazide provides a detailed snapshot of its solid-state conformation and intermolecular interactions. The formation of robust hydrogen-bonded dimers is a key feature of its supramolecular assembly. The observed disorder in the isobutyl group highlights the conformational flexibility of this part of the molecule.

For drug development professionals, this type of detailed structural analysis is invaluable. It provides a basis for understanding the solid-state properties of this class of compounds and can inform strategies for polymorph screening, co-crystallization, and formulation design. The identification of key intermolecular interactions can also guide the rational design of new derivatives with tailored properties. This in-depth knowledge of the crystalline state is a cornerstone of modern pharmaceutical science, enabling the development of safer and more effective medicines.

References

  • Fun, H. K., Jebas, S. R., Sujith, K. V., & Kalluraya, B. (2008). 2-[4-(2-Methylpropyl)phenyl]-N′-[(E)-1-phenylethylidene]propanehydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. [Link]

Sources

Physical and chemical properties of phenoxy propanehydrazides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Phenoxy Propanehydrazides

Introduction

The phenoxy group is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of FDA-approved therapeutics.[1] Its unique electronic and steric properties often confer favorable pharmacokinetic and pharmacodynamic characteristics. When coupled with a propanehydrazide moiety, a versatile functional group known for its reactivity and hydrogen bonding capabilities, the resulting phenoxy propanehydrazide scaffold emerges as a promising platform for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the physical and chemical properties of this compound class, offering field-proven insights into their synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Core Synthesis Strategies: From Precursors to Final Product

The synthesis of phenoxy propanehydrazides is typically achieved through multi-step pathways that are both robust and adaptable to the creation of diverse derivative libraries. The causality behind the chosen synthetic route is grounded in the principles of maximizing yield, ensuring purity, and allowing for structural diversification.

A prevalent and efficient method involves a two-stage process:

  • Formation of a Phenoxy Propanoate Ester: This initial step commonly employs the Williamson ether synthesis, where a substituted phenol is reacted with an appropriate halo-propanoate ester (e.g., ethyl 2-bromopropionate) under basic conditions. The base (e.g., potassium carbonate) deprotonates the phenol, forming a nucleophilic phenoxide ion that subsequently displaces the halide in an SN2 reaction. An alternative is the Mitsunobu reaction for more sensitive substrates.

  • Hydrazinolysis of the Ester: The resulting phenoxy propanoate ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the final phenoxy propanehydrazide. This reaction is typically performed in an alcoholic solvent and often requires reflux to proceed to completion.[2][3]

A generalized workflow for this synthetic approach is outlined below.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Hydrazinolysis Phenol Substituted Phenol Reaction1 Williamson Ether Synthesis (SN2 Reaction) Phenol->Reaction1 Ester Halo-propanoate Ester Ester->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent1 Solvent (e.g., Acetone) Solvent1->Reaction1 Intermediate Phenoxy Propanoate Ester Reaction2 Nucleophilic Acyl Substitution Intermediate->Reaction2 Reaction1->Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 FinalProduct Phenoxy Propanehydrazide Reaction2->FinalProduct

Caption: Generalized two-step synthesis of phenoxy propanehydrazides.

Section 1: Physical Properties and Structural Correlations

The physical properties of phenoxy propanehydrazides are critical determinants of their behavior in biological systems, influencing everything from solubility and membrane permeability to oral bioavailability. These properties are intrinsically linked to their molecular structure.

PropertyTypical Value RangeStructural Influence and Significance
Molecular Weight 200 - 400 g/mol Directly impacts diffusion and transport properties. Higher MW can decrease oral absorption.[4][5][6][7]
Melting Point (°C) 80 - 150 °CReflects crystal lattice energy and intermolecular forces. Purity indicator.[2][3]
LogP (o/w) 0.5 - 3.0A measure of lipophilicity. Influences membrane permeability and solubility. Values in this range are often favorable for drug candidates.[4][5][7][8]
Topological Polar Surface Area (TPSA) 60 - 110 ŲSum of surfaces of polar atoms. Correlates with hydrogen bonding potential and permeability. TPSA < 140 Ų is a common filter in drug discovery.[4][5][7][9]
Hydrogen Bond Donors 2 (from -NH-NH₂)The hydrazide moiety provides two donor sites, crucial for target binding interactions.[4][5][7]
Hydrogen Bond Acceptors 3-5Includes the carbonyl oxygen, ether oxygen, and potentially substituted groups on the phenoxy ring.[4][5][7]
Rotatable Bonds 3 - 5Indicates molecular flexibility, which can impact binding affinity and entropy.[4][5][7]

Causality of Structural Modifications: The choice of substituents on the phenoxy ring provides a powerful tool for modulating these physical properties. For instance, adding electron-withdrawing groups like halogens (e.g., -Cl, -Br) can increase lipophilicity (LogP), whereas polar groups like nitro (-NO₂) or ethoxy (-OEt) can have varied effects on both LogP and TPSA.[7][9] This ability to fine-tune properties is a key advantage in the rational design of drug candidates.

Section 2: Chemical Properties and Reactivity

The chemical behavior of phenoxy propanehydrazides is dominated by the hydrazide functional group, a versatile and reactive moiety.

  • Nucleophilicity and Basicity: The terminal -NH₂ group is nucleophilic and can participate in a variety of reactions. It is also weakly basic, allowing for the formation of salts with strong acids.

  • Redox Properties: Hydrazines and their derivatives are known reducing agents and can be analyzed using oxidation-reduction reactions.[10] This property must be considered during synthesis and storage to prevent degradation.

  • Derivative Formation: The true synthetic utility of the hydrazide group lies in its ability to form stable derivatives. A key reaction is the condensation with aldehydes and ketones to form hydrazones . This reaction is often used to create prodrugs or to link the scaffold to other molecular entities.[11] The hydrazide can also serve as a precursor for the synthesis of five-membered heterocycles like pyrazoles (via reaction with 1,3-dicarbonyl compounds) and 1,3,4-oxadiazoles (via cyclization of diacylhydrazine intermediates), which are themselves important pharmacophores.[2]

Section 3: Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity, purity, and quantity of any synthesized phenoxy propanehydrazide. The following protocols represent a self-validating system for comprehensive analysis.

Experimental Protocol 1: Structural Elucidation

This workflow details the integrated spectroscopic analysis required to confirm the chemical structure of a newly synthesized phenoxy propanehydrazide.

G cluster_workflow Structural Elucidation Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Synthesized Compound HNMR ¹H NMR (Proton Environment, Splitting Patterns) start->HNMR CNMR ¹³C NMR (Carbon Skeleton) start->CNMR IR FTIR (Functional Groups: C=O, N-H, C-O-C) start->IR MS LC-MS / HRMS (Molecular Weight, Formula Confirmation) start->MS end Structure Confirmed HNMR->end CNMR->end IR->end MS->end

Caption: Integrated workflow for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To map the carbon-hydrogen framework of the molecule.[12][13]

    • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR Analysis:

      • Aromatic Protons: Expect signals in the δ 6.8-7.8 ppm range. The splitting patterns (e.g., doublets, triplets) will reveal the substitution pattern on the phenoxy ring.

      • Propane Backbone Protons: Look for a quartet (CH) and a doublet (CH₃) characteristic of the 2-propoxy group, and signals for the O-CH₂ if applicable.

      • Hydrazide Protons: Broad signals for the -NH and -NH₂ protons, which may exchange with D₂O.

    • ¹³C NMR Analysis:

      • Carbonyl Carbon: A characteristic signal around δ 170-175 ppm.

      • Aromatic Carbons: Multiple signals in the δ 110-160 ppm range.

      • Aliphatic Carbons: Signals for the propane backbone carbons in the upfield region (δ 15-70 ppm).

  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups by their vibrational frequencies.[13][14]

    • Sample Preparation: Analyze as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

    • Key Peaks to Identify:

      • N-H Stretch: Two bands for the -NH₂ group around 3200-3350 cm⁻¹ and one for the -NH group.[2]

      • C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.[2]

      • C-O-C Stretch (Ether): An absorption in the 1200-1250 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and confirm the elemental composition.[12][15]

    • Methodology: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Analysis:

      • Identify the protonated molecular ion [M+H]⁺.

      • Confirm that the measured accurate mass is within 5 ppm of the calculated exact mass for the proposed chemical formula.

      • Analyze fragmentation patterns, which often include cleavage of the amide bond or loss of the phenoxy group.

Experimental Protocol 2: Purity and Quantification via HPLC
  • Objective: To determine the purity of the synthesized compound and develop a method for its quantification in various matrices. Chromatographic methods are standard for analyzing hydrazide compounds.[16][17][18]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method Development Steps:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase is well-suited for retaining the moderately lipophilic phenoxy propanehydrazide structure.

    • Mobile Phase Selection: Use a gradient elution method to ensure good separation of the main peak from any impurities or starting materials.

      • Solvent A: Water with 0.1% formic acid (to ensure good peak shape by protonating the analyte).

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of Solvent B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

    • Detection Wavelength: Analyze the UV spectrum of the compound to determine the wavelength of maximum absorbance (λ-max), typically around 254 nm or 270 nm due to the aromatic ring.

    • Purity Assessment: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

    • Quantification: Prepare a calibration curve using standards of known concentration to establish a linear relationship between concentration and peak area.

Section 4: Applications in Drug Discovery

The phenoxy propanehydrazide scaffold is of significant interest in drug development due to its structural similarity to known bioactive molecules and the chemical tractability of the platform.

  • Anti-Inflammatory and Anti-Angiogenic Agents: Research has shown that phenoxyacetohydrazide derivatives can exhibit potent anti-inflammatory and anti-angiogenic activities, potentially by inhibiting targets like cyclooxygenase (COX) enzymes and vascular endothelial growth factor (VEGF).[3][19]

  • Monoamine Oxidase Inhibitors (MAOIs): The related compound phenoxypropazine, a (1-methyl-2-phenoxyethyl)hydrazine, was formerly used as an antidepressant and functions as an irreversible MAOI.[20] This suggests that the broader phenoxy propanehydrazide class could be explored for neurological applications.

  • Enzyme Inhibition: The phenoxy group can engage in π-π stacking or hydrophobic interactions within an enzyme's active site, while the hydrazide moiety can form critical hydrogen bonds with amino acid residues. This dual-interaction capability makes these compounds attractive as enzyme inhibitors.[1]

The diagram below illustrates a hypothetical binding mode of a phenoxy propanehydrazide to an enzyme active site, highlighting the key interactions that drive its biological activity.

G cluster_enzyme Enzyme Active Site cluster_pockets Enzyme Active Site cluster_ligand Phenoxy Propanehydrazide HydrophobicPocket Hydrophobic Pocket (e.g., Phe, Leu, Val residues) HbondRegion H-Bonding Region (e.g., Ser, Thr, Asp residues) Phenoxy Phenoxy Ring Phenoxy->HydrophobicPocket π-π Stacking / Hydrophobic Interaction Hydrazide Hydrazide Group (-CONHNH2) Hydrazide->HbondRegion Hydrogen Bonding

Caption: Hypothetical enzyme-ligand binding interactions.

Phenoxy propanehydrazides represent a versatile and promising class of compounds for drug discovery and development. Their tunable physical properties, combined with the rich chemistry of the hydrazide functional group, allow for the creation of diverse molecular libraries. A thorough understanding of their synthesis, reactivity, and analytical characterization, as outlined in this guide, is fundamental for any researcher aiming to exploit the full potential of this valuable chemical scaffold. The systematic application of modern spectroscopic and chromatographic techniques provides a robust framework for ensuring the scientific integrity of research in this exciting field.

References

  • Elsevier. (n.d.). The Determination of Hydrazino-Hydrazide Groups - 1st Edition. Elsevier Shop. Retrieved from [Link][16]

  • Ashworth, M. R. F. (n.d.). The Determination of Hydrazino–Hydrazide Groups. Pergamon. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Phenoxyphenyl)Propanehydrazide. PubChem. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Phenylphenoxy)propanehydrazide. PubChem. Retrieved from [Link][5]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. ATSDR. Retrieved from [Link][17]

  • Shtykov, S. N., & Sumina, E. G. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 70(8), 845-865. Retrieved from [Link][18]

  • American Elements. (n.d.). 2-(4-ethoxyphenoxy)propanehydrazide. Retrieved from [Link][6]

  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 1032-1039. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Nitrophenoxy)propanohydrazide. PubChem. Retrieved from [Link][7]

  • Cheméo. (n.d.). Chemical Properties of 3-Phenoxybenzhydrazide. Retrieved from [Link][8]

  • Google Patents. (n.d.). CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane. Retrieved from [21]

  • Płazińska, A., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(21), 7247. Retrieved from [Link][1]

  • Kumar, A., et al. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports, 13(1), 16147. Retrieved from [Link][3]

  • Aslam, M., et al. (2016). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Journal of the Chemical Society of Pakistan, 38(2). Retrieved from [Link][19]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link][22]

  • Al-Qaim, F. F., et al. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of Separation Science, 35(19), 2617-2624. Retrieved from [Link][23]

  • National Center for Biotechnology Information. (n.d.). Phenoxybenzamine. StatPearls. Retrieved from [Link][24]

  • López-Goti, C., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. International Journal of Molecular Sciences, 25(14), 7678. Retrieved from [Link][25]

  • National Center for Biotechnology Information. (n.d.). 1-Phenoxy-2-propanol. PubChem. Retrieved from [Link][26]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link][12]

  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link][13]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link][15]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Retrieved from [Link][14]

  • Kataoka, H., et al. (1995). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A, 718(1), 145-152. Retrieved from [Link][27]

Sources

An In-depth Technical Guide to the Solubility of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide. In the absence of extensive empirical data in published literature, this document establishes a predictive framework for solubility based on first principles of physical organic chemistry and structural analogy. It further outlines a detailed, field-proven experimental protocol for the systematic determination of this compound's solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding and practical methodology for characterizing the solubility of novel hydrazide derivatives.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior in both chemical and biological systems. For a compound such as this compound, a molecule with potential applications in medicinal chemistry and materials science, understanding its solubility profile is paramount. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and it profoundly impacts bioavailability and efficacy in pharmacological contexts. This guide provides the foundational knowledge and practical steps to thoroughly characterize the solubility of this complex organic molecule.

Molecular Structure and Predicted Physicochemical Properties

A predictive understanding of solubility begins with a detailed analysis of the molecular structure of this compound.

Molecular Structure:

Structural Analysis and Its Implications for Solubility:

  • Hydrazide Group (-CONHNH2): This functional group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, -NH2). This moiety will contribute to solubility in polar protic solvents such as alcohols. Hydrazine itself is highly soluble in water and other polar solvents[1][2].

  • Ether Linkage (-O-): The phenoxy ether group introduces some polarity and can act as a hydrogen bond acceptor.

  • Aromatic Rings (Phenoxy and Phenyl): The two phenyl rings are nonpolar and will dominate the molecule's interaction with nonpolar solvents. The presence of these large hydrophobic regions suggests that the molecule will have limited solubility in water.

  • Alkyl Groups (Propane and Isopropyl): These aliphatic groups are nonpolar and further contribute to the overall lipophilicity of the molecule. For instance, 2-phenyl-2-propanol is soluble in ethanol, ether, and benzene but insoluble in water[3][4].

Overall Polarity Prediction: Based on the "like dissolves like" principle, the molecule possesses both polar (hydrazide, ether) and significant nonpolar (aromatic rings, alkyl chains) regions[5]. This amphiphilic nature suggests that it will exhibit a range of solubilities across different organic solvents, with optimal solubility likely in solvents of intermediate polarity or those that can engage in hydrogen bonding.

Predictive Solubility Profile in Common Organic Solvents

Solvent Predicted Solubility Rationale
Hexane LowThe high polarity of the hydrazide group is unlikely to be overcome by this nonpolar alkane.
Toluene ModerateThe aromatic nature of toluene can interact favorably with the phenyl rings of the solute.
Dichloromethane Moderate to HighAs a polar aprotic solvent, it can interact with the polar parts of the molecule without the steric hindrance of hydrogen bonding.
Acetone Moderate to HighThe polar aprotic nature and its ability to accept hydrogen bonds make it a good candidate.
Ethyl Acetate ModerateOffers a balance of polarity and nonpolar character.
Isopropanol Moderate to HighA polar protic solvent that can engage in hydrogen bonding with the hydrazide group.
Ethanol HighSimilar to isopropanol, its ability to hydrogen bond and its alkyl chain make it a strong candidate for dissolving this compound. Syntheses of similar hydrazones often utilize ethanol as a solvent[6][7].
Methanol HighThe most polar of the simple alcohols, it should effectively solvate the hydrazide moiety. Hydrazones have shown solubility in methanol[8].
Dimethyl Sulfoxide (DMSO) Very HighA highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
N,N-Dimethylformamide (DMF) Very HighAnother highly polar aprotic solvent with excellent solvating properties for compounds with polar functional groups.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification start Weigh excess solid into vial add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_solvent->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge aliquot Take an aliquot of the supernatant centrifuge->aliquot dilute Dilute aliquot with a suitable solvent aliquot->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze quantify Determine concentration from calibration curve analyze->quantify calculate Calculate solubility (e.g., in mg/mL) quantify->calculate

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system reaches equilibrium when the concentration of the dissolved solid in the solvent remains constant over time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is free of any particulate matter.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

    • Analyze the diluted sample to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

  • Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the equilibration period confirms that the solution is indeed saturated.

  • Time to Equilibrium: To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility results should be consistent once equilibrium is reached.

  • Reproducibility: The experiment should be performed in triplicate to assess the precision of the method.

Conclusion

The solubility of this compound is a key parameter for its successful application in research and development. This technical guide has provided a robust framework for predicting its solubility based on its molecular structure and has detailed a rigorous experimental protocol for its quantitative determination. By understanding the interplay of its polar hydrazide group and its nonpolar aromatic and alkyl moieties, researchers can make informed decisions regarding solvent selection. The provided experimental workflow offers a reliable method to generate the empirical data necessary for advancing the development of this and structurally related compounds.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMIN
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • ResearchGate. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?
  • Hydrazine - Solubility of Things. (n.d.).
  • Jain, A., & Malhotra, R. C. (2004). Hydrazine Hydrate (NH2NH2·H2O). Synlett, 2004(11), 2055-2056.
  • ChemicalBook. (n.d.). HYDRAZINE CAS#: 302-01-2.
  • Fun, H. K., Yeap, C. S., & Siddiqui, M. R. (2008). 2-[4-(2-Methylpropyl)phenyl]-N′-[(E)-1-phenylethylidene]propanehydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15253637, 2-[4-(Propan-2-yl)phenyl]oxirane.
  • Shafiee, A., Firoozpour, L., & Ghasemian, F. (2005). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 4(2), 93-98.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71868-15-0, 2-Hydroxy-1-[4-(4-(2-hydroxy-2-methylpropionyl)phenoxy)phenyl]-2-methyl propan-1-one.
  • BioGRID. (n.d.). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12053, 2-Phenyl-2-propanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141299271, 2,4-Bis(2-phenylpropan-2-yl)phenol;4-(2-phenylpropan-2-yl)phenol.
  • Wikipedia. (n.d.). 2-Phenyl-2-propanol.

Sources

An In-depth Technical Guide to the Stability Studies of Novel Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Hydrazide Drug Development

Hydrazide derivatives represent a versatile and significant class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antitubercular drugs like Isoniazid, and serving as crucial linkers in antibody-drug conjugates.[1] The inherent reactivity of the hydrazide functional group (-CONHNH2), while beneficial for synthesis and biological activity, also renders these molecules susceptible to various degradation pathways.[1][2] Therefore, a thorough understanding and rigorous evaluation of their stability is not merely a regulatory formality but a cornerstone of safe and effective drug development.

This guide provides a comprehensive framework for designing, executing, and interpreting stability studies for novel hydrazide compounds. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings of hydrazide degradation, the strategic rationale behind experimental design, and the development of robust, self-validating analytical methods. This document is intended for researchers, formulation scientists, and analytical chemists dedicated to advancing novel hydrazide-based therapeutics from the laboratory to the clinic.

Mechanistic Insights: The Inherent Instability of the Hydrazide Moiety

Understanding the potential degradation pathways is paramount to designing a meaningful stability testing program. The chemistry of the hydrazide group is primarily dictated by the lone pairs of electrons on the adjacent nitrogen atoms and the influence of the carbonyl group. This configuration predisposes hydrazides to two principal degradation routes: hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is the cleavage of the amide bond within the hydrazide moiety by water, yielding a carboxylic acid and a hydrazine derivative.[3] This reaction is highly dependent on pH.[4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction rate often increases significantly in strongly acidic environments.[6][7] A proposed mechanism involves the protonation of the hydrazone, which facilitates the cleavage.[8]

  • Base-Catalyzed Hydrolysis: While generally more stable towards basic conditions than esters, hydrazides can undergo base-catalyzed hydrolysis, although this pathway is often slower than acid-catalyzed degradation.

  • pH-Stability Profile: Many hydrazide-containing conjugates exhibit their greatest stability at or near neutral pH, with degradation rates increasing as the pH becomes more acidic or basic.[4][5] Studies on glycoconjugates have shown half-lives ranging from a few hours to over 300 days, depending on the pH and molecular structure.[4]

G Figure 1: General Hydrolytic Degradation Pathway of Hydrazides cluster_reactants Reactants cluster_conditions Catalyst cluster_products Products Hydrazide R-CO-NH-NH2 (Hydrazide Compound) CarboxylicAcid R-COOH (Carboxylic Acid) Hydrazide->CarboxylicAcid Cleavage Hydrazine H2N-NH2 (Hydrazine Derivative) Hydrazide->Hydrazine Water H2O Water->CarboxylicAcid Catalyst H+ (Acid) or OH- (Base) Catalyst->CarboxylicAcid

Caption: Figure 1: General Hydrolytic Degradation Pathway of Hydrazides.

Oxidative Degradation

The N-N moiety in hydrazides is susceptible to oxidation, a reaction that can be initiated by atmospheric oxygen, residual peroxides, or trace metal ions.[2] This process can lead to the formation of highly reactive diazene (azo) compounds and other radical species.[9][10]

  • Mechanism: Oxidation often proceeds via a hydride transfer from a nitrogen atom, leading to the formation of a N=N double bond.[9][10]

  • Catalysis: The presence of metal ions can significantly enhance the rate of oxidation and the production of reactive oxygen species.[2] Biotransformation studies also show that enzymes like cytochrome P450 can catalyze the oxidation of hydrazines, leading to the formation of free radicals.[11]

  • Consequences: The formation of reactive intermediates during oxidation can lead to further degradation, cross-linking, or interaction with other formulation components. It is a critical pathway to investigate, as the degradation products may have different pharmacological or toxicological profiles.

The Regulatory Framework: Adherence to ICH Guidelines

Stability testing is not an exploratory exercise but a structured process governed by international regulatory standards. The International Council for Harmonisation (ICH) provides a set of guidelines that are the global standard for stability testing.

The primary guideline, ICH Q1A(R2) , outlines the core principles for stability testing of new drug substances and products.[12][13] It mandates a systematic approach that includes stress testing to identify likely degradation products and formal stability studies to establish a re-test period or shelf life.[13] Other relevant guidelines include ICH Q1B for photostability testing and ICH Q2(R1) for the validation of analytical procedures used in the studies.[14][15]

Designing the Stability Program: From Stress Testing to Shelf Life

A comprehensive stability program is a multi-stage process designed to build a complete picture of a molecule's behavior over time and under various environmental influences.

Phase 1: Forced Degradation (Stress Testing)

The initial and arguably most informative phase is forced degradation. The goal is not to destroy the drug but to induce degradation at a controlled rate (typically 5-20%) to achieve two primary objectives:[16]

  • Identify Degradation Pathways: To rapidly identify the likely degradation products that could form under long-term storage conditions.[17]

  • Develop Stability-Indicating Methods: To generate samples containing the parent drug and its degradants, which are essential for developing and validating an analytical method that can accurately quantify the drug in the presence of these impurities.[17][18]

G Figure 2: Workflow for a Forced Degradation Study cluster_start cluster_stress Stress Conditions cluster_analysis Analysis & Characterization cluster_outcome Outcomes DS Drug Substance (DS) (Novel Hydrazide) Acid Acidic (e.g., 0.1M HCl) DS->Acid Base Basic (e.g., 0.1M NaOH) DS->Base Oxidation Oxidative (e.g., 3% H₂O₂) DS->Oxidation Thermal Thermal (e.g., 60-80°C) DS->Thermal Photo Photolytic (ICH Q1B Light) DS->Photo Analysis Stability-Indicating HPLC/UPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Degradant Identification (LC-MS, NMR) Analysis->ID Method Analytical Method Validation Analysis->Method Pathway Degradation Pathway Elucidation ID->Pathway

Caption: Figure 2: Workflow for a Forced Degradation Study.

Table 1: Recommended Starting Conditions for Forced Degradation of Hydrazide Compounds

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp, then 50-60°CUp to 72 hoursTo simulate acidic environments and catalyze hydrolysis of the amide bond.[16]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp, then 50-60°CUp to 72 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% - 30% H₂O₂Room TempUp to 24 hoursTo mimic oxidative stress and identify products from N-N bond oxidation.[18]
Thermal Dry Heat60°C, 80°C (increments)Up to 2 weeksTo assess the impact of heat on solid-state stability.[13][18]
Photostability ICH Q1B Option 2AmbientAs per guidelineTo determine if the molecule is light-sensitive, requiring protective packaging.[14]
Experimental Protocol: Acid Hydrolysis Stress Test
  • Preparation: Prepare a stock solution of the hydrazide compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Stress Initiation: Transfer an aliquot of the stock solution into a flask containing 0.1 M HCl. Ensure the final drug concentration is appropriate for the analytical method. Prepare a control sample by adding the same aliquot to the solvent used for the HCl solution.

  • Incubation: Store the stress and control samples at room temperature, protected from light.

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the sample with an equivalent amount of base (e.g., 0.1 M NaOH) to halt the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.

  • Rationale for Neutralization: Quenching the reaction is a critical step to ensure that the measured degradation is representative of the specific time point and that no further degradation occurs between sampling and analysis. This is a key component of a self-validating protocol.

  • Escalation: If no significant degradation (<5%) is observed at room temperature, repeat the experiment at an elevated temperature (e.g., 60°C).[16]

Phase 2: Formal ICH Stability Studies

Once the degradation profile is understood, formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[13] These studies are performed under controlled storage conditions that simulate the effects of time under various climatic zones.[14]

Table 2: ICH Conditions for Formal Stability Studies

Study TypeStorage ConditionMinimum DurationClimatic Zones
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 monthsI and II
30°C ± 2°C / 65% RH ± 5% RH12 monthsIII and IVa
30°C ± 2°C / 75% RH ± 5% RH12 monthsIVb (Hot/Humid)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsI and II
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsAll

(Data sourced from ICH Q1A(R2) and associated guidelines).[14]

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14]

Analytical Methodologies: The Key to Accurate Assessment

The foundation of any stability study is a robust, validated analytical method capable of separating and quantifying the parent compound in the presence of its degradation products, process impurities, and excipients.

  • Stability-Indicating Method (SIM): High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection, is the workhorse for stability studies.[18] The method must be proven to be "stability-indicating" by demonstrating peak purity and resolution between the active pharmaceutical ingredient (API) and all known degradants generated during forced degradation.

  • Identification of Degradants: When significant unknown degradation products are observed, their structure must be elucidated. This typically involves techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and fragmentation analysis, followed by isolation and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.

  • Spectrophotometric Methods: For quantifying specific hydrazide or hydrazine impurities, colorimetric spectrophotometric methods can be developed and validated.[19] For example, reaction with p-dimethylaminobenzaldehyde produces a colored complex that can be measured to determine hydrazine content.[19][20]

Data Interpretation and Reporting: A Hypothetical Case Study

Imagine a novel hydrazide compound, "Hydrazide-X," undergoes a forced degradation study. The results, analyzed by a stability-indicating HPLC method, are summarized below.

Table 3: Hypothetical Forced Degradation Data for Hydrazide-X

Stress Condition% Assay of Hydrazide-XMajor Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)
Control (T=0) 100.0NDND100.0
0.1 M HCl (60°C, 8h) 88.211.1 (DP-1)ND99.3
0.1 M NaOH (60°C, 24h) 94.54.9 (DP-1)ND99.4
3% H₂O₂ (RT, 4h) 85.7ND13.5 (DP-2)99.2
Dry Heat (80°C, 72h) 98.11.2 (DP-1)ND99.3

(ND = Not Detected)

Interpretation:

  • Primary Degradation Pathways: Hydrazide-X is most susceptible to oxidation (forming DP-2) and acid hydrolysis (forming DP-1). It is relatively stable under basic and thermal stress.

  • Structural Clues: LC-MS analysis reveals that DP-1 corresponds to the hydrolyzed carboxylic acid, confirming the hydrolysis pathway. DP-2 has a mass two units less than the parent, suggesting oxidative formation of a diazene.

  • Mass Balance: The excellent mass balance (close to 100%) indicates that the analytical method is successfully detecting and quantifying all major components, reinforcing its status as a stability-indicating method.

  • Implications for Development: These findings are critical. They suggest that the formulation should be protected from acidic conditions and that antioxidants might be necessary to ensure long-term stability. The manufacturing process should also be reviewed to eliminate sources of peroxide or metal ion contaminants.

Conclusion

The stability assessment of novel hydrazide compounds is a complex but manageable undertaking that is fundamental to drug development. A scientifically sound approach, grounded in the principles of the ICH guidelines, is essential. By combining a mechanistic understanding of potential degradation pathways with meticulously designed forced degradation and formal stability studies, researchers can build a comprehensive stability profile. This profile not only satisfies regulatory requirements but also provides invaluable insights that guide the development of a safe, effective, and stable pharmaceutical product.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [Link]

  • Augusto, O., & Ortiz de Montellano, P. R. (2001). Hydrazide derivatives produce active oxygen species as hydrazine. Redox Report, 6(3), 155-159. [Link]

  • Oinuma, K. I., et al. (2009). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 75(2), 435-442. [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Ich guidelines for stability studies 1. Slideshare. [Link]

  • Hydrazinolysis: Significance and symbolism. Health Sciences. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]

  • Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. [Link]

  • Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]

  • Stability study of hydrazones. ResearchGate. [Link]

  • THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE. DTIC. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Unknown Source. [Link]

  • Mechanistic study of hydrazine decomposition on Ir(111). RSC Publishing. [Link]

  • Hydrazine. Wikipedia. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. OSHA. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. ACS Publications. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. [Link]

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia journal for drugs and medicines. [Link]

Sources

Discovery of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Evaluation of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Abstract

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. This guide details the discovery of a novel chemical entity, this compound, from initial design rationale to synthesis, characterization, and preliminary biological evaluation. The molecular architecture combines a proven pharmacophore, the hydrazide moiety, with a bulky lipophilic cumylphenoxy group intended to enhance target engagement and modulate pharmacokinetic properties. This document provides a comprehensive overview of the synthetic pathway, rigorous analytical validation, and initial bioactivity screening, establishing a foundation for further preclinical development.

Introduction and Design Rationale

The hydrazide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of therapeutic applications, including antitubercular, antimicrobial, anti-inflammatory, and antidepressant activities.[1][2] The reactivity of the hydrazide moiety makes it a versatile synthon for creating diverse chemical libraries.[2] Our research initiative focused on exploring novel derivatives of this scaffold to identify new lead compounds.

The design of the target molecule, this compound, was predicated on a molecular hybridization strategy. The core hypothesis was that incorporating a sterically demanding, lipophilic substituent could enhance binding affinity and selectivity for a specific biological target, potentially by accessing deep hydrophobic pockets within an enzyme's active site. The 4-(2-phenylpropan-2-yl)phenol (p-cumylphenol) moiety was selected for this purpose.

Key Structural Features:

  • Hydrazide Core (-CONHNH₂): A well-established pharmacophore known for its hydrogen bonding capabilities and as a precursor to other bioactive structures like hydrazones.[3][4]

  • Phenoxy Propane Linker: Provides a flexible yet stable connection between the aromatic and hydrazide components.

  • p-Cumyl Group (2-Phenylpropan-2-yl): A bulky, non-polar group that significantly increases lipophilicity, which can influence cell permeability and interaction with hydrophobic domains of protein targets.[5]

Caption: Chemical structure of the target molecule.

Synthesis and Characterization

The synthesis of this compound was designed as a two-step process starting from the commercially available p-cumylphenol. This approach ensures efficiency and scalability.

Synthesis_Workflow Start 4-(2-Phenylpropan-2-yl)phenol (p-Cumylphenol) Step1 Step 1: Williamson Ether Synthesis + Ethyl 2-bromopropanoate K₂CO₃, Acetone, Reflux Start->Step1 Intermediate Intermediate Ester: Ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate Step1->Intermediate Step2 Step 2: Hydrazinolysis + Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux Intermediate->Step2 Product Final Product: This compound Step2->Product Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock (DMSO) Incubate Incubate Enzyme with Compound Compound->Incubate Enzyme COX-1 / COX-2 Enzyme Enzyme->Incubate Substrate Arachidonic Acid AddSubstrate Add Substrate (Initiate Reaction) Substrate->AddSubstrate Incubate->AddSubstrate Quench Quench Reaction AddSubstrate->Quench Detect Detect Prostaglandin E₂ (ELISA) Quench->Detect Plot Plot % Inhibition vs. Concentration Detect->Plot Calculate Calculate IC₅₀ Value Plot->Calculate Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid (AA) PLA2->AA releases COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Target Compound Inhibitor->COX inhibits

Sources

Methodological & Application

Application Notes and Protocols for Investigating the Biological Activity of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Hydrazide Derivative

While specific biological activity data for the compound 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide is not extensively documented in publicly available literature, its chemical architecture, specifically the presence of a hydrazide functional group, positions it as a compelling candidate for biological investigation. The hydrazide and its derivatives, particularly hydrazide-hydrazones, are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6] This document provides a series of detailed application notes and protocols designed to systematically screen for and characterize the potential biological activities of this novel compound. The experimental designs herein are grounded in established methodologies and the known activities of structurally related molecules.

Hypothesized Biological Activities

Based on the prevalence of bioactivity within the hydrazide chemical class, we hypothesize that this compound may exhibit:

  • Antimicrobial Activity: Against a range of pathogenic bacteria and fungi.

  • Anticancer Activity: Through cytotoxic effects on various cancer cell lines.

The following protocols are designed to rigorously test these hypotheses.

Application Note 1: Antimicrobial Susceptibility Testing

Objective: To determine the in vitro antimicrobial activity of this compound against a panel of clinically relevant microbial strains by determining the Minimum Inhibitory Concentration (MIC).

Rationale for Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing. The selection of a diverse panel of microorganisms, including Gram-positive and Gram-negative bacteria as well as a fungal representative, provides a broad-spectrum view of the compound's potential antimicrobial efficacy.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Prepare Compound Stock (e.g., 10 mg/mL in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plates Compound_Stock->Serial_Dilution Inoculation Inoculate Plates with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C (bacteria) or 28°C (fungi) for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination Data_Table Record MIC Values MIC_Determination->Data_Table Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plates (e.g., 5x10^3 cells/well) Cell_Adherence Incubate for 24h for Cell Adherence Cell_Seeding->Cell_Adherence Cell_Treatment Treat Cells with Compound for 48-72h Cell_Adherence->Cell_Treatment Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Cell_Treatment MTT_Addition Add MTT Reagent (Incubate 2-4h) Cell_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values (Dose-Response Curve) Absorbance_Reading->IC50_Calculation Data_Table Tabulate IC50 Values IC50_Calculation->Data_Table

Caption: Workflow for IC50 determination using MTT assay.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, PC-3 prostate, HCT-116 colon)

  • Non-cancerous human cell line (e.g., MRC-5 lung fibroblast)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and a positive control.

    • Incubate for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: IC50 Values
Cell LineTissue of OriginCompound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Cancer
PC-3Prostate Cancer
HCT-116Colon Cancer
MRC-5Normal Lung Fibroblast

Application Note 3: Investigating Apoptosis Induction

Objective: If the compound demonstrates potent and selective cytotoxicity, this protocol aims to determine if the mechanism of cell death involves the activation of the apoptotic pathway, specifically through the key executioner caspase, Caspase-3.

Rationale for Experimental Choices: Apoptosis, or programmed cell death, is a common mechanism of action for many effective anticancer drugs. [4]Caspase-3 is a critical executioner caspase that, when activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. A colorimetric or fluorometric assay for Caspase-3 activity provides a direct and quantifiable measure of apoptosis induction.

Hypothetical Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway Compound 2-[4-(2-Phenylpropan-2-yl) phenoxy]propanehydrazide Cell_Stress Cellular Stress (e.g., DNA Damage) Compound->Cell_Stress Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Cell_Stress->Initiator_Caspases Executioner_Caspase Executioner Caspase-3 Initiator_Caspases->Executioner_Caspase Activation Substrates Cellular Substrates (e.g., PARP) Executioner_Caspase->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Potential activation of the caspase cascade.

Protocol: Colorimetric Caspase-3 Activity Assay

Materials:

  • Cancer cell line that showed high sensitivity to the compound.

  • Test compound and a known apoptosis inducer (e.g., Staurosporine).

  • Commercial Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and Caspase-3 substrate, e.g., DEVD-pNA).

  • 96-well plates.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat them with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated and positive control (Staurosporine) groups.

  • Cell Lysis:

    • Harvest the cells (including floating cells in the medium) and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in the provided chilled cell lysis buffer and incubate on ice.

  • Assay Execution:

    • Centrifuge the lysate and transfer the supernatant (cytosolic extract) to a new, chilled microfuge tube.

    • Add an equal volume of the 2x reaction buffer to each lysate sample in a 96-well plate.

    • Add the Caspase-3 substrate (DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate, indicating Caspase-3 activity.

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Trustworthiness and Self-Validating Systems

Each protocol described incorporates essential controls to ensure the reliability and validity of the results.

  • Positive Controls: (e.g., Ciprofloxacin, Doxorubicin, Staurosporine) confirm that the assay system is working correctly.

  • Negative/Vehicle Controls: (e.g., DMSO) account for any effects of the solvent on the biological system.

  • Sterility/Blank Controls: Ensure that contamination or background absorbance does not interfere with the results.

References

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [1]2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [2]3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [3]4. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. [4]5. Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. [5]6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.

Sources

Introduction: The Versatility of the Hydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A Researcher's Guide to In Vitro Assays for Novel Hydrazide Compounds

Hydrazide compounds (R-CO-NHNH₂) and their derivatives, particularly hydrazones, represent a privileged scaffold in drug discovery. Their structural features, including the ability to act as hydrogen bond donors and acceptors, and to chelate metals, allow them to interact with a wide array of biological targets. Consequently, they have been investigated for a broad spectrum of therapeutic applications, including antimicrobial, anticancer, antioxidant, and neuroprotective activities.[1][2]

This document provides detailed protocols for four fundamental in vitro assays crucial for the preliminary screening of new hydrazide compounds: the MTT assay for anticancer activity, the broth microdilution assay for antimicrobial susceptibility, the DPPH assay for antioxidant capacity, and an acetylcholinesterase (AChE) inhibition assay based on Ellman's method. The focus extends beyond procedural steps to explain the underlying principles and the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a cornerstone for preliminary anticancer screening, assessing a compound's ability to reduce cell viability.[3] It is a colorimetric assay that quantifies the metabolic activity of living cells.[4][5]

Scientific Principle

The assay's mechanism hinges on the activity of mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, within viable, metabolically active cells.[6][7] These enzymes reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[8][9] The resulting formazan crystals are then solubilized, and the intensity of the purple color is measured spectrophotometrically.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, thus providing a quantitative measure of cytotoxicity.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B C Add serial dilutions of hydrazide compound B->C D Incubate for 24-72h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance (~570 nm) G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, K562) in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[10]

  • Compound Preparation: Prepare a stock solution of the hydrazide compound, typically in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).[12]

  • Incubation: Incubate the plate for a predetermined exposure time, commonly 24, 48, or 72 hours.[1][12]

  • MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12][13]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[12] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well.[6][12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[6][10] A reference wavelength of ~630 nm can be used to subtract background noise.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[14]

Quantitative Data Summary
CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Hydrazide-1MDA-MB-23148Value
Hydrazide-2K56272Value
DoxorubicinMDA-MB-23148Value

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, which is the lowest concentration that prevents the visible growth of a microorganism.[12][15] This assay is essential for the primary screening of potential antibiotics.[16]

Scientific Principle

This method involves challenging a standardized suspension of a target microorganism with serial dilutions of the test compound in a liquid growth medium.[17] After incubation, the presence or absence of visible growth (turbidity) in the wells is recorded. The MIC value is a key indicator of the compound's potency.[15] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method to ensure standardization and reproducibility.[18][19]

Experimental Workflow: Broth Microdilution

MIC_Workflow A Prepare serial 2-fold dilutions of compound in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C for 16-20h) C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol
  • Media and Reagent Preparation: Prepare appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria) and the test compound stock solution (usually in DMSO).[12]

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. For example, add 50 µL of broth to all wells, then add 50 µL of the compound stock to the first well, mix, and transfer 50 µL to the next well, repeating across the row.[12]

  • Inoculum Preparation: From a fresh culture plate, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Dilute this suspension to achieve a final target concentration of about 5 x 10⁵ CFU/mL in the assay wells.[12]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.[17]

  • Controls: Include essential controls on each plate: a growth control (inoculum in broth, no compound), a sterility control (broth only), and a positive control (a known antibiotic).[17]

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours for most bacteria.[12]

  • MIC Determination: After incubation, examine the plate visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Quantitative Data Summary
CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)MRSA ATCC 43300 MIC (µg/mL)
Hydrazide-1ValueValueValue
Hydrazide-2ValueValueValue
VancomycinValueN/AValue
CiprofloxacinValueValueValue

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging or antioxidant capacity of compounds.[20][21] It is particularly useful for evaluating compounds that can act as hydrogen or electron donors.[22]

Scientific Principle

The assay uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[20] In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[21] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to its non-radical form, DPPH-H.[23][24] This reduction leads to a color change from deep violet to a pale yellow, causing a decrease in absorbance at 517 nm.[20] The degree of discoloration is directly proportional to the scavenging potential of the test compound.[21]

Mechanism of DPPH Radical Scavenging

DPPH_Mechanism DPPH DPPH• (Violet Radical) Antioxidant +  R-H (Antioxidant) DPPH_H DPPH-H (Yellow, Reduced) Antioxidant->DPPH_H H• donation Radical +  R• (Antioxidant Radical)

Caption: DPPH Radical Scavenging by an Antioxidant.

Detailed Protocol
  • Reagent Preparation: Prepare a stock solution of the test hydrazide compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent like methanol or ethanol. Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The DPPH solution should be freshly prepared and kept in the dark to prevent degradation.[25]

  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the test compound dilutions.[25]

  • Initiate Reaction: Add an equal volume of the DPPH working solution to each well to start the reaction. Include a control (solvent plus DPPH solution) to measure the initial absorbance.[25]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.[21]

  • Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.[21]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[26]

Quantitative Data Summary
CompoundDPPH Scavenging IC₅₀ (µM)
Hydrazide-1Value
Hydrazide-2Value
Ascorbic Acid (Standard)Value

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[27][28] This assay screens compounds for their potential to inhibit AChE activity.

Scientific Principle: Ellman's Method

The most common method for measuring AChE activity is the spectrophotometric assay developed by Ellman.[29][30] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[28] This thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is detected at 412 nm.[28][31] The rate of color formation is proportional to the enzyme's activity. An inhibitor will reduce this rate.[28]

Reaction Pathway of Ellman's Assay

Ellman_Assay cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Reaction A Acetylthiocholine (Substrate) C AChE A->C B Thiocholine D DTNB (Ellman's Reagent) F + B->F C->B hydrolysis E 5-Thio-2-Nitrobenzoate (Yellow Product, λ=412nm) F->D F->E Inhibitor Hydrazide Compound Inhibitor->C Inhibits

Caption: Principle of the Ellman's method for AChE inhibition.

Detailed Protocol
  • Reagent Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 8.0), AChE enzyme solution, ATCh substrate solution (10 mM), DTNB solution (3 mM), and test compound dilutions.[27][32] A known AChE inhibitor like Phospholine or Galantamine should be used as a positive control.[27][32]

  • Assay Setup (96-well plate):

    • Add buffer to all wells.

    • Add the test compound dilutions or the positive control. For the 100% activity control, add only the solvent.

    • Add the DTNB solution.[33]

    • Add the AChE solution to all wells except the blank.[27]

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[27][32]

  • Reaction Initiation: Add the ATCh substrate solution to all wells to start the reaction.[27]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).[27]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the % inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.

Quantitative Data Summary
CompoundAChE Inhibition IC₅₀ (µM)
Hydrazide-1Value
Hydrazide-2Value
Galantamine (Standard)Value

General Considerations & Troubleshooting

  • Compound Solubility: Poor aqueous solubility is a common challenge that can lead to inaccurate results.[34] Always assess the solubility of hydrazide compounds in the final assay buffer. The use of DMSO as a co-solvent is standard, but its final concentration must be kept low and consistent across all wells to avoid artifacts.[35][36]

  • Assay Interference: Novel compounds may interfere with the assay readout itself (e.g., by absorbing light at the detection wavelength or by directly reacting with assay reagents). It is crucial to run appropriate controls, such as testing the compound in the absence of cells or enzymes, to identify and correct for such interference.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]

  • Shah, K., Varna, M., & Ahmad, A. (2023). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Biosensors, 13(12), 1022. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Retrieved from [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of applied toxicology, 31(7), 607-616. Retrieved from [Link]

  • Brimijoin, S., & Hammond, P. (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1230, 187–199. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. Retrieved from [Link]

  • ResearchGate. (2018). New Findings about Ellman's Method to Determine Cholinesterase Activity. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 46890-46903. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • Haidar, G., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(8), 1265. Retrieved from [Link]

  • Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Retrieved from [Link]

  • Haidar, G., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics (Basel, Switzerland), 12(8), 1265. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • de Almeida, A. A., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 39(2), 358–362. Retrieved from [Link]

  • Bentham Science Publishers. (2008). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2008). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention. (2018). In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • MDPI. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]

  • Gołębiowski, P., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8049. Retrieved from [Link]

  • DergiPark. (2024). Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Investigating 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Potential of a Novel Hydrazide Compound

The journey of drug discovery is one of navigating vast chemical landscapes in search of novel molecular entities with therapeutic promise. Within this landscape, certain chemical scaffolds consistently emerge as privileged structures, rich in biological activity. The hydrazide functional group (–CONHNH₂) is one such scaffold, forming the backbone of numerous compounds with a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4][5] The inherent reactivity and structural features of hydrazides make them valuable starting points for the synthesis of diverse heterocyclic compounds and hydrazone derivatives, further expanding their utility in medicinal chemistry.[1][2][6][7]

This document provides a comprehensive guide for the initial investigation of a novel compound, 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide . We will treat this molecule as a new chemical entity (NCE) and outline a logical, multi-stage workflow to characterize its biological activity, with a primary focus on its potential as an anticancer agent. This focus is rationalized by the extensive literature demonstrating the potent anti-proliferative and cytotoxic effects of various hydrazide derivatives against cancer cell lines.[6][7]

The structure of this compound combines three key motifs:

  • The Hydrazide Moiety: The core functional group, known for its role in bioactive compounds.

  • A Phenoxy Linker: A common spacer in medicinal chemistry.

  • A Cumyl Group (2-Phenylpropan-2-yl): A bulky, lipophilic group that can influence target binding and pharmacokinetic properties.

This guide will provide detailed protocols, the scientific rationale behind experimental choices, and frameworks for data interpretation, empowering researchers to systematically evaluate the therapeutic potential of this and other novel hydrazide-containing compounds.

Part 1: Initial In Vitro Evaluation: Assessing Cytotoxicity

The first critical step in evaluating a potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells.[8][9] A robust and high-throughput method is required to screen the compound against a panel of diverse cancer cell lines, providing initial insights into its potency and spectrum of activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8]

Workflow for Initial In Vitro Screening

Below is a typical workflow for the initial assessment of a novel compound's anticancer activity.

G cluster_0 Phase 1: In Vitro Screening Compound Compound Synthesis & Stock Solution Prep Assay Perform Cell Viability Assay (e.g., MTT Assay) Compound->Assay Cell_Selection Select Diverse Cancer Cell Line Panel Cell_Selection->Assay IC50 Calculate IC50 Values Assay->IC50 Data_Analysis Analyze Potency & Selectivity IC50->Data_Analysis Go_NoGo Go/No-Go Decision for Further Studies Data_Analysis->Go_NoGo

Caption: High-level workflow for the initial in vitro screening of a novel compound.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀) using MTT Assay

This protocol outlines the steps to determine the concentration of this compound required to inhibit the growth of 50% of a cancer cell population (IC₅₀).[8]

A. Rationale for Cell Line Selection

To gain a broad understanding of the compound's activity, it is crucial to test it against a panel of cell lines from different cancer types (e.g., breast, lung, colon, prostate).[10][11] This approach helps identify if the compound has broad-spectrum activity or is selective for a particular cancer type. For this initial screen, we suggest a panel including:

  • MCF-7: Breast Adenocarcinoma (Estrogen Receptor positive)

  • MDA-MB-231: Breast Adenocarcinoma (Triple-negative)

  • A549: Lung Carcinoma

  • HCT116: Colorectal Carcinoma

  • PC-3: Prostate Adenocarcinoma

B. Materials

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound (Test Compound)

  • DMSO (vehicle solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette and plate reader

C. Step-by-Step Protocol

  • Cell Seeding:

    • Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO₂.[8]

    • Harvest cells during their logarithmic growth phase using Trypsin-EDTA.

    • Count the cells and assess viability (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into 96-well plates at an optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).[8]

    • Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control) to the appropriate wells.

  • Incubation:

    • Incubate the treated plates for a standard duration, typically 48 or 72 hours, at 37°C with 5% CO₂.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]

    • Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis to calculate the IC₅₀ value from the curve.[12]

D. Data Presentation

The results should be summarized in a clear, tabular format for easy comparison across cell lines.

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM) [Hypothetical Data]
MCF-7Breast Adenocarcinoma4815.2
MDA-MB-231Breast Adenocarcinoma4828.5
A549Lung Carcinoma4811.8
HCT116Colorectal Carcinoma488.9
PC-3Prostate Adenocarcinoma4835.1

Part 2: Elucidating the Mechanism of Action (MoA)

If the initial screening reveals potent cytotoxic activity (e.g., IC₅₀ values in the low micromolar range), the next logical step is to investigate how the compound kills cancer cells. Two common mechanisms for anticancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Protocol 2: Apoptosis Induction Assessment via Annexin V/PI Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

A. Step-by-Step Protocol

  • Cell Treatment:

    • Seed a sensitive cell line (e.g., HCT116 from the hypothetical data above) in 6-well plates.

    • Treat the cells with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells immediately using a flow cytometer.

    • The data will generate four quadrants:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V positive populations (lower-right and upper-right) compared to the vehicle control indicates apoptosis induction.[6]

Visualizing Apoptotic Pathways

The induction of apoptosis often involves a cascade of enzymes called caspases. Further investigation could involve measuring the activity of key executioner caspases like caspase-3.[6]

G Compound Test Compound Cell Cancer Cell Compound->Cell Apoptosis Apoptosis Induction Cell->Apoptosis triggers Caspase Caspase-3 Activation Apoptosis->Caspase leads to Death Cell Death Caspase->Death executes

Caption: Simplified pathway showing compound-induced apoptosis via caspase activation.

Part 3: In Vivo Efficacy Assessment

Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential.[11] Animal models, particularly xenograft models in immunodeficient mice, are the standard for preclinical evaluation of anticancer agents.[13][14][15]

Protocol 3: Subcutaneous Cell Line-Derived Xenograft (CDX) Model

The CDX model is a foundational in vivo system where human cancer cell lines are implanted into immunodeficient mice, allowing for the reproducible testing of drug candidates.[14]

A. Rationale and Model Selection

  • Mouse Strain: Use immunodeficient mice (e.g., Nude or NOD/SCID) to prevent rejection of the human tumor cells.

  • Cell Line: Choose a cell line that demonstrated high sensitivity to the compound in vitro and is known to form solid tumors (e.g., HCT116).

  • Route of Administration: This should be determined by the compound's properties but can include oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection.

B. Step-by-Step Protocol

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support initial tumor growth.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Compound Administration:

    • Prepare the dosing formulation of this compound and the vehicle control.

    • Administer the compound to the treatment group according to a predetermined schedule (e.g., once daily for 21 days). The vehicle control group receives the formulation without the active compound.

  • Monitoring and Measurement:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis:

    • The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.

    • Euthanize the mice, and excise and weigh the final tumors.

    • Calculate the Tumor Growth Inhibition (TGI) to quantify the drug's efficacy.

Workflow for an In Vivo Xenograft Study

G cluster_1 Phase 2: In Vivo Efficacy Implant Implant Cancer Cells into Mice Tumor_Growth Monitor Tumor Growth Implant->Tumor_Growth Randomize Randomize into Groups Tumor_Growth->Randomize Treat Administer Compound & Vehicle Randomize->Treat Monitor Measure Tumor Volume & Body Weight Treat->Monitor Endpoint Study Endpoint & Tumor Excision Monitor->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Sources

Application Notes & Protocols: 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide as a Versatile Precursor for the Synthesis of Novel Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydrazones represent a critical class of organic compounds characterized by the azomethine group (-NHN=CH-), which imparts a wide spectrum of pharmacological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making them prime candidates in drug discovery and development.[3][4][5] This document provides a comprehensive technical guide on the use of 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide as a key precursor for the synthesis of a diverse library of hydrazone derivatives. We present detailed, field-tested protocols for the synthesis of the precursor hydrazide, its subsequent condensation with various carbonyl compounds to form novel hydrazones, and robust methodologies for screening their potential biological activities, specifically focusing on antimicrobial and antioxidant efficacy. The causality behind experimental choices is elucidated to provide researchers with a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of the Hydrazone Scaffold

The hydrazone scaffold's value in medicinal chemistry is rooted in its structural features and synthetic accessibility.[3] The condensation reaction between a hydrazide and an aldehyde or ketone is a highly efficient method for generating molecular diversity.[6] By strategically selecting the precursor hydrazide, chemists can introduce specific pharmacophoric features into the final molecules.

The precursor at the core of this guide, this compound, incorporates a bulky, lipophilic cumyl-phenoxy moiety. This structural element is significant as it can enhance membrane permeability and potentially modulate interactions with biological targets. This guide provides the necessary protocols to leverage this precursor for the development of new chemical entities.

Synthesis of the Precursor: this compound

The synthesis of a hydrazide is most commonly achieved through the hydrazinolysis of a corresponding ester. This reaction involves the nucleophilic attack of hydrazine hydrate on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety.

Protocol 2.1: Synthesis of this compound

This protocol details the conversion of the parent ester, methyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate, to the desired hydrazide.

Rationale: Hydrazine hydrate is used in a significant molar excess to drive the reaction to completion and to minimize the formation of undesired di-acylated byproducts. Ethanol serves as an excellent solvent due to its ability to dissolve both the nonpolar ester and the polar hydrazine hydrate, creating a homogenous reaction environment. Refluxing provides the necessary activation energy for the reaction.

Materials:

  • Methyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate

  • Hydrazine hydrate (80% solution)

  • Ethanol, absolute

  • Deionized water, cold

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.01 mol of methyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate in 50 mL of absolute ethanol.

  • To this solution, add 0.05 mol (5 equivalents) of hydrazine hydrate slowly while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Maintain the reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of ice-cold deionized water with vigorous stirring.

  • A white solid precipitate of the hydrazide will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water to remove any unreacted hydrazine hydrate.

  • Dry the product under vacuum at 40-50°C to a constant weight.

Expected Characterization Data for the Hydrazide Precursor

The structure of the synthesized hydrazide should be confirmed using standard spectroscopic techniques.[7]

Technique Expected Observation Interpretation
FT-IR (KBr, cm⁻¹) 3350-3250 (two bands), 3050, 2980, ~1660N-H stretching of -NHNH₂ group, Aromatic C-H stretch, Aliphatic C-H stretch, C=O (Amide I) stretch.[7]
¹H NMR (DMSO-d₆, ppm) ~9.4 (s, 1H), ~7.5-6.8 (m, 9H), ~4.3 (s, 2H), ~4.5 (q, 1H), ~1.6 (s, 6H), ~1.4 (d, 3H)-C(O)NH-, Aromatic protons, -NH₂, -OCH-, C(CH₃)₂ protons, -CHCH₃ protons.[7]
¹³C NMR (DMSO-d₆, ppm) ~167, ~155-120, ~70, ~42, ~31, ~19C=O, Aromatic carbons, -OCH-, C(CH₃)₂, C(CH₃)₂, -CHCH₃.
Mass Spec (m/z) [M+1]⁺Corresponds to the molecular weight of the target hydrazide plus a proton.

Synthesis of Novel Hydrazone Derivatives

Hydrazones are synthesized via the condensation reaction of a hydrazide with an aldehyde or a ketone.[8] The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[9]

Protocol 3.1: General Procedure for Hydrazone Synthesis

This protocol can be adapted for a wide range of aromatic and aliphatic aldehydes or ketones to generate a library of novel hydrazones.

Materials:

  • This compound (from Protocol 2.1)

  • Selected aldehyde or ketone (e.g., benzaldehyde, acetophenone, etc.)

  • Ethanol, absolute

  • Concentrated Sulfuric Acid (or Glacial Acetic Acid)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 0.01 mol of this compound in 30 mL of ethanol in a round-bottom flask.

  • Add an equimolar amount (0.01 mol) of the selected aldehyde or ketone to the solution.[10]

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst and swirl the flask gently to mix.[10]

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The solid hydrazone product often precipitates upon cooling. If not, the solution can be concentrated and/or poured into cold water to induce precipitation.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum.

Visualization of Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Hydrazone Synthesis Ester Methyl 2-[4-(2-phenylpropan-2-yl) phenoxy]propanoate Hydrazine Hydrazine Hydrate (Ethanol, Reflux) Ester->Hydrazine Hydrazide 2-[4-(2-phenylpropan-2-yl)phenoxy] propanehydrazide Hydrazine->Hydrazide Carbonyl Aldehyde / Ketone (R-C(=O)-R') Hydrazide->Carbonyl Condensation Reaction Catalyst Acid Catalyst (Ethanol, Reflux) Carbonyl->Catalyst Hydrazone Final Hydrazone Derivative Catalyst->Hydrazone

Caption: General workflow for the two-step synthesis of hydrazone derivatives.

Application Notes: Biological Screening Protocols

The synthesized hydrazone library can be screened for various biological activities. Here, we provide standardized protocols for assessing antimicrobial and antioxidant potential.

Antimicrobial Susceptibility Testing

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[11][12]

Protocol 4.1.1: Broth Microdilution Assay for MIC Determination

Rationale: This method allows for the simultaneous testing of multiple concentrations of several compounds against different microorganisms in a high-throughput 96-well plate format, providing quantitative data on antimicrobial potency.[13]

Materials:

  • Synthesized hydrazone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Incubate until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Preparation: Prepare a stock solution of each hydrazone (e.g., 1000 µg/mL) in a suitable solvent like DMSO.

  • Serial Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a range of concentrations.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[13]

  • MIC Determination: The MIC is the lowest compound concentration where no visible growth (turbidity) is observed.[13] This can be assessed visually or by reading the optical density at 600 nm.

Data Presentation: MIC Values
Compound ID Test Microorganism Gram Stain MIC (µg/mL)
Hydrazone-1S. aureusPositiveExperimental Value
Hydrazone-1E. coliNegativeExperimental Value
Hydrazone-2S. aureusPositiveExperimental Value
Hydrazone-2E. coliNegativeExperimental Value
CiprofloxacinS. aureusPositiveControl Value
CiprofloxacinE. coliNegativeControl Value
Visualization of MIC Assay Workflow

G cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) A Prepare 0.5 McFarland Inoculum D Inoculate Wells with Microorganism A->D B Prepare Compound Stock Solutions C Perform Serial Dilutions of Compounds in Broth B->C C->D E Add Controls (Positive & Negative) D->E F Incubate (37°C, 18-24h) E->F G Read Results: Determine MIC F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to evaluate the radical scavenging ability of compounds.[14][15]

Protocol 4.2.1: DPPH Radical Scavenging Assay

Rationale: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound.[15]

Materials:

  • Synthesized hydrazone compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.[15]

  • Sample Preparation: Prepare stock solutions of the hydrazone compounds and the standard antioxidant in methanol. Create a series of dilutions from these stock solutions.

  • Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[14]

  • Control: Prepare a control well containing 50 µL of methanol and 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measurement: Measure the absorbance of each well at 517 nm.[15]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Antioxidant Activity
Compound ID DPPH Assay IC₅₀ (µM) ABTS Assay IC₅₀ (µM)
Hydrazone-1Experimental ValueExperimental Value
Hydrazone-2Experimental ValueExperimental Value
Ascorbic Acid (Std.)Control ValueControl Value

Conclusion

This compound is a highly valuable and versatile precursor for the facile synthesis of diverse hydrazone derivatives. The protocols detailed in this guide provide a robust framework for the creation of compound libraries and their subsequent evaluation as potential antimicrobial and antioxidant agents. The inherent modularity of the synthetic approach allows for extensive structure-activity relationship (SAR) studies, which are fundamental to modern drug development.

References

  • The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Retrieved from [Link]

  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1). Retrieved from [Link]

  • Cabrera-Vivas, B. M., et al. (2019). Green Synthesis of new heterocyclic hydrazones, spectroscopic characterization. ECORFAN Journal-Ecuador, 6(11), 1-6. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). The synthesis and properties of some hydrazines. Retrieved from [Link]

  • SciSpace. (n.d.). Biological Activities of Hydrazone Derivatives in the New Millennium. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Retrieved from [Link]

  • NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. 26(4), 1095-1098. Retrieved from [Link]

  • Allied Academies. (n.d.). Novel detection protocol for radical scavenging and antioxidant activity of lipophilic antioxidants. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • NIH. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Journal of Organic Chemistry. (1969). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • MDPI. (2022). Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. Retrieved from [Link]

  • Google Patents. (n.d.). CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane.
  • NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • NIH. (n.d.). 2-[4-(2-Methylpropyl)phenyl]-N′-[(E)-1-phenylethylidene]propanehydrazide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of Phenoxy Propanehydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a pharmacologically significant class of compounds, exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and evaluation of a specific subclass: phenoxy propanehydrazide derivatives. We present field-proven, step-by-step protocols for both preliminary qualitative screening using the Agar Well Diffusion method and subsequent quantitative analysis via the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC). The causality behind critical experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Investigating Phenoxy Propanehydrazide Derivatives

Hydrazide derivatives, characterized by the azometine group (-NHN=CH-), are a cornerstone in medicinal chemistry, forming the structural backbone of numerous bioactive agents.[1][2][4] Their established biological activities are diverse, ranging from antitubercular and anticonvulsant to anti-inflammatory and antimicrobial properties.[3][5] The core mechanism of action for some hydrazides, like the well-known antitubercular drug isoniazid, involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] Other proposed mechanisms include the inhibition of peptidoglycan biosynthesis or interference with bacterial DNA gyrase, highlighting the potential for multiple modes of action against microbial pathogens.[1][5]

Phenoxy derivatives themselves have demonstrated notable antimicrobial efficacy.[6][7][8] The strategic combination of the phenoxy moiety with a propanehydrazide scaffold presents a promising avenue for developing novel compounds that may overcome existing resistance mechanisms. This guide outlines a robust, two-tiered experimental workflow designed to efficiently identify and characterize the antimicrobial potential of these synthesized derivatives.

Experimental Strategy: A Two-Tiered Screening Approach

A systematic evaluation of novel compounds necessitates a logical and resource-efficient workflow. We advocate for a two-tiered approach:

  • Tier 1: Primary Qualitative Screening. This initial phase utilizes the Agar Well Diffusion Assay to rapidly identify which derivatives possess any antimicrobial activity against a panel of selected microorganisms. It is a cost-effective method for screening a large number of compounds.[9]

  • Tier 2: Secondary Quantitative Evaluation. Compounds demonstrating activity in the primary screen are advanced to the Broth Microdilution Assay . This "gold standard" method provides a quantitative measure of potency by determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits visible microbial growth.[10][11]

G cluster_0 Screening Workflow A Library of Phenoxy Propanehydrazide Derivatives B Tier 1: Primary Screening Agar Well Diffusion Assay A->B C Observe for Zones of Inhibition (ZOI) B->C D Inactive Compounds (No ZOI) C->D No E Active Compounds (Clear ZOI) C->E Yes F Tier 2: Quantitative Analysis Broth Microdilution Assay E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Data Analysis & Lead Compound Identification G->H

Caption: High-level workflow for antimicrobial screening.

Detailed Protocols

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

Principle: This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition" (ZOI), around the well.[9][12][13] The diameter of this zone is proportional to the compound's antimicrobial activity and its diffusion characteristics in the agar.

Materials and Reagents:

  • Test Phenoxy Propanehydrazide Derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) for positive control

  • Mueller-Hinton Agar (MHA)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Sterile swabs

  • McFarland 0.5 turbidity standard

  • Incubator

Step-by-Step Methodology:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C. Pour approximately 20-25 mL of the molten agar into each sterile Petri dish and allow it to solidify completely on a level surface.

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism.[14] Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension and press it against the inside of the tube to remove excess fluid.[15] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60° each time to ensure uniform coverage, creating a "bacterial lawn."[12][15]

  • Well Creation: Allow the plates to dry for 5-10 minutes. Using a sterile cork borer, aseptically punch uniform wells into the agar.[12][13]

  • Compound Application: Prepare stock solutions of the test derivatives in DMSO (e.g., 1 mg/mL). Add a fixed volume (e.g., 50-100 µL) of each test compound solution into a designated well.

    • Positive Control: Add the standard antibiotic solution to one well.

    • Negative Control: Add the same volume of pure DMSO to another well to ensure the solvent has no inhibitory effect.[12]

  • Pre-diffusion: Allow the plates to stand for 30-60 minutes at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.[12][16]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a caliper or ruler.[15]

Protocol 2: Broth Microdilution Assay for MIC Determination (Quantitative Analysis)

Principle: This is the reference method for determining quantitative antimicrobial susceptibility.[10] The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized microbial inoculum is added to each well. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth after incubation.[11][14]

Materials and Reagents:

  • Active Phenoxy Propanehydrazide Derivatives

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Microbial strains

  • McFarland 0.5 turbidity standard

  • Multichannel micropipettes and sterile tips

  • Sterile reagent reservoirs

  • Plate reader (optional, for spectrophotometric reading)

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Prepare a stock solution of the test compound in CAMHB at twice the highest desired final concentration. Add 100 µL of this solution to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a range of decreasing compound concentrations.

    • Well 11: This will serve as the growth control (no compound).

    • Well 12: This will serve as the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this typically requires a 1:100 dilution of the standardized suspension).[17]

  • Plate Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[10][16]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no turbidity (cloudiness) or pellet formation is observed.[11][16] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation and Interpretation

Quantitative data should be organized into clear, concise tables for comparative analysis.

Table 1: Primary Screening Results (Agar Well Diffusion)

Compound ID Conc. (µ g/well ) Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli Zone of Inhibition (mm) vs. C. albicans
PHP-01 50 18 15 0
PHP-02 50 0 0 0
PHP-03 50 22 19 16
Ciprofloxacin 10 25 28 N/A

| DMSO | N/A | 0 | 0 | 0 |

Table 2: Quantitative Analysis Results (Broth Microdilution)

Compound ID MIC (µg/mL) vs. S. aureus (Gram +) MIC (µg/mL) vs. E. coli (Gram -) MIC (µg/mL) vs. C. albicans (Fungus)
PHP-01 16 32 >128
PHP-03 4 8 16
Ciprofloxacin 0.5 0.25 N/A

| Fluconazole | N/A | N/A | 2 |

Mechanistic Insights and Visualization

While the precise mechanism for novel phenoxy propanehydrazide derivatives must be determined experimentally, a plausible hypothesis based on related compounds involves the inhibition of essential bacterial enzymes.[1] For instance, interference with DNA gyrase, a topoisomerase crucial for DNA replication, is a validated target for antimicrobial agents.

G cluster_0 Bacterial DNA Replication DNA_R Relaxed Circular DNA Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_R->Gyrase Binds DNA_S Supercoiled DNA (Required for Replication) Gyrase->DNA_S Introduces negative supercoils Block Replication Blocked Bacteriostatic/Bactericidal Effect Replication DNA Replication & Cell Division DNA_S->Replication PHP Phenoxy Propanehydrazide Derivative PHP->Gyrase Binds to & Inhibits

Caption: Hypothesized inhibition of bacterial DNA gyrase.

References

  • Broth microdilution - Grokipedia.
  • Broth Dilution Method for MIC Determination - Microbe Online.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials - World Journal of Pharmaceutical Research.
  • Broth microdilution - Wikipedia.
  • Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule - Journal of Chemical and Pharmaceutical Research.
  • Methods for in vitro evaluating antimicrobial activity: A review - PubMed Central (PMC).
  • Broth Microdilution - MI - Microbiology.
  • Antimicrobial activity by Agar well diffusion - Chemistry Notes.
  • Broth Microdilution - International Journal of Anesthesia.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - National Institutes of Health (NIH).
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem.
  • agar-well diffusion method: Topics by Science.gov.
  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review - Impactfactor.org.
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - Springer.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PubMed Central (PMC), NIH.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI.
  • Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Fenoprofen Hydrazone Derivatives - ResearchGate.
  • Antimicrobial Susceptibility Testing Protocols - Routledge.
  • Antimicrobial Susceptibility Testing Protocols - Semantic Scholar.
  • Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs - ResearchGate.
  • Antimicrobial Susceptibility Testing - StatPearls, NCBI Bookshelf.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - World Organisation for Animal Health (WOAH).
  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES - Moldovan Medical Journal.
  • Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity - ResearchGate.
  • Synthesis, infra red characterization and antimicrobial evaluation - Journal of the Chemical Society of Nigeria.
  • Synthesis and antimicrobial activity of thiazine derivatives - Journal of Chemical and Pharmaceutical Research.
  • Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives - F1000Research.
  • Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes - National Institutes of Health (NIH).
  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES - ResearchGate.
  • Synthesis and antimicrobial studies of benzimidazole[a]pyrrol-(3-phenoxy)-3-yl-4-ol - Der Pharma Chemica.

Sources

Application Notes & Protocols: Evaluation of Anticancer Activity in Novel Propanehydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: This document provides a comprehensive guide to evaluating the anticancer potential of novel propanehydrazide and hydrazide-hydrazone compounds. It outlines detailed protocols for foundational in vitro assays, including cytotoxicity screening, apoptosis induction, and cell cycle analysis. The causality behind experimental choices is explained, and methodologies are presented to ensure robust and reproducible data generation. Furthermore, this guide delves into the mechanistic underpinnings of apoptosis, a common pathway targeted by such compounds, to provide a holistic framework for investigation.

Introduction: The Rationale for Investigating Propanehydrazides in Oncology

The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Hydrazide and hydrazide-hydrazone moieties have emerged as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] These structures are synthetically versatile, allowing for the creation of large libraries of compounds for screening.[3] Propanehydrazide derivatives, a specific class within this family, have demonstrated notable cytotoxic effects against various cancer cell lines, such as glioblastoma and triple-negative breast cancer.[4][5]

The therapeutic potential of these compounds often lies in their ability to induce programmed cell death, or apoptosis, in cancer cells.[3][6] Unlike necrosis, apoptosis is a controlled, non-inflammatory process, making it an ideal mechanism for cancer therapeutics.[7] This guide will focus on the essential assays required to characterize the anticancer activity of novel propanehydrazide compounds, with a specific emphasis on elucidating their pro-apoptotic effects.

Foundational Workflow for Anticancer Activity Screening

A logical, stepwise approach is critical for efficiently evaluating a new chemical entity (NCE). The workflow begins with a broad assessment of cytotoxicity to identify promising lead compounds and determine effective concentration ranges. Subsequent, more detailed assays then elucidate the specific mechanisms of cell death.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay Treat Cancer Cell Lines Hit Identification (IC50) Hit Identification (IC50) MTT Assay->Hit Identification (IC50) Determine Cell Viability Apoptosis Assay Apoptosis Assay Hit Identification (IC50)->Apoptosis Assay Select Lead Compounds (Treat at IC50 concentration) Cell Cycle Analysis Cell Cycle Analysis Western Blot Western Blot Cell Cycle Analysis->Western Blot Investigate Protein Expression (e.g., Caspases, Bcl-2) Mechanism Confirmation Mechanism Confirmation Western Blot->Mechanism Confirmation

Figure 1: High-level experimental workflow for screening novel propanehydrazide compounds.

Protocol 1: Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9]

Causality: This assay is the ideal first step in a screening campaign. It is robust, high-throughput, and cost-effective, allowing for the rapid evaluation of numerous compounds across a range of concentrations to determine the half-maximal inhibitory concentration (IC50). The IC50 value is a critical parameter for comparing the potency of different compounds and for selecting appropriate concentrations for subsequent mechanistic studies.[10]

Step-by-Step Protocol:
  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: Optimal seeding density is crucial; too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting metabolic activity.[10]

    • Include wells for "medium only" blanks to control for background absorbance.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the propanehydrazide compounds in complete culture medium. It is common to perform a 7-point dilution series.

    • Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and an untreated control (medium only).[10]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours). The duration should be based on the expected mechanism of action and cell doubling time.

  • MTT Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates (formazan) will form in wells with viable cells.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[8]

    • Use a reference wavelength of >650 nm to subtract background absorbance.

Data Presentation and Analysis:

Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Compound IDCell LineIncubation Time (h)IC50 (µM)
PHZ-001MDA-MB-2314815.2
PHZ-001U-87 MG488.9
PHZ-002MDA-MB-2314832.5
PHZ-002U-87 MG4821.7
CisplatinU-87 MG48~5.0
DoxorubicinMDA-MB-23148~0.5

Table 1: Example cytotoxicity data for hypothetical propanehydrazide (PHZ) compounds compared to standard chemotherapeutics. Data is illustrative.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS that, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] Using these two stains together in flow cytometry allows for the differentiation of four cell populations:

  • Viable cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+[13][14]

Causality: Following the identification of cytotoxic compounds, it is crucial to determine if cell death occurs via the desired apoptotic pathway. This assay provides quantitative data on the mode of cell death induced by the propanehydrazide compound, distinguishing controlled apoptosis from uncontrolled necrosis. Evidence of apoptosis induction is a strong indicator of a compound's potential as a targeted anticancer agent.[3]

Step-by-Step Protocol:
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere for 24 hours.

    • Treat cells with the propanehydrazide compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include vehicle-treated cells as a negative control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells.

    • For adherent cells, gently trypsinize, then combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[13][15]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[12][13]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[12][15]

  • Data Acquisition:

    • Analyze the samples immediately (within 1 hour) by flow cytometry.[13]

    • Use unstained, PI-only, and Annexin V-FITC-only stained cells to set up compensation and quadrants correctly.[12]

    • Acquire data for at least 10,000 events per sample.

Data Presentation and Analysis:

The results are typically presented as a quadrant plot, showing the distribution of cells based on their fluorescence. The percentage of cells in each quadrant is quantified.

TreatmentViable (AV-/PI-) (%)Early Apoptotic (AV+/PI-) (%)Late Apoptotic (AV+/PI+) (%)
Vehicle Control94.53.12.4
PHZ-001 (IC50)45.235.819.0

Table 2: Example data from an Annexin V/PI assay on cells treated with a hypothetical propanehydrazide compound (PHZ-001).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis. PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[16] By staining fixed and permeabilized cells with PI and analyzing them with flow cytometry, one can distinguish cells in different phases of the cycle based on their DNA content.[16] Since PI also binds to double-stranded RNA, treatment with RNase is essential for accurate DNA analysis.[17]

Causality: This analysis reveals if the compound's cytotoxic effect is linked to cell cycle perturbation. For example, a significant accumulation of cells in the G2/M phase suggests the compound may interfere with microtubule formation or DNA damage checkpoints. This mechanistic insight is valuable for understanding how the compound works and for identifying potential biomarkers of response.[6]

Step-by-Step Protocol:
  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the compound at its IC50 concentration as described previously.

    • Harvest cells by trypsinization, wash with PBS, and obtain a single-cell suspension.

  • Fixation:

    • Resuspend the cell pellet (1-2 x 10^6 cells) in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[18][19]

    • Rationale: Dropwise addition while vortexing is critical to prevent cell clumping.[17]

    • Fix for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[17][18]

  • Staining:

    • Centrifuge the fixed cells and decant the ethanol.

    • Wash the cell pellet with PBS to remove residual ethanol.

    • Resuspend the pellet in 1 mL of PI staining solution containing RNase A. A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[18][19]

    • Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.[18]

  • Data Acquisition:

    • Analyze the stained cells by flow cytometry.

    • Use a low flow rate to ensure accurate readings.

    • Collect the PI fluorescence signal on a linear scale. Use pulse processing (e.g., plotting pulse width vs. pulse area) to gate out doublets and aggregates.[19]

    • Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Analysis:

Results are shown as a histogram of DNA content, with software used to model the peaks and calculate the percentage of cells in each phase.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.120.514.4
PHZ-001 (IC50)25.315.159.6

Table 3: Example data from a cell cycle analysis showing G2/M arrest induced by a hypothetical propanehydrazide compound (PHZ-001).

Mechanistic Insight: The Apoptotic Signaling Cascade

Understanding the underlying molecular pathways is essential for rational drug development. Many hydrazide-hydrazone compounds induce apoptosis through the intrinsic (mitochondrial) pathway.[3][20] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members.[21][22]

G Cellular Stress Cellular Stress Bax_Bak Pro-apoptotic Bax, Bak Cellular Stress->Bax_Bak Activates Bcl2_Anti Anti-apoptotic Bcl-2, Bcl-XL Bcl2_Anti->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Casp9 Active Caspase-9 (Initiator) Apoptosome->Casp9 Activates Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome Casp3 Active Caspase-3 (Executioner) Casp9->Casp3 Activates Pro_Casp3 Pro-Caspase-3 Pro_Casp3->Casp9 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleaves Substrates Propanehydrazide Propanehydrazide Propanehydrazide->Bcl2_Anti Inhibits

Figure 2: The intrinsic apoptosis pathway often targeted by anticancer compounds.

In healthy cells, anti-apoptotic proteins sequester pro-apoptotic members, preventing cell death.[21] Upon receiving a death signal (e.g., from a chemotherapeutic agent), this balance is disrupted. Pro-apoptotic proteins like Bax and Bak become active, oligomerize on the mitochondrial outer membrane, and create pores, leading to the release of cytochrome c.[7][21] Cytosolic cytochrome c then binds to Apaf-1, forming the "apoptosome," which recruits and activates initiator caspase-9.[23] Active caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving key cellular substrates, resulting in the morphological hallmarks of apoptosis.[23][24]

Conclusion and Future Directions

The protocols described herein provide a robust framework for the initial characterization of novel propanehydrazide compounds as potential anticancer agents. Positive results from these assays—specifically, potent cytotoxicity, induction of apoptosis, and cell cycle arrest—provide a strong rationale for advancing a compound to more complex studies. Future work should include Western blot analysis to confirm the cleavage of caspases (e.g., caspase-9, caspase-3) and PARP, and to investigate changes in the expression levels of Bcl-2 family proteins. Ultimately, promising candidates should be evaluated in 3D cell culture models and subsequently in preclinical in vivo animal models to assess their therapeutic efficacy and safety profiles.

References

  • Title: Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Source: PubMed URL: [Link]

  • Title: Role of Caspases in Apoptosis Source: Creative Diagnostics URL: [Link]

  • Title: The role of BCL-2 family proteins in regulating apoptosis and cancer therapy Source: Frontiers URL: [Link]

  • Title: Bcl-2 family Source: Wikipedia URL: [Link]

  • Title: The role of BCL-2 family proteins in regulating apoptosis and cancer therapy Source: National Library of Medicine URL: [Link]

  • Title: How the Bcl-2 family of proteins interact to regulate apoptosis Source: PubMed URL: [Link]

  • Title: DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide Source: University of Virginia School of Medicine URL: [Link]

  • Title: Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide Source: MDPI URL: [Link]

  • Title: Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide Source: PubMed URL: [Link]

  • Title: Apoptosis Source: Wikipedia URL: [Link]

  • Title: DNA Cell Cycle Analysis with PI Source: University of Chicago URL: [Link]

  • Title: Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives Source: Acta Pharmaceutica URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC - NIH URL: [Link]

  • Title: Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones Source: PMC - NIH URL: [Link]

  • Title: Cell Cycle Analysis by Propidium Iodide Staining Source: UCL URL: [Link]

  • Title: Caspases – Their Role in Apoptosis and Other Physiological Processes as Revealed by Knock-Out Studies Source: Wiley Online Library URL: [Link]

  • Title: Green Synthesis and Anticancer Evaluation of Novel Chrysin Hydrazone Derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: MTT Assay Protocol Source: Springer Nature Experiments URL: [Link]

  • Title: Caspase-activation Pathways in Apoptosis and Immunity Source: PubMed URL: [Link]

  • Title: A review of hydrazide-hydrazone metal complexes' antitumor potential Source: Frontiers URL: [Link]

  • Title: Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety Source: PMC - NIH URL: [Link]

  • Title: Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide Source: ResearchGate URL: [Link]

  • Title: Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit Source: iGEM URL: [Link]

  • Title: Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones Source: ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones Source: PMC - NIH URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule Source: ACS Publications URL: [Link]

  • Title: Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies Source: Bentham Science Publishers URL: [Link]

  • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI URL: [Link]

  • Title: Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies Source: MDPI URL: [Link]

  • Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: MDPI URL: [Link]

Sources

Application Notes and Protocols: Anticonvulsant Properties of Hydrazide-Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Hydrazide-Hydrazone Scaffolds in Epilepsy

Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients are pharmacoresistant, underscoring the urgent need for novel and more effective anticonvulsant therapies.[1][2] In the landscape of medicinal chemistry, hydrazide-hydrazone derivatives, characterized by the azometine group (-NHN=CH-), have emerged as a versatile and promising class of compounds with a broad spectrum of biological activities, including significant anticonvulsant potential.[3][4][5]

These molecules offer a flexible scaffold for structural modification, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. Numerous studies have demonstrated that strategically substituted hydrazide-hydrazone derivatives exhibit potent anticonvulsant effects in various preclinical models, often with lower neurotoxicity compared to existing AEDs.[6][7] This document serves as a comprehensive technical guide, providing detailed protocols and field-proven insights for the synthesis, characterization, and evaluation of the anticonvulsant properties of novel hydrazide-hydrazone derivatives.

Proposed Mechanisms of Anticonvulsant Action

While the precise mechanisms are still under active investigation, the anticonvulsant activity of hydrazide-hydrazone derivatives is believed to be multifactorial. The core pharmacophore, -CO-NHN=CH-, is crucial for their biological activity.[7] Structure-activity relationship (SAR) studies suggest that these compounds may exert their effects through modulation of key neuronal targets implicated in seizure generation and propagation.

One of the leading hypotheses is the interaction with voltage-gated sodium channels. Similar to established AEDs like phenytoin and carbamazepine, certain hydrazone derivatives may block these channels, thereby preventing repetitive neuronal firing.[8] Another proposed mechanism involves the enhancement of GABAergic neurotransmission.[6][3] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and potentiation of its effects can suppress neuronal hyperexcitability. Some hydrazone analogues have been designed as GABA-mimetic structures, showing efficacy in seizure models sensitive to GABAergic modulation.[3]

The following diagram illustrates the potential interplay of these mechanisms:

G cluster_0 Hydrazide-Hydrazone Derivative cluster_1 Neuronal Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcome HD Hydrazide-Hydrazone -CO-NHN=CH- VGSC Voltage-Gated Sodium Channels HD->VGSC Blockade GABA_R GABA-A Receptor HD->GABA_R Positive Allosteric Modulation (Proposed) Dec_Firing Decreased Repetitive Neuronal Firing VGSC->Dec_Firing Inc_Inhibition Increased Neuronal Inhibition GABA_R->Inc_Inhibition AC_Activity Anticonvulsant Activity Dec_Firing->AC_Activity Inc_Inhibition->AC_Activity

Caption: Proposed mechanisms of anticonvulsant action for hydrazide-hydrazone derivatives.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of hydrazide-hydrazone derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. Understanding these SARs is critical for the rational design of potent and safe drug candidates.[7][9]

  • The Hydrazone Linkage: The -CO-NHN=CH- moiety is an essential pharmacophoric feature. Modifications to this linker generally lead to a loss of activity.[7]

  • Aryl Substituents: The presence of an aryl ring is often crucial for activity. Electron-withdrawing groups (e.g., halogens like chloro and fluoro) or electron-donating groups (e.g., methoxy) on the terminal phenyl ring can significantly modulate anticonvulsant potency.[6][10] The position of these substituents (ortho, meta, or para) also plays a critical role.[10]

  • Lipophilicity: A balanced lipophilicity is essential for brain accessibility. Highly lipophilic or hydrophilic compounds may exhibit poor bioavailability and CNS penetration.[11]

The general scaffold for SAR exploration is depicted below:

Caption: General structure of hydrazide-hydrazone derivatives for SAR studies.

Experimental Protocols

The following protocols provide a robust framework for the synthesis and preclinical evaluation of novel hydrazide-hydrazone derivatives.

Protocol 1: Synthesis and Characterization of a Model Hydrazide-Hydrazone Derivative

This protocol describes a general method for the synthesis of hydrazide-hydrazones via the condensation of an appropriate acid hydrazide with a substituted aldehyde.[6][3][12]

1. Materials and Reagents:

  • Substituted benzoic acid hydrazide (e.g., Isonicotinic acid hydrazide)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates

  • Melting point apparatus

  • FT-IR and ¹H-NMR spectrometers

2. Synthesis Procedure:

  • Dissolve the substituted benzoic acid hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[12]

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazide-hydrazone derivative.

3. Characterization:

  • Purity: Assess by TLC and determine the melting point. A sharp melting point indicates high purity.[12]

  • Structural Elucidation: Confirm the structure using FT-IR (to identify the C=O, N-H, and C=N functional groups) and ¹H-NMR spectroscopy (to confirm the proton environment, including the characteristic -NHN=CH- proton signal).[12]

Synthesis_Workflow Start Acid Hydrazide + Aromatic Aldehyde Solvent Dissolve in Ethanol Start->Solvent Catalyst Add Catalytic Acetic Acid Solvent->Catalyst Reflux Reflux for 2-4 hours Catalyst->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Cooling Cool to Room Temperature TLC->Cooling Complete Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization Characterization Characterize (m.p., FT-IR, NMR) Recrystallization->Characterization

Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.

Protocol 2: In Vivo Anticonvulsant Screening

The initial evaluation of anticonvulsant activity is typically performed using rodent models of induced seizures. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the most widely used and validated models for this purpose.[3][13][14]

1. Animals:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Animals should be acclimatized for at least one week before the experiment.

2. Drug Preparation and Administration:

  • Suspend the test compounds in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Administer the test compounds intraperitoneally (i.p.) or orally (p.o.).

  • Include a vehicle control group and a positive control group (e.g., Phenytoin for MES, Ethosuximide for scPTZ).

A. Maximal Electroshock (MES) Test This model is predictive of efficacy against generalized tonic-clonic seizures.[8][15] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8][15]

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle at various doses to different groups of animals.

    • At the time of peak effect (predetermined, usually 30-60 minutes post-i.p. administration), apply a drop of saline to the animal's corneas.[8]

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) via the corneal electrodes.[8][15]

    • Observe the animal for the presence or absence of tonic hindlimb extension.

    • The absence of this phase is considered protection.[15]

B. Subcutaneous Pentylenetetrazole (scPTZ) Test This model is sensitive to drugs that are effective against myoclonic and absence seizures.[14] It identifies compounds that can raise the seizure threshold.[16]

  • Apparatus: Standard animal observation cages.

  • Procedure:

    • Administer the test compound or vehicle to different groups of animals.

    • At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg for mice, s.c.) in the scruff of the neck.[16]

    • Immediately place the animal in an individual observation cage and observe for the onset of clonic seizures (lasting for at least 5 seconds) over a 30-minute period.[17]

    • The absence of clonic seizures is considered protection.

Screening_Workflow cluster_0 Preparation cluster_1 Anticonvulsant Testing (at Peak Effect Time) cluster_2 Neurotoxicity Assessment cluster_3 Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Admin Administer Test Compound, Vehicle, or Positive Control Animal_Acclimatization->Drug_Admin MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Drug_Admin->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test (Myoclonic/Absence Seizure Model) Drug_Admin->scPTZ_Test Rotarod_Test Rotarod Test (Motor Impairment) Drug_Admin->Rotarod_Test Data_Analysis Calculate ED₅₀, TD₅₀, and Protective Index (PI) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis

Caption: Integrated workflow for in vivo anticonvulsant and neurotoxicity screening.

Protocol 3: Neurotoxicity Screening (Rotarod Test)

It is crucial to assess whether the anticonvulsant effects of a compound are specific or due to general motor impairment. The rotarod test is a standard method for evaluating neurotoxicity.[17]

  • Apparatus: A rotarod apparatus (a rotating rod).

  • Procedure:

    • Train the animals to stay on the rotating rod (e.g., at 6 rpm) for a set duration (e.g., 1 minute) in three consecutive trials. Only animals that pass this training are used.

    • Administer the test compound or vehicle at various doses.

    • At the time of peak effect, place the animal back on the rotarod.

    • Record the time the animal remains on the rod. The inability to stay on the rod for the full duration is indicative of neurotoxicity.[17]

Data Presentation and Analysis

The efficacy and safety of the test compounds should be quantified and presented clearly.

  • Median Effective Dose (ED₅₀): The dose of a compound that protects 50% of the animals in the MES or scPTZ test.

  • Median Toxic Dose (TD₅₀): The dose of a compound that causes neurotoxicity in 50% of the animals in the rotarod test.

  • Protective Index (PI): Calculated as TD₅₀ / ED₅₀. A higher PI value indicates a wider margin of safety between the therapeutic and toxic doses.[6]

The results should be summarized in a table for easy comparison.

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (MES)
Example-1 16.1>300>300>18.6
Example-2 50.5120.2>300>5.9
Phenytoin 9.5>30065.86.9
Ethosuximide >300130.0>500-

Note: The data presented are illustrative examples based on published literature and should be used for reference purposes.

Conclusion

Hydrazide-hydrazone derivatives represent a highly promising avenue for the discovery of novel anticonvulsant agents. Their synthetic accessibility and the potential for structural diversification allow for the systematic optimization of their activity and safety profiles. The protocols detailed in this guide provide a comprehensive and validated framework for researchers to synthesize, screen, and characterize new chemical entities in this class. By integrating efficacy and neurotoxicity assessments, this approach facilitates the identification of lead candidates with a favorable therapeutic index, paving the way for the development of the next generation of antiepileptic drugs.

References

  • SAS Publishers. (n.d.). Anticonvulsant potential of Hydrazone derivatives. Retrieved from [Link]

  • PubMed. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Retrieved from [Link]

  • ResearchGate. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Retrieved from [Link]

  • International Journal of Newgen Research in Pharmacy & Healthcare. (2025). View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Retrieved from [Link]

  • Red Flower Publications. (n.d.). Synthesis and Anticonvulsant Activity of Some Novel Hydrazone Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Retrieved from [Link]

  • International Journal of Newgen Research in Pharmacy & Healthcare. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Retrieved from [Link]

  • SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

  • PubMed. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Retrieved from [Link]

  • PubMed Central. (n.d.). Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

  • Journal of Phytochemistry & Biochemistry. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Retrieved from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Retrieved from [Link]

  • ResearchGate. (2020). Anticonvulsant activity of hydrazone based on (+)-camphor and valproic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Retrieved from [Link]

  • SlideShare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice | Request PDF. Retrieved from [Link]

  • IntechOpen. (n.d.). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... Retrieved from [Link]

  • PubMed. (n.d.). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Retrieved from [Link]

  • SlideShare. (n.d.). SAR of Anticonvulsant Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. Retrieved from [Link]

  • PubMed. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Retrieved from [Link]

  • CDC Stacks. (2021). Screening for efficacious anticonvulsants and neuroprotectants in delayed treatment models of organophosphate-induced status epilepticus. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening model for anticonvulsants as developed by Putnam and Houston.... Retrieved from [Link]

  • PubMed Central. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide in Materials Science: A Conceptual Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed conceptual framework for the potential applications of 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide in materials science. As of the date of this publication, a thorough review of scientific literature reveals no specific studies utilizing this exact molecule for materials science applications. Therefore, this guide adopts a first-principles approach, dissecting the molecule into its core functional components: the hydrazide group , the phenoxy ether linkage , and the 2-phenylpropan-2-yl (cumyl) bulky side group . By analyzing the established roles of these moieties in polymer chemistry and materials science, we will construct a series of hypothesized application notes and detailed, plausible experimental protocols. This document is intended for researchers, scientists, and professionals in materials development, offering a scientifically grounded roadmap for exploring the potential of this and structurally similar compounds.

Part 1: Deconstruction of the Molecular Architecture and Potential Properties

The molecule this compound is a fascinating, albeit currently unexploited, building block for advanced materials. Its structure suggests a combination of reactivity, rigidity, and steric influence that could be harnessed to create polymers with unique properties.

  • The Hydrazide Group (-CONHNH₂): This is a highly reactive functional group, a derivative of hydrazine. It is known to be a potent nucleophile and can participate in a variety of chemical reactions, most notably the formation of hydrazones with aldehydes and ketones.[1][2] This reactivity is a cornerstone of its potential in polymer modification and crosslinking.[3][4]

  • The Phenoxy Ether Linkage (-O-): The ether bond within the molecule's backbone imparts a degree of flexibility and is known for its chemical stability. Polymers incorporating phenoxy groups, known as phenoxy resins, are high-performance materials recognized for their excellent adhesion, toughness, and chemical resistance.[5][6][7]

  • The 2-Phenylpropan-2-yl (Cumyl) Group: This bulky, sterically hindering group is expected to significantly influence the physical properties of any resulting polymer. The introduction of such voluminous side groups typically restricts the mobility of polymer chains, which can increase the glass transition temperature (Tg) and affect the material's solubility and packing density.[8][9][10]

The combination of these three features in a single molecule suggests its potential as a monomer, a chain modifier, or a crosslinking agent for creating high-performance polymers with enhanced thermal stability and tunable mechanical properties.

Part 2: Application Note I: A Reactive Monomer for High-Performance Polyamides

Concept and Rationale

The hydrazide functional group can be considered a diamine equivalent for polymerization reactions. It can react with dicarboxylic acids or their derivatives (like diacyl chlorides) in a polycondensation reaction to form a class of polyamides with hydrazide linkages in the backbone. The incorporation of the bulky 2-phenylpropan-2-yl and phenoxy moieties is hypothesized to yield a polymer with high thermal stability, good solubility in organic solvents (due to the disruption of chain packing), and excellent adhesive properties.

Hypothesized Polymer Properties
PropertyPredicted Influence of this compoundRationale
Glass Transition (Tg) HighThe rigid phenyl rings and the bulky cumyl group will restrict segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.[8][11]
Thermal Stability ExcellentThe aromatic and ether linkages in the backbone contribute to high thermal degradation temperatures. Phenoxy resins are known for their thermal stability.[7][12]
Solubility Good in organic solventsThe bulky cumyl group is expected to create free volume and disrupt the regular packing of polymer chains, preventing strong intermolecular forces and thus enhancing solubility in solvents like DMF, DMAc, or NMP.[9][10]
Adhesion ExcellentThe polar hydrazide and ether groups in the polymer backbone can form strong hydrogen bonds and dipole-dipole interactions with various substrates, a characteristic feature of phenoxy resins.[5][7]
Mechanical Strength High Toughness and DuctilityThe ether linkages in the backbone can provide flexibility, leading to a tough rather than brittle material.[6]
Protocol 1: Synthesis of a Novel Polyamide via Solution Polycondensation

Objective: To synthesize a high molecular weight polyamide using this compound and a diacyl chloride.

Materials:

  • This compound (Monomer A)

  • Terephthaloyl chloride (Monomer B)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

  • Monomer Preparation: In a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 10 mmol of this compound (Monomer A) in 50 mL of anhydrous NMP.

  • Addition of Acid Acceptor: Add 22 mmol of anhydrous pyridine to the solution. Pyridine acts as an acid scavenger to neutralize the HCl byproduct of the condensation reaction.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Acyl Chloride Addition: Dissolve 10 mmol of terephthaloyl chloride (Monomer B) in 20 mL of anhydrous NMP and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over a period of 30 minutes.

  • Polymerization Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring under a nitrogen atmosphere for 24 hours. The viscosity of the solution should increase noticeably as the polymer forms.

  • Polymer Precipitation: Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. The polymer will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. Wash the solid extensively with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

  • Characterization: Characterize the resulting polymer using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide linkages, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).

G cluster_reactants Reactants cluster_process Process Steps Monomer_A This compound (in NMP + Pyridine) Mixing 1. Dropwise addition at 0°C Monomer_A->Mixing Monomer_B Terephthaloyl Chloride (in NMP) Monomer_B->Mixing Reaction 2. Stir at RT for 24h (under N2) Mixing->Reaction Precipitation 3. Precipitate in Methanol Reaction->Precipitation Purification 4. Filter and Wash Precipitation->Purification Drying 5. Vacuum Dry at 80°C Purification->Drying Product High-Performance Polyamide Drying->Product

Caption: Workflow for polyamide synthesis.

Part 3: Application Note II: A Dynamic Crosslinking Agent for Self-Healing Materials

Concept and Rationale

The hydrazide group readily reacts with aldehydes and ketones to form a hydrazone bond.[13] This reaction is often reversible under acidic conditions.[14] If our title compound is used to functionalize a polymer backbone (for example, by reacting it with a polymer containing activated ester side groups), it can then act as a site for dynamic crosslinking. By mixing this hydrazide-functionalized polymer with a polymer containing aldehyde groups, a crosslinked network can be formed at neutral or basic pH. This network could potentially be broken and reformed, leading to self-healing properties.

Protocol 2: Preparation of a Hydrazide-Functionalized Polymer Scaffold

Objective: To graft this compound onto a pre-existing polymer backbone containing reactive groups.

Materials:

  • Poly(pentafluorophenyl acrylate) (PPFPA) - a common reactive polymer scaffold.

  • This compound (Functionalizing Agent)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Diethyl ether

  • Nitrogen gas supply

Procedure:

  • Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1 g of Poly(pentafluorophenyl acrylate) in 20 mL of anhydrous DMF.

  • Addition of Amine: Add 1.5 molar equivalents of the hydrazide functionalizing agent relative to the acrylate repeating units.

  • Catalyst: Add 0.1 mL of triethylamine to catalyze the amidation reaction between the hydrazide's primary amine and the activated PFP ester.

  • Reaction: Stir the mixture at 50°C for 48 hours. The reaction progress can be monitored by taking small aliquots and analyzing via FTIR, looking for the disappearance of the PFP ester carbonyl peak and the appearance of the amide carbonyl peak.

  • Precipitation and Purification: After the reaction is complete, precipitate the functionalized polymer by adding the reaction solution dropwise into 500 mL of diethyl ether.

  • Washing: Collect the polymer by filtration and wash it repeatedly with diethyl ether to remove unreacted hydrazide and catalyst.

  • Drying: Dry the resulting hydrazide-functionalized polymer under vacuum at 40°C.

  • Verification: Confirm the successful grafting using ¹H NMR and FTIR spectroscopy.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Polymer Poly(PFP Acrylate) Reactive Ester Groups Process Reaction Conditions DMF, 50°C, 48h Catalyst: TEA Polymer->Process Hydrazide Title Compound Nucleophilic Hydrazide Group Hydrazide->Process FunctionalizedPolymer Functionalized Polymer Pendant Hydrazide Groups Process->FunctionalizedPolymer Post-Polymerization Modification

Caption: Post-polymerization functionalization workflow.

Protocol 3: Formation of a Dynamically Crosslinked Hydrogel

Objective: To form a self-healing hydrogel by mixing the hydrazide-functionalized polymer with an aldehyde-containing polymer.

Materials:

  • Hydrazide-functionalized polymer (from Protocol 2)

  • Poly(ethylene glycol) dialdehyde (PEG-dialdehyde)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Solution Preparation: Prepare a 10% (w/v) solution of the hydrazide-functionalized polymer in PBS (pH 7.4). Prepare a separate 10% (w/v) solution of PEG-dialdehyde in PBS (pH 7.4).

  • Crosslinking: In a small vial, mix equal volumes of the two polymer solutions. The molar ratio of hydrazide to aldehyde groups should be approximately 1:1 for optimal crosslinking.

  • Gelation: Gently vortex the mixture. Gelation should occur within minutes at room temperature as hydrazone bonds form between the two polymers.[4]

  • Self-Healing Test (Conceptual):

    • Cut the formed gel in half with a scalpel.

    • Gently press the two cut surfaces back together.

    • Leave the gel in a humid environment at room temperature for several hours.

    • Observe the interface. The dynamic nature of the hydrazone bonds should allow for the reformation of crosslinks across the interface, leading to the healing of the cut.

Part 4: Concluding Remarks and Future Outlook

While this compound remains a molecule of theoretical interest in materials science, the foundational chemistry of its constituent parts provides a strong basis for its potential utility. The protocols and concepts outlined in this guide are intended to serve as a starting point for researchers to explore this potential. The synthesis of novel high-performance polymers with enhanced thermal and mechanical properties, as well as the development of advanced functional materials like self-healing networks, represent exciting avenues for future investigation. The true applicability of this compound will only be revealed through empirical research, and we encourage the materials science community to explore the possibilities it holds.

References

  • Phlex Tek. (2024, July 11). Comprehensive Guide to Phenoxy Resins: Benefits and Applications. Available from: [Link]

  • Corrosionpedia. Phenoxy Resin. Available from: [Link]

  • Solubility of Things. Physical Properties of Polymers. Available from: [Link]

  • Bruma, M. Effect of Bulky Groups on Physical Properties. Available from: [Link]

  • Huntsman. PHENOXY™. Available from: [Link]

  • Liaoning Yuwei Technology Co., Ltd. (2025, January 23). The Application of Phenoxy Epoxy Resin. Available from: [Link]

  • Crisan, D. N., et al. (2017, July 3). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. RSC Publishing. Available from: [Link]

  • Zhang, Y., et al. (2018). Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers. ACS Applied Materials & Interfaces. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry. Available from: [Link]

  • Science.gov. bulky side groups: Topics by Science.gov. Available from: [Link]

  • Ballard, N., & Bon, S. A. F. (2013). Dynamic uptake and release from poly(methacryloyl hydrazide) microgel particles through reversible hydrazide-aldehyde chemistry. Polymer Chemistry. Available from: [Link]

  • YouTube. (2024, May 10). Effect of Nature of Side Group on Tacticity. Available from: [Link]

  • Mali, S. N., et al. (2023). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available from: [Link]

  • ResearchGate. (2017, July 2). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: Synthesis and post-polymerisation modification. Available from: [Link]

  • Tung, S. H., & Tsou, A. H. (2017, February 28). Side-group size effects on interfaces and glass formation in supported polymer thin films. The Journal of Chemical Physics. Available from: [Link]

  • MacEwan, S. R., & Chilkoti, A. (2014). Hydrazone Self-Crosslinking of Multiphase Elastin-Like Block Copolymer Networks. Biomacromolecules. Available from: [Link]

  • Rosilo, H., et al. (2023, May 19). Covalent Adaptable Polymethacrylate Networks by Hydrazide Crosslinking Via Isosorbide Levulinate Side Groups. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Taylor & Francis. Hydrazide – Knowledge and References. Available from: [Link]

  • Theato, P., et al. (2021, March 16). Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial Materials. ACS Macro Letters. Available from: [Link]

  • Ameduri, B., & Ladavière, C. (2021, January 16). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules. Available from: [Link]

  • Teixeira, S., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available from: [Link]

  • ResearchGate. The chemistry of hydrazides. Available from: [Link]

  • MDPI. (2026, January 16). Special Issue “Valorization of Lignocellulosic Biomass”. Available from: [Link]

  • ResearchGate. (2023, May 3). Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. Available from: [Link]

  • ResearchGate. Fatty Acid–Derived Aliphatic Long Chain Polyethers by a Combination of Catalytic Ester Reduction and ADMET or Thiol‐Ene Polymerization. Available from: [Link]

  • ACS Publications. (2018, July 18). Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers. Available from: [Link]

  • Şenol, D., & Kaya, İ. (2015, May 8). Synthesis and characterization of azomethine polymers containing ether and ester groups. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

Sources

Application Note: A Protocol for the Synthesis of Hydrazone Derivatives from 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the derivatization of 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide into novel hydrazone compounds. Hydrazones are a critical class of molecules in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1][2] The protocol detailed herein focuses on the acid-catalyzed condensation reaction between the parent hydrazide and various carbonyl compounds (aldehydes and ketones). We provide a step-by-step methodology, the scientific rationale behind each step, methods for product characterization, and a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical synthesis.

Introduction and Scientific Principle

Hydrazides are versatile chemical building blocks, primarily due to the nucleophilic nature of the terminal amine group. Their most common and synthetically valuable transformation is the reaction with aldehydes or ketones to form a hydrazone, which contains the characteristic azomethine (>C=N-NH-) functional group.[1][3] This reaction is a classic condensation, proceeding via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond.

The reaction is typically facilitated by a catalytic amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the hydrazide.[4][5]

The parent molecule, this compound, possesses a bulky, lipophilic phenoxy-propane moiety, which can be leveraged to synthesize derivatives with potentially unique pharmacological or material properties. This protocol provides a general yet robust framework for exploring this chemical space.

Reaction_Mechanism cluster_start Reactants cluster_product Product Hydrazide This compound (R-C(O)NHNH₂) Hydrazone Hydrazone Derivative (R-C(O)NHN=CR'R'') Hydrazide->Hydrazone + R'R''C=O (Acid Catalyst, Solvent) Carbonyl Aldehyde or Ketone (R'R''C=O) Water Water (H₂O) Hydrazone->Water Dehydration

Figure 1: General reaction scheme for the formation of a hydrazone from a hydrazide and a carbonyl compound.

Detailed Experimental Protocol

This protocol describes a general method applicable to a wide range of aromatic and aliphatic aldehydes and ketones. Reaction conditions may be optimized for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥98% PurityCustom SynthesisStarting Material
Benzaldehyde (or other carbonyl compound)Reagent Grade, ≥99%Sigma-AldrichDerivatizing Agent
Ethanol (200 Proof)Anhydrous, ≥99.5%Fisher ScientificReaction Solvent
Glacial Acetic AcidACS Reagent, ≥99.7%VWRAcid Catalyst
Ethyl AcetateHPLC GradeMerckTLC Mobile Phase / Extraction
HexanesHPLC GradeMerckTLC Mobile Phase / Recrystallization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentSigma-AldrichDrying Agent
TLC PlatesSilica Gel 60 F₂₅₄MerckReaction Monitoring
Step-by-Step Procedure
  • Dissolution of Hydrazide: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous ethanol (approx. 10-15 mL per gram of hydrazide). Stir at room temperature until a clear solution is obtained.

    • Scientific Rationale: Ethanol is an excellent solvent for many hydrazides and carbonyl compounds, ensuring the reaction occurs in a homogeneous phase for optimal kinetics.[6][7]

  • Addition of Carbonyl Compound: To the stirring solution, add 1.05 equivalents of the selected aldehyde or ketone (e.g., benzaldehyde) dropwise using a syringe.

    • Scientific Rationale: A slight excess of the carbonyl compound ensures the complete consumption of the more valuable hydrazide starting material.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Scientific Rationale: The acid catalyzes the dehydration step, which is often the rate-limiting step in hydrazone formation, by making the hydroxyl group of the intermediate a better leaving group (water).[4]

  • Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction every 30 minutes using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the starting hydrazide spot is no longer visible. For less reactive carbonyls, gentle heating (40-60°C) may be required.[7]

    • Scientific Rationale: TLC is a rapid and effective technique for monitoring the disappearance of starting materials and the appearance of the product, allowing for precise determination of reaction completion and preventing the formation of side products from prolonged reaction times.[6]

  • Product Isolation (Work-up): Upon completion, cool the mixture in an ice bath for 30 minutes. The hydrazone product will often precipitate as a crystalline solid. Collect the solid by vacuum filtration.

    • Scientific Rationale: Many hydrazones have lower solubility in cold ethanol than the starting materials, allowing for simple and effective isolation by precipitation and filtration.[4]

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual reactants and catalyst. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure hydrazone derivative. Dry the final product under vacuum.

    • Scientific Rationale: Recrystallization is a powerful purification technique for crystalline solids, effectively removing soluble impurities to yield a product of high purity suitable for subsequent analysis and application.[6]

Experimental Workflow Visualization

Experimental_Workflow start Start setup 1. Dissolve Hydrazide & Add Carbonyl start->setup catalyze 2. Add Acetic Acid Catalyst setup->catalyze react 3. Stir Reaction (Room Temp or Heat) catalyze->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Cool & Filter (Isolate Product) monitor->workup Complete purify 6. Recrystallize & Dry workup->purify characterize 7. Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Figure 2: Step-by-step workflow for the synthesis and validation of hydrazone derivatives.

Characterization and Validation

To ensure the successful synthesis of the desired hydrazone derivative, a combination of spectroscopic techniques is essential. The following table summarizes the key analytical data expected for a typical hydrazone product.

TechniqueKey Feature / SignalRationale
¹H NMR Singlet, δ 8-11 ppm (Imine proton, -N=CH-)[4]Singlet, δ 10-12 ppm (Amide proton, -C(O)NH-)[1]Confirms the formation of the azomethine C-H bond and the presence of the N-H proton.
¹³C NMR Signal, δ 140-160 ppm (Imine carbon, >C=N)[4]Directly confirms the presence of the C=N double bond characteristic of the hydrazone functional group.
FTIR Spectroscopy Strong stretch, 1650-1560 cm⁻¹ (C=N stretch)[4]Sharp stretch, 3300-3100 cm⁻¹ (N-H stretch)[4]Provides definitive evidence of the key functional groups (imine and amide N-H) present in the final product.
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.[4]Confirms the exact molecular weight and elemental composition of the synthesized derivative.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction Not Starting 1. Inactive carbonyl (e.g., sterically hindered ketone).2. Insufficient catalyst.1. Gently heat the reaction mixture to 40-60°C.[7]2. Add an additional 1-2 drops of acetic acid.
Low Product Yield 1. Incomplete reaction.2. Product is soluble in the reaction solvent.3. Hydrolysis of the product.1. Allow the reaction to run longer, confirming completion by TLC.2. After completion, remove the solvent under reduced pressure and attempt purification by column chromatography.3. Ensure anhydrous conditions.
Impure Product 1. Unreacted starting materials.2. Formation of side products (e.g., azines).[3]1. Ensure efficient washing of the filtered product with cold solvent.2. Perform recrystallization carefully, potentially using a different solvent system. Use a strict 1:1 stoichiometry to avoid azine formation.
Oily Product / No Precipitate The synthesized hydrazone is not a solid at room temperature or is highly soluble.Remove the solvent under reduced pressure. Purify the resulting oil using silica gel column chromatography, typically with a hexanes/ethyl acetate gradient.

References

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38531-38543. [Link]

  • Reddy, T., Reddy, V., & Reddy, Y. (2017). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Synthetic Communications, 47(13), 1243-1250. [Link]

  • Wikipedia. (2023). Hydrazone. [Link]

  • Al-Ostath, A., El-Apasery, M. A., & El-Gazzar, A. B. A. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(10), 17824-17838. [Link]

  • Silva, T. H., Formiga, A. L., & de Souza, R. O. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13349-13355. [Link]

  • Řezáčová, A., Jorda, R., Kryštof, V., & Gucký, T. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(23), 4363. [Link]

  • Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 19(12), 2545-2550. [Link]

  • Ain, N. U., Ansari, T. M., Gilani, M. R. H. S., Xu, G., Liang, G., Luque, R., ... & Jalalah, M. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials, 2022. [Link]

  • Acar, Ç., Gökçe, B., Arslan, B. S., Çakı, H., & Karakuş, S. (2020). Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. Molecules, 25(7), 1647. [Link]

  • Singh, R. P., & Tomer, I. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. [Link]

  • Singh, R. P., & Tomer, I. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1109-1144. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for propanehydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of propanehydrazide. This document is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important chemical intermediate. Here, we address common challenges, provide detailed troubleshooting guides in a direct question-and-answer format, and offer field-proven protocols to enhance the success of your experiments.

Overview of Primary Synthesis Routes

The synthesis of propanehydrazide is most commonly achieved via two primary pathways. The choice between them often depends on the availability of starting materials, scale, and sensitivity to potential side products.

  • Two-Step Synthesis from Propanoic Acid (via Ester Intermediate): This is the most widely used and often preferred method. It involves the initial esterification of propanoic acid to form an intermediate, typically methyl or ethyl propanoate, which is then reacted with hydrazine hydrate. This method offers excellent control and generally minimizes the formation of diacyl byproducts.[1][2]

  • One-Step Synthesis from Propanoyl Chloride: This route involves the direct reaction of an activated carboxylic acid derivative, propanoyl chloride, with hydrazine hydrate.[3][4] While faster, this method is highly exothermic and can be prone to the formation of the undesired 1,2-dipropanoylhydrazine byproduct if conditions are not carefully controlled.[3][5][6]

Below is a diagram illustrating the more common two-step pathway.

Synthesis_Pathway Propanoic_Acid Propanoic Acid Propanoate_Ester Propanoate Ester (e.g., Methyl Propanoate) Propanoic_Acid->Propanoate_Ester Hydrazine Hydrazine Hydrate Propanehydrazide Propanehydrazide Propanoate_Ester->Propanehydrazide Hydrazine->Propanehydrazide

Caption: General workflow for the two-step synthesis of propanehydrazide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is very low or I obtained no product. What went wrong?

A1: Low or no yield is a common issue that can stem from several factors. Systematically check the following points:

  • Incomplete Initial Reaction (Two-Step Method): If you are synthesizing from propanoic acid, the initial esterification step must be driven to completion. Unreacted propanoic acid will not react with hydrazine hydrate under these conditions, directly lowering your overall yield.[7] Solution: Monitor the esterification reaction by Thin Layer Chromatography (TLC) until the starting acid spot disappears. Consider increasing the reflux time or using a larger excess of the alcohol (methanol or ethanol).

  • Insufficient Hydrazine Hydrate: Hydrazinolysis is a nucleophilic substitution reaction. An inadequate amount of hydrazine hydrate will result in the incomplete conversion of the ester or acid chloride to the desired hydrazide.[7] Solution: Use a molar excess of hydrazine hydrate. Ratios of 1.2 to 4 equivalents are commonly reported to ensure the reaction proceeds to completion.[7][8][9]

  • Suboptimal Reaction Conditions: The reaction may not have reached completion due to insufficient time or temperature. Solution: Most hydrazinolysis reactions require refluxing for several hours (typically 3-6 hours).[1][2] Use TLC to monitor the disappearance of the starting material to determine the optimal reaction time for your specific setup.

  • Product Loss During Work-up: Propanehydrazide has some solubility in common organic solvents and water. Significant product can be lost during filtration and washing steps. Solution: After the reaction, precipitate the product by pouring the reaction mixture into ice-cold water.[1] When filtering, wash the collected solid with a minimal amount of cold solvent (e.g., cold ethanol or diethyl ether) to remove impurities without dissolving a significant amount of your product.[7]

Q2: My final product is impure. What is the likely contaminant and how can I remove it?

A2: The most common impurity is 1,2-dipropanoylhydrazine, especially when using the propanoyl chloride method. This "diacylation" occurs when a second molecule of the acylating agent reacts with the newly formed propanehydrazide.

  • Cause: This side reaction is favored when using highly reactive acylating agents like propanoyl chloride or when the local concentration of the acyl chloride is too high relative to hydrazine.[3][5]

  • Prevention:

    • Slowly add the propanoyl chloride to a stirred solution containing an excess of hydrazine hydrate, preferably at a low temperature (e.g., 0-10°C), to control the exothermic reaction and minimize diacylation.[3][5]

    • Opt for the two-step ester-based synthesis, which is far less prone to this issue.[2][10]

  • Purification: Recrystallization is the most effective method for removing diacyl impurities. A suitable solvent system, often involving ethanol, methanol, or a mixture with water, should be experimentally determined to selectively crystallize the desired mono-acyl hydrazide.[1][2]

Q3: The isolated product is yellow or brown instead of white. What causes this discoloration?

A3: Discoloration typically arises from impurities or degradation products.

  • Oxidation of Hydrazine: Hydrazine and its derivatives can be susceptible to oxidation, leading to colored byproducts. This can be exacerbated by prolonged heating or exposure to air at high temperatures.

  • Impurities in Starting Materials: Ensure the purity of your starting propanoic acid, propanoyl chloride, or ester, as contaminants can carry through the synthesis.

  • Solution: The most reliable way to remove color is through recrystallization.[7] If the color persists, treatment with a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities.

Q4: How do I properly monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[1][11]

  • Procedure: Prepare a TLC plate by spotting your starting material (e.g., methyl propanoate), the co-spot (starting material and reaction mixture), and the reaction mixture itself.

  • Solvent System: A common mobile phase for this type of reaction is a mixture of ethyl acetate and n-hexane (e.g., 40% ethyl acetate in n-hexane).[1]

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane. The product, propanehydrazide, is more polar and will have a lower Rf value (it will travel less distance up the plate) than the starting ester.

Optimized Reaction Conditions & Protocols

Data Summary Table
ParameterRoute A: From Propanoic Acid (via Ester)Route B: From Propanoyl Chloride
Starting Material Propanoic AcidPropanoyl Chloride
Key Reagents Methanol/Ethanol, H₂SO₄ (cat.), Hydrazine HydrateHydrazine Hydrate, Base (optional, e.g., Pyridine)
Solvent Methanol or Ethanol[2][12]Diethyl Ether, Benzene, or Hexane[4]
Temperature Step 1: Reflux (65-80°C)Step 2: Reflux (65-80°C)[1][13]0-15°C for addition, then RT or gentle warming[3]
Reaction Time Step 1: 4-6 hoursStep 2: 3-5 hours[1][2]1-3 hours
Key Advantage High purity, avoids diacylation[10]Faster, one-step process
Key Disadvantage Two separate reaction stepsHigh risk of 1,2-diacylhydrazine formation[3][6]
Typical Yield 70-90%50-75% (highly condition-dependent)
Experimental Protocols

Safety Precaution: Hydrazine is toxic and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][14]

Protocol 1: Two-Step Synthesis from Propanoic Acid

Step 1: Synthesis of Methyl Propanoate

  • To a 250 mL round-bottom flask, add propanoic acid (0.1 mol), absolute methanol (1.5 mol, approx. 60 mL), and 3-4 drops of concentrated sulfuric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-5 hours.

  • Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexane) until the propanoic acid is consumed.

  • Cool the mixture to room temperature. Pour it into a separatory funnel containing 100 mL of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl propanoate.

Step 2: Synthesis of Propanehydrazide

  • In a 100 mL round-bottom flask, dissolve the crude methyl propanoate (from Step 1) in 40 mL of methanol.[1]

  • Add hydrazine hydrate (0.12 mol, approx. 6 mL) to the solution.[12]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.[1]

  • Monitor the reaction's completion by TLC (4:6 Ethyl Acetate:Hexane), observing the disappearance of the methyl propanoate spot.

  • Once complete, cool the reaction mixture and pour it into a beaker containing 200 mL of crushed ice/ice-cold water.[1]

  • A white precipitate of propanehydrazide should form. Allow it to stand for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash it with a small amount of ice-cold water, and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain propanehydrazide as a white solid.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow Start Problem Encountered LowYield Low / No Yield Start->LowYield ImpureProduct Impure Product (TLC/NMR) Start->ImpureProduct CheckTLC Check TLC of crude reaction mixture LowYield->CheckTLC CheckImpurity Identify impurity. Likely 1,2-diacylhydrazine? ImpureProduct->CheckImpurity SM_Present Starting Material (SM) is present CheckTLC->SM_Present IncompleteReaction Reaction incomplete. - Increase reflux time/temp. - Check reagent stoichiometry (esp. excess hydrazine). SM_Present->IncompleteReaction Yes No_SM No SM present. Product lost during workup? SM_Present->No_SM No WorkupLoss Optimize workup: - Use ice-cold water for precipitation. - Wash precipitate with minimal cold solvent. No_SM->WorkupLoss Diacyl Diacyl Impurity Confirmed CheckImpurity->Diacyl Yes OtherImpurity Other Impurity CheckImpurity->OtherImpurity No Recrystallize Purify by Recrystallization. For future synthesis: - Use ester route OR - Add acid chloride slowly at 0°C. Diacyl->Recrystallize CheckReagents Check purity of starting materials. Recrystallize final product. OtherImpurity->CheckReagents

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Retrieved from [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (2012). Der Pharma Chemica. Retrieved from [Link]

  • How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine)? (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of azolethione derivatives from 3-(phenylami-no)propanehydrazide. (2018). ResearchGate. Retrieved from [Link]

  • Preparation method of hydrazide compound. (2013). Google Patents.
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2023). OSTI.GOV. Retrieved from [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. (2022). MDPI. Retrieved from [Link]

  • Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. (2022). PubMed. Retrieved from [Link]

  • A new procedure for preparation of carboxylic acid hydrazides. (2002). PubMed. Retrieved from [Link]

  • Propanoic acid, 2,2-dimethyl-, hydrazide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2023). ACS Publications. Retrieved from [Link]

  • (E)-(2-Chlorobenzylidene)hydrazine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2023). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2022). MDPI. Retrieved from [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Processes for making hydrazides. (2002). Google Patents.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2022). MDPI. Retrieved from [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (2003). PubMed. Retrieved from [Link]

  • Protection and deprotection chemistry catalyzed by zirconium oxychloride octahydrate (ZrOCl2·8H2O). (2017). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of 5-substituted-3H-[1][12][13]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification and identification of an impurity in bulk hydrochlorothiazide. (2001). PubMed. Retrieved from [Link]

  • Studies on the synthesis and some reactions of (S)-proline hydrazides. (2006). ResearchGate. Retrieved from [Link]

  • Process for purifying hexamethylenediamine. (1979). Google Patents.
  • Process for the purification of crude pyrroles. (1994). Google Patents.

Sources

Technical Support Center: Purification of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflow. The methodologies described herein are grounded in established chemical principles and best practices for compound purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific challenges you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product, analyzed by Thin Layer Chromatography (TLC), shows multiple spots. How do I identify the product and the impurities?

Answer:

Identifying your target compound and potential impurities on a TLC plate is the first critical step. The polarity of this compound is influenced by the large non-polar aromatic and alkyl groups, and the polar hydrazide functional group.

  • Expected Product Spot: Your desired product will likely have intermediate polarity. It should be less polar than highly polar starting materials like hydrazine hydrate and more polar than non-polar byproducts.

  • Common Impurities:

    • Unreacted Starting Materials: The corresponding ester or carboxylic acid precursor to the hydrazide will have a different polarity. The ester is less polar than the hydrazide, while the carboxylic acid is more polar.

    • Excess Hydrazine: Hydrazine hydrate is highly polar and will likely remain at the baseline of the TLC plate or streak upwards from the baseline.[1]

    • Side-Reaction Products: The formation of azines or other condensation products can lead to impurities with varying polarities.

Troubleshooting Steps:

  • Co-spotting: Spot your crude reaction mixture alongside the starting materials on the same TLC plate. This will help you identify any unreacted starting materials in your crude product.

  • Staining: Use different visualization techniques. In addition to UV visualization, staining with potassium permanganate can help identify oxidizable functional groups.

  • Varying Solvent Systems: Experiment with different solvent systems for your TLC to achieve better separation of the spots. A common starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.

Question 2: I am attempting to purify my compound using column chromatography on silica gel, but I am getting poor separation or the compound is streaking. What should I do?

Answer:

Poor separation or streaking on a silica gel column can be due to several factors related to the properties of your compound and the chosen chromatographic conditions.

  • Compound Streaking: The basic nature of the hydrazide group can lead to strong interactions with the acidic silica gel, causing streaking. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (around 1%), to your eluent.[2]

  • Poor Separation: If your spots are too close together on the TLC, they will be difficult to separate on a column. You need to optimize your solvent system to achieve a good separation factor (difference in Rf values) between your product and the impurities.

Detailed Protocol for Column Chromatography Optimization:

  • TLC Optimization: The ideal Rf value for your product on the TLC plate for good column separation is between 0.2 and 0.4. Experiment with different ratios of hexane/ethyl acetate or dichloromethane/methanol to find the optimal mobile phase.

  • Dry Loading: If your crude product has low solubility in the eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then loading this onto the column.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity to elute your compounds of interest.

Experimental Workflow: Purification by Column Chromatography

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product TLC_Analysis TLC Analysis & Optimization Crude_Product->TLC_Analysis Elution Elute with Optimized Solvent TLC_Analysis->Elution Optimized Eluent Column_Packing Pack Silica Gel Column Loading Load Sample Column_Packing->Loading Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Remove Solvent Pooling->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Caption: Workflow for Column Chromatography Purification.

Question 3: I tried recrystallization, but my compound either oils out or the recovery is very low. How can I improve my recrystallization procedure?

Answer:

Recrystallization is a powerful purification technique if the right solvent or solvent system is chosen. Oiling out occurs when the solute is too soluble in the hot solvent, and low recovery happens when the solute is too soluble in the cold solvent.

Troubleshooting Recrystallization:

ProblemPotential CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Try a mixed solvent system. Add the second solvent (in which the compound is less soluble) dropwise to the hot solution until turbidity appears, then add a few drops of the first solvent to redissolve and allow to cool slowly.
Low Recovery The compound is too soluble in the cold solvent. Not enough time was allowed for crystallization.Choose a solvent in which the compound has lower solubility at room temperature. Cool the solution in an ice bath to maximize crystal formation.
No Crystals Form The solution is not supersaturated. The solution is cooling too quickly.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.

Solvent Selection for Recrystallization:

A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to remove unreacted hydrazine hydrate from my crude product?

A1: Excess hydrazine is a common impurity. Several methods can be employed for its removal:

  • Aqueous Wash/Extraction: Hydrazine hydrate is highly soluble in water. Washing the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with water or a slightly acidic solution (e.g., dilute ammonium chloride) can effectively remove it.[4]

  • Column Chromatography: Hydrazine is very polar and will stick to the silica gel column, allowing for the elution of your less polar product.[1][5]

  • Lyophilization: If your product is stable, dissolving it in a water/acetonitrile mixture and lyophilizing can remove volatile hydrazine.[1]

Q2: Can I use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the purification of this compound?

A2: Yes, RP-HPLC is a very effective technique for purifying compounds like this compound, especially for achieving high purity.[1] The compound would be separated based on its hydrophobicity. A common mobile phase system would be a gradient of water and acetonitrile, both containing a small amount of an additive like trifluoroacetic acid (TFA) (0.1%).

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is recommended:

  • Analytical HPLC: To assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

Logical Relationship of Purification Choices

Purification_Logic Start Crude Product Analysis (TLC) High_Polarity_Impurity High Polarity Impurities (e.g., Hydrazine) Start->High_Polarity_Impurity Similar_Polarity_Impurity Similar Polarity Impurities Start->Similar_Polarity_Impurity Low_Polarity_Impurity Low Polarity Impurities (e.g., Ester) Start->Low_Polarity_Impurity Aqueous_Wash Aqueous Wash / Extraction High_Polarity_Impurity->Aqueous_Wash Column_Chromatography Column Chromatography Similar_Polarity_Impurity->Column_Chromatography Low_Polarity_Impurity->Column_Chromatography Aqueous_Wash->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product RP_HPLC RP-HPLC for High Purity Recrystallization->RP_HPLC Recrystallization->Pure_Product RP_HPLC->Pure_Product

Caption: Decision tree for purification strategy.

References

  • Technical Support Center: Purification of TRH Hydrazide Products - Benchchem.
  • Addressing issues with hydrazine hydrate concentration and purity. - Benchchem.
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? | ResearchGate. Available at: [Link]

  • How to purify hydrazone? - ResearchGate. Available at: [Link]

  • RU2596223C2 - Method of producing high-purity hydrazine - Google Patents.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. Available at: [Link]

  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC - NIH. Available at: [Link]

  • Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Available at: [Link]

  • Studies of synthesis and characterization of hydrazides derivative. Available at: [Link]

  • Hydrazine hydrate removal by column chromatography : r/OrganicChemistry - Reddit. Available at: [Link]

  • How to quench excess hydrazine monohydrate : r/Chempros - Reddit. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted Propanehydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted propanehydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the success and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing substituted propanehydrazides?

A1: The most widely used method for preparing propanehydrazides is the hydrazinolysis of the corresponding propyl esters. This involves reacting a substituted propyl ester with hydrazine hydrate, typically in an alcohol solvent like ethanol, under reflux.[1][2] However, direct coupling of a substituted propanoic acid with hydrazine using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) is also a highly effective method that can prevent certain side reactions.[3]

Q2: Why is my yield of propanehydrazide consistently low?

A2: Low yields can stem from several factors. Incomplete reaction is a common cause, which can be addressed by increasing the reaction time, temperature, or using a slight excess of hydrazine hydrate.[4][5] Side reactions, such as the formation of 1,2-diacylhydrazines, can also significantly reduce the yield of the desired mono-acylated product.[1] Additionally, losses during work-up and purification, especially if the product is partially water-soluble, can contribute to lower isolated yields.[6]

Q3: What are the major side products I should be aware of during propanehydrazide synthesis?

A3: The most common side product is the 1,2-diacylhydrazine, formed by the reaction of two molecules of the acylating agent (e.g., propanoyl chloride or activated carboxylic acid) with one molecule of hydrazine.[1][7] This is particularly problematic when using highly reactive starting materials like acid chlorides.[1][8] Another potential side product, especially if your starting material has other reactive functional groups, is the formation of heterocyclic compounds like pyrazolidinones from α,β-unsaturated esters.[9]

Q4: How can I best purify my synthesized propanehydrazide?

A4: Purification of propanehydrazides often involves recrystallization from a suitable solvent, such as ethanol or methanol.[10] If recrystallization is not effective, column chromatography on silica gel can be employed. However, care must be taken as some hydrazides can be unstable on silica. In such cases, using a deactivated silica gel or a different stationary phase like alumina may be beneficial. An acid-base extraction can also be used to separate the basic hydrazide from non-basic impurities.

Q5: What are the key spectroscopic signatures to confirm the formation of my propanehydrazide?

A5: The successful synthesis of a propanehydrazide can be confirmed using a combination of spectroscopic techniques:[11][12][13][14][15]

  • ¹H NMR: Look for the characteristic broad singlets of the -NH- and -NH₂ protons. The chemical shifts of these protons can vary depending on the solvent and concentration. You should also see the expected signals for the propyl chain and any substituents.

  • IR Spectroscopy: Key vibrational bands to look for include the N-H stretching vibrations (typically two bands for the -NH₂ group) in the range of 3200-3400 cm⁻¹ and the C=O (amide I) stretching vibration around 1630-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target propanehydrazide.

Troubleshooting Guide

Problem 1: Low or No Yield of Propanehydrazide

Q: I have very low or no product after reacting my propyl ester with hydrazine hydrate. What went wrong?

A: Potential Causes & Solutions

  • Inactive Ester: The starting ester may be sterically hindered or electronically deactivated, making it unreactive towards hydrazine.

    • Diagnostic Step: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to see if the starting ester is being consumed.

    • Solution: Increase the reaction temperature and prolong the reaction time. If the reaction still does not proceed, consider converting the corresponding carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, before reacting with hydrazine.[8]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate.

    • Diagnostic Step: Review the literature for similar syntheses to ensure your conditions are appropriate.

    • Solution: A common solvent system is refluxing ethanol.[1] Ensure that the hydrazine hydrate is of good quality and used in appropriate molar excess (typically 1.1 to 1.5 equivalents).

  • Product Solubility: The desired propanehydrazide may be soluble in the reaction solvent, leading to losses during work-up.

    • Diagnostic Step: Carefully concentrate the filtrate after product isolation and analyze for the presence of the desired product.

    • Solution: After cooling the reaction mixture, try adding a non-polar solvent to precipitate the product. Alternatively, remove the reaction solvent under reduced pressure and proceed with purification of the crude residue.

Problem 2: Formation of a Major, Insoluble Side Product

Q: My reaction produced a significant amount of a white solid that is poorly soluble and has a higher molecular weight than my target product. What is it and how can I avoid it?

A: Potential Cause & Solution: 1,2-Diacylhydrazine Formation

This is a classic side reaction in hydrazide synthesis, especially when using highly reactive acylating agents or an excess of the starting ester or acid chloride.[1] The initially formed propanehydrazide is still nucleophilic and can react with a second molecule of the acylating agent.

  • Mechanism of Diacylhydrazine Formation:

G cluster_0 Step 1: Mono-acylation cluster_1 Step 2: Di-acylation (Side Reaction) Propanehydrazide Propanehydrazide (Desired Product) R-CO-X Acylating Agent (e.g., R-COCl) R-CO-X->Propanehydrazide + Hydrazine Hydrazine Hydrazine Propanehydrazide_2 Propanehydrazide Diacylhydrazine 1,2-Diacylhydrazine (Side Product) R-CO-X_2 Acylating Agent (e.g., R-COCl) R-CO-X_2->Diacylhydrazine + Propanehydrazide

Caption: Formation of desired propanehydrazide and the common diacylhydrazine side product.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess of hydrazine relative to the acylating agent. This ensures that the acylating agent is consumed before it can react with the newly formed propanehydrazide.

  • Slow Addition: Add the acylating agent (especially if it's an acid chloride) slowly and at a low temperature to a solution of hydrazine.[8] This maintains a high concentration of hydrazine relative to the acylating agent, favoring mono-acylation.

  • Use a Coupling Agent Approach: Synthesizing the hydrazide directly from the carboxylic acid using coupling agents like DCC and HOBt can offer better control and minimize diacylation.[3]

Problem 3: Difficulty in Product Purification and Characterization

Q: My crude product appears as a sticky oil, and I am struggling to purify it. My NMR spectrum is also complex and difficult to interpret.

A: Potential Causes & Solutions

  • Residual Solvents or Reagents: The crude product may contain residual solvents (e.g., ethanol, pyridine) or unreacted starting materials.

    • Solution: Ensure the product is thoroughly dried under high vacuum. If pyridine or other basic catalysts were used, perform an acidic wash (e.g., with dilute HCl) during the work-up to remove them.

  • Hygroscopic Nature: Some hydrazides can be hygroscopic and absorb atmospheric moisture, appearing as oils or gums.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. Lyophilization can also be an effective method for obtaining a solid product from an aqueous solution.

  • Complex NMR Spectra: The -NH and -NH₂ protons in hydrazides are exchangeable and can exhibit broad signals or signals that shift with concentration and temperature.

    • Solution: To confirm the presence of -NH and -NH₂ protons, perform a D₂O exchange experiment. Add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

Experimental Protocols
Protocol 1: General Synthesis of a Substituted Propanehydrazide from an Ester
  • Dissolve the substituted methyl or ethyl propanoate (1.0 eq) in absolute ethanol (5-10 mL per gram of ester).

  • Add hydrazine monohydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 3 to 9 hours.[1]

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the crude propanehydrazide, which can be further purified by recrystallization.

Protocol 2: Synthesis via DCC/HOBt Coupling
  • Dissolve the substituted propanoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

  • Add hydrazine monohydrate (1.0 eq) and allow the reaction to warm to room temperature and stir overnight.[3]

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Perform an appropriate aqueous work-up, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Data Summary
MethodStarting MaterialKey ReagentsCommon Side ProductsTypical Yield RangeReference
HydrazinolysisPropyl EsterHydrazine Hydrate, EthanolDiacylhydrazine59-77%[1]
AcylationPropanoyl ChlorideHydrazine Hydrate, BaseDiacylhydrazineVariable, high risk of side product[8]
Amide CouplingPropanoic AcidHydrazine, DCC, HOBt-High[3]
MicrowavePropanoic AcidHydrazine HydrateDiacylhydrazine79-90%[1]
Workflow Diagram

Caption: General workflow for the synthesis of substituted propanehydrazides.

References
  • Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300. [Link]

  • Prasad, A. S., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471-9474. [Link]

  • Joshi, S., et al. (n.d.). Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 415-422. [Link]

  • Lahm, G. P., et al. (2001). Process for preparing substituted hydrazide by using carboxylic acid.
  • Guedes, N., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6463. [Link]

  • Tantry, S. J., et al. (2008). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Journal of combinatorial chemistry, 10(4), 564-572. [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]

  • Wang, B. L., et al. (2014). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. International journal of molecular sciences, 15(11), 21076-21090. [Link]

  • Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. [Link]

  • Smith, R. F., & Bates, A. C. (1969). Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry, 34(5), 1429-1431. [Link]

  • Wikipedia. (n.d.). Diacylhydrazine insecticide. [Link]

  • Wikipedia. (n.d.). Hydrazine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • ResearchGate. (n.d.). Synthetic methodology for alkyl substituted hydrazines. [Link]

  • Wang, X., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central journal, 11(1), 51. [Link]

  • ResearchGate. (n.d.). Structure of diacyl hydrazine class of commercial pesticides. [Link]

  • Guedes, N., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Smith, R. F., et al. (1969). Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry, 34(5), 1429-1431. [Link]

  • Mahmoud, A. R. (2023). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

  • Jursic, B. S., et al. (2014). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. Bioorganic & medicinal chemistry, 22(17), 4845-4854. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy. Organic Chemistry at CU Boulder. [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Synthesis of substituted pyrimidine hydrazine acids (PHA) and their use in peptide recognition. [Link]

  • Ye, C., et al. (2021). Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. Chemical Science, 12(22), 7733-7738. [Link]

  • ResearchGate. (2021). Direct Synthesis of Pentasubstituted Pyrroles and Hexasubstituted Pyrrolines from Propargyl Sulfonylamides and Allenamides. [Link]

Sources

Technical Support Center: Synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

The synthesis of the target molecule is typically achieved in a two-step process:

  • Step 1: Williamson Ether Synthesis. Formation of the intermediate, ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate, via the reaction of 4-(2-phenylpropan-2-yl)phenol (4-cumylphenol) with ethyl 2-bromopropionate.

  • Step 2: Hydrazinolysis. Conversion of the intermediate ester to the final hydrazide product using hydrazine hydrate.

This guide provides in-depth, question-and-answer-based troubleshooting for issues that may arise in each step.

Visualizing the Synthetic Pathway and Key Side Reactions

To effectively troubleshoot, it is crucial to visualize not only the desired reaction pathway but also the competing side reactions.

cluster_reactants Starting Materials cluster_products Products & Intermediates cluster_side Common Side Products A 4-Cumylphenol D Ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate (Desired Ester Intermediate) A->D  Step 1: Williamson Ether Synthesis (Base, Solvent) S1 Ethyl Acrylate (from E2 Elimination) A->S1 E2 Elimination S2 C-Alkylated Isomer A->S2 C-Alkylation S4 Isomeric Ether (from 2-Cumylphenol impurity) A->S4 Impurity Reacts B Ethyl 2-Bromopropionate B->D B->S1 E2 Elimination B->S2 C-Alkylation B->S4 C Hydrazine Hydrate E This compound (Final Product) C->E S3 Diacyl Hydrazide C->S3 D->E  Step 2: Hydrazinolysis (Solvent, Temp) D->S3 Over-reaction

Caption: Overall synthetic scheme and major side reaction pathways.

Troubleshooting Guide: Step 1 - Williamson Ether Synthesis

This step involves the SN2 reaction between a phenoxide and a secondary alkyl halide. This combination is notoriously prone to competing side reactions, primarily elimination.[1][2]

Question 1: My yield of the desired ether intermediate is low, and I've detected a volatile, unsaturated ester. What is happening and how can I fix it?

Answer: You are likely observing the results of a competing E2 elimination reaction . The phenoxide, in addition to being a nucleophile, is also a moderately strong base. It can abstract a proton from the carbon adjacent to the bromine on ethyl 2-bromopropionate (a secondary halide), leading to the formation of an alkene—in this case, ethyl acrylate—instead of the desired ether.[3]

Causality:

  • Substrate Structure: Secondary alkyl halides are significantly more prone to E2 elimination than primary halides.[1]

  • Base Strength: Stronger bases favor elimination. While phenoxide is not as strong as an alkoxide, its basicity is sufficient to promote this side reaction.

  • Temperature: Higher reaction temperatures favor elimination over substitution.

Troubleshooting Protocol:

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary, monitoring the reaction progress closely by TLC or LC-MS.

  • Choice of Base: Use a weaker, non-nucleophilic base to generate the phenoxide. Potassium carbonate (K₂CO₃) is often a better choice than stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in this context, as it is less likely to promote elimination.[4]

  • Solvent Selection: Employ a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the cation of the base but leave the phenoxide anion highly nucleophilic, favoring the SN2 pathway.[5]

Question 2: I've isolated an isomer of my target ether. The mass is correct, but the NMR spectrum shows a different substitution pattern on the aromatic ring. What is this side product?

Answer: You have likely formed a C-alkylated product . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to O-alkylation, the desired ether) and the carbon atoms of the aromatic ring (leading to C-alkylation).[3] Attack at the ortho or para position of the ring results in a carbon-carbon bond, yielding an isomeric product.

Another possibility is the presence of 2-cumylphenol as an impurity in your 4-cumylphenol starting material, which would lead to the formation of the corresponding isomeric ether.[6]

Causality and Mitigation:

FactorFavoring O-Alkylation (Desired)Favoring C-Alkylation (Side Product)
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile). These solvents leave the oxygen anion "naked" and highly reactive.[3]Protic (e.g., water, ethanol) or non-polar solvents. These can hydrogen-bond with the oxygen, making it less nucleophilic and promoting reaction at the ring.[3]
Counter-ion Larger, "softer" cations (K⁺, Cs⁺) tend to favor O-alkylation.Smaller, "harder" cations (Li⁺, Na⁺) can coordinate more tightly with the oxygen, increasing the propensity for C-alkylation.
Starting Material Purity Use 4-cumylphenol with high isomeric purity (>99%).Starting material contaminated with 2-cumylphenol.[6][7]

Troubleshooting Protocol:

  • Verify Starting Material Purity: Analyze your 4-cumylphenol starting material by GC or HPLC to check for isomeric impurities.

  • Optimize Solvent System: Ensure you are using a dry, polar aprotic solvent like DMF.

  • Select the Right Base: Use potassium carbonate or cesium carbonate as the base to generate the phenoxide.

cluster_O O-Alkylation (Desired) cluster_C C-Alkylation (Side Reaction) Phenoxide Phenoxide Ion (Ambident Nucleophile) Ether Desired Ether Product Phenoxide->Ether Attack by Oxygen C_Product C-Alkylated Isomer Phenoxide->C_Product Attack by Ring Carbon AlkylHalide Ethyl 2-Bromopropionate AlkylHalide->Ether AlkylHalide->C_Product Conditions_O Polar Aprotic Solvent (DMF, DMSO) Conditions_O->Ether Favors Conditions_C Protic or Non-Polar Solvent Conditions_C->C_Product Favors

Caption: Solvent effects on O- vs. C-alkylation of phenoxide.

Troubleshooting Guide: Step 2 - Hydrazinolysis

This step converts the intermediate ester into the final hydrazide. While generally efficient, issues can arise from incomplete conversion or over-reaction.

Question 3: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it?

Answer: This impurity is almost certainly the N,N'-diacyl hydrazine . It forms when two molecules of your ester intermediate react with one molecule of hydrazine, one at each nitrogen atom.

Causality and Mitigation:

  • Stoichiometry: Using an insufficient excess of hydrazine hydrate can lead to the formation of this dimer.

  • Mode of Addition: Adding the hydrazine slowly to the ester creates a temporary state where the ester is in excess, promoting the di-acylation of the newly formed hydrazide.

  • Temperature: Higher temperatures can sometimes increase the rate of the second acylation relative to the first.

Troubleshooting Protocol:

  • Use Sufficient Excess Hydrazine: Employ a significant molar excess of hydrazine hydrate (typically 3-10 equivalents) to ensure the reaction favors the formation of the mono-substituted product.

  • Reverse Addition: Add the ester solution slowly to the solution of hydrazine hydrate. This maintains an excess of hydrazine throughout the addition, minimizing the chance for a single hydrazine molecule to react twice.

  • Moderate Temperature: Conduct the reaction at a moderate temperature (e.g., refluxing ethanol is common). Avoid excessively high temperatures.[8]

Question 4: The hydrazinolysis reaction is sluggish and does not go to completion, leaving a lot of unreacted starting ester. How can I drive it to completion?

Answer: Incomplete conversion is a common issue that can often be resolved by adjusting the reaction conditions.

Troubleshooting Protocol:

  • Increase Hydrazine Excess: As with preventing the diacyl impurity, a larger excess of hydrazine will drive the equilibrium toward the products according to Le Châtelier's principle.

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC. If it stalls, consider increasing the reflux time or cautiously increasing the temperature (if using a higher-boiling solvent than ethanol).

  • Solvent Choice: Ensure your solvent fully dissolves the ester. Alcohols like ethanol or methanol are standard choices. For very nonpolar esters, a co-solvent might be necessary.

  • Purity of Ester: Ensure the starting ester is free from acidic impurities. Any acid present will neutralize the hydrazine, rendering it non-nucleophilic. A simple aqueous wash of the ester intermediate from Step 1 can remove any acidic byproducts.[9]

Frequently Asked Questions (FAQs)

  • Q: What are the ideal quality specifications for the 4-cumylphenol starting material?

    • A: The starting material should have a purity of >99%. Critically, it should be free of significant amounts of the 2-cumylphenol isomer and other phenolic impurities that can arise from the cumene process, as these will lead to hard-to-remove side products.[6][10]

  • Q: How can I best monitor the progress of these reactions?

    • A: Thin-Layer Chromatography (TLC) is an excellent, rapid technique. For Step 1, you can monitor the disappearance of the 4-cumylphenol spot. For Step 2, you can monitor the disappearance of the ester spot. For more quantitative analysis and impurity profiling, HPLC or LC-MS are recommended.

  • Q: My final hydrazide product seems to be degrading during workup or storage, showing an acidic character. Why?

    • A: Hydrazides can be susceptible to hydrolysis, especially under acidic or strongly basic conditions or in the presence of water at elevated temperatures. This would cleave the molecule back to the corresponding carboxylic acid, 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid. Ensure your workup is performed under neutral conditions and the final product is stored in a dry, cool environment.

References

  • Bedia, A., et al. (2006). Synthesis and characterization of 2-[4-(2-methylpropyl)phenyl]-N′-[(E)-1-phenylethylidene]propanehydrazide. PMC. [Link]

  • Google Patents. (2012). CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • PubChem. 2-[4-(4-Propan-2-yl-2-pyridinyl)phenyl]propan-2-ol. [Link]

  • PubChem. 2-Phenyl-2-propanol | C9H12O | CID 12053. [Link]

  • Google Patents. (2016). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
  • Der Pharma Chemica. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Link]

  • ResearchGate. Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. [Link]

  • ResearchGate. Determination of amfepramone hydrochloride, fenproporex, and diazepam in so-called "natural" capsules used in the treatment of obesity. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Google Patents. (2016).
  • Wikipedia. 2-Phenyl-2-propanol. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • ResearchGate. Synthesis of 2, 2'-bis [4-(4-aminophenoxy) phenyl] propane. [Link]

  • ResearchGate. An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. [Link]

  • PubChem. Fenproporex | C12H16N2 | CID 61810. [Link]

  • ResearchGate. Scheme 1 Reagents: (i) Ethyl 2-bromopropionate, anh. K₂CO₃ and dry.... [Link]

  • ResearchGate. Phenol from cumene hydroperoxide acid cleavage: reaction kinetics and industrial plant simulation. [Link]

  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides.... [Link]

  • PubMed Central. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • ScienceDirect. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobr. [Link]

  • PubMed. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii. [Link]

  • ResearchGate. Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][11][12]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. [Link]

  • Chemistry LibreTexts. (2021). 2.10: Reactions of Esters. [Link]

  • NIH. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. [Link]

  • SciELO. Safety and efficacy of fenproporex for obesity treatment: a systematic review. [Link]

  • ScienceDirect. Liquid phase alkylation of phenol with 1-octene over large pore zeolites. [Link]

Sources

Crystallization Technical Support Center for Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of novel organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced art and science of obtaining high-quality single crystals. Here, we move beyond simple protocols to delve into the underlying principles, offering field-proven insights to troubleshoot common issues and refine your crystallization strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when approaching the crystallization of a new organic compound.

Q1: I have a novel organic compound. Where do I even begin with selecting a crystallization technique?

A: The choice of crystallization technique is fundamentally guided by the properties of your compound and the quantity of material available.[1][2][3] A good starting point is to assess the solubility of your compound in a range of common solvents.[4][5]

  • For milligram quantities: Vapor diffusion is often the most successful method as it requires very little material.[6][7][8]

  • If your compound is air-stable: Slow evaporation is the simplest technique to set up.[7][9][10]

  • For compounds with differential solubility in two miscible solvents: Solvent layering can be a powerful technique.[4][6][7][8]

  • If solubility is highly temperature-dependent: Slow cooling of a saturated solution is a classic and effective method.[3][10][11]

Q2: How do I choose the right solvent or solvent system?

A: The ideal solvent is one in which your compound is moderately soluble.[2][12] The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[5]

An ideal crystallization solvent should exhibit the following characteristics:

  • The compound should be highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures.[5][13][14]

  • It should not react with your compound.[5]

  • Impurities should either be completely insoluble or highly soluble in the solvent, allowing for separation.[5][15]

  • It should have a relatively low boiling point for easy removal after crystallization.[16]

If a single solvent is not suitable, a binary (or even tertiary) solvent system can be employed.[9][14] This typically involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is insoluble.[17]

Q3: My compound is not crystallizing at all. What should I do?

A: A failure to crystallize, even from a supersaturated solution, is a common issue. Several techniques can be used to induce crystallization:

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[18][19][20]

  • Seed Crystals: Introducing a tiny crystal of your compound (a "seed crystal") can initiate crystal growth.[18][19][20] If you don't have a seed crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate, and then re-introducing the rod with the solid residue into the solution.[19]

  • Reducing Solvent Volume: It's possible that too much solvent was used. Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can lead to crystallization.[18][19]

  • Lowering the Temperature: If cooling to room temperature is unsuccessful, try placing the crystallization vessel in a refrigerator or a cold bath.[19][20]

Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[18] This often happens when the melting point of the compound is lower than the temperature of the solution.[18][21]

To troubleshoot oiling out:

  • Add more solvent: Re-dissolve the oil by heating and adding a small amount of additional solvent, then cool the solution more slowly.[18][21]

  • Use a lower boiling point solvent: This ensures that the solution temperature does not exceed the melting point of your compound.

  • Slower Cooling: Insulate the flask to encourage very slow cooling, which can favor crystal formation over oiling.[21][22]

Section 2: Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving common crystallization challenges.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
No Crystals Form - Solution is not supersaturated.- Nucleation is inhibited.- Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent.[22] Gently heat the solution to evaporate some solvent and re-cool.- Induce Nucleation: Scratch the inner surface of the vial with a glass rod to create microscopic imperfections that can act as nucleation sites.[19][20] Add a seed crystal if available.[19]
Formation of Oil or "Oiling Out" - The compound's melting point is below the solution's temperature.- High concentration of impurities.- Rapid cooling.- Re-dissolve and Dilute: Warm the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.[18][22]- Change Solvent: Select a solvent with a lower boiling point.- Insulate for Slow Cooling: Wrap the flask in glass wool or place it in a Dewar of warm water to slow the cooling rate.[21]
Rapid Crystallization (Crashing Out) - Solution is too concentrated.- Solvent is a very poor solvent at room temperature.- Rapid cooling.- Add More Solvent: Reheat the solution and add more of the "good" solvent to decrease the level of supersaturation.[18]- Use a Different Solvent System: A solvent in which the compound has slightly higher solubility at room temperature may be needed.- Slow the Cooling Process: Ensure the solution cools gradually to allow for ordered crystal lattice formation.[18]
Formation of a Amorphous Solid or Powder - Very rapid nucleation and growth.- Presence of impurities that disrupt the crystal lattice.- Purify the Compound: The starting material may not be pure enough. Consider an additional purification step like column chromatography.- Slow Down Crystallization: Use a more dilute solution, a slower cooling rate, or a technique like vapor diffusion which inherently slows the process.[6]
Poor Crystal Quality (e.g., small, needle-like, twinned) - Too many nucleation sites.- Rapid crystal growth.- Mechanical disturbance.- Use a Clean, Smooth Vessel: Minimize nucleation sites by using clean glassware. Some researchers even use siliconized glassware.[7]- Minimize Vibrations: Place the crystallization experiment in a location free from vibrations.[1][11]- Optimize Solvent System: The addition of a co-solvent can sometimes alter the crystal habit.[9]
Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature filtration.- Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, you can concentrate it and cool it again to obtain a second crop of crystals.- Cool to a Lower Temperature: Ensure the solution is thoroughly cooled before filtration to maximize the amount of precipitate.- Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[23]

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key crystallization techniques.

Slow Evaporation

This technique is suitable for air-stable compounds and is one of the simplest methods to set up.[7][9]

Protocol:

  • Prepare a saturated or near-saturated solution of your compound in a suitable solvent (1-3 mL is often sufficient).[9]

  • Transfer the solution to a clean vial or small beaker.

  • Cover the container with parafilm or aluminum foil and pierce a few small holes in the covering.[9][24] The number and size of the holes can be adjusted to control the rate of evaporation.[9]

  • Place the vial in a location free from vibrations and dust.

  • Allow the solvent to evaporate slowly over several hours to days.

  • Monitor for crystal formation.

Vapor Diffusion

This is an excellent method for small quantities of material and often yields high-quality crystals.[6][7]

Protocol:

  • Dissolve your compound in a small amount of a "good" solvent in a small, open vial (the "inner vial").

  • In a larger vial or jar (the "outer vial"), place a small amount of a volatile "bad" solvent (anti-solvent) in which your compound is insoluble.

  • Place the inner vial inside the outer vial, ensuring the inner vial does not touch the walls of the outer vial.[6][7]

  • Seal the outer vial tightly.

  • The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.[8] This will gradually decrease the solubility of your compound, leading to crystallization.

Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion of an anti-solvent into a solution of your compound.[8]

Protocol:

  • Dissolve your compound in a minimal amount of a "good," dense solvent in a narrow container like a test tube or NMR tube.[8][17]

  • Carefully and slowly layer a less dense, miscible anti-solvent on top of the solution.[7][8] This should be done with a pipette or syringe, allowing the anti-solvent to run down the side of the container to minimize mixing.[8]

  • A distinct interface between the two solvents should be visible.[7][8]

  • Seal the container and leave it undisturbed.

  • Crystals will typically form at the interface of the two liquids as they slowly diffuse into one another.[8][17]

Section 4: Visual Workflows

Crystallization Technique Selection Workflow

Crystallization_Selection start Start: Novel Organic Compound solubility_test Assess Solubility in Various Solvents start->solubility_test quantity Material Quantity? solubility_test->quantity air_stability Air Stable? quantity->air_stability > 20mg vapor_diffusion Vapor Diffusion quantity->vapor_diffusion < 20mg temp_solubility High Temperature Solubility Difference? air_stability->temp_solubility No slow_evap Slow Evaporation air_stability->slow_evap Yes solvent_layering Solvent Layering temp_solubility->solvent_layering No slow_cooling Slow Cooling temp_solubility->slow_cooling Yes Troubleshooting_No_Crystals start Problem: No Crystals Formed scratch Scratch Inner Surface of Vial start->scratch check1 Crystals Form? scratch->check1 seed Add a Seed Crystal check1->seed No success Success: Collect Crystals check1->success Yes check2 Crystals Form? seed->check2 reduce_vol Reduce Solvent Volume by Gentle Heating check2->reduce_vol No check2->success Yes check3 Crystals Form? reduce_vol->check3 reassess Re-evaluate Solvent System check3->reassess No check3->success Yes

Caption: Step-by-step guide for inducing crystallization.

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(6), 337-342. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1975). Journal of Chemical Education, 52(11), 743. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • LibreTexts. (2025). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • KU Leuven. (2025). How to crystallize your sample. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Crystallisation. Retrieved from [Link]

  • LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

  • Jack Westin. (n.d.). Recrystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • LibreTexts. (2022). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Crystallisation Techniques. (2006). Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from [Link]

  • University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]

  • Philipps-Universität Marburg. (n.d.). Crystal Growth. Retrieved from [Link]

  • Michigan State University. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. Our guidance is rooted in established chemical principles and extensive laboratory experience.

Introduction: A Two-Step Synthetic Approach

The synthesis of this compound is typically achieved through a two-step process. Understanding the nuances of each step is critical for troubleshooting and yield optimization.

  • Step 1: Williamson Ether Synthesis - This step involves the formation of the intermediate ester, methyl or ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate, by reacting 4-(2-phenylpropan-2-yl)phenol with a suitable 2-halopropanoate ester in the presence of a base.

  • Step 2: Hydrazinolysis - The purified ester intermediate is then reacted with hydrazine hydrate to form the final hydrazide product.

This guide is structured to address potential issues in both of these critical stages.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield or No Product Formation in Step 1 (Ester Synthesis)

Question: I am getting a very low yield, or no desired ester, during the reaction of 4-(2-phenylpropan-2-yl)phenol with ethyl 2-bromopropanoate. What are the likely causes and how can I improve the outcome?

Answer: A low yield in this Williamson ether synthesis step is a common issue and can often be traced back to several key factors related to reactants, reagents, and reaction conditions.

  • Causality and Recommended Actions:

    • Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base is not strong enough or used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction.

      • Solution: Ensure you are using at least one equivalent of a suitable base. While potassium carbonate (K₂CO₃) is common, a stronger base like sodium hydride (NaH) can be more effective, though it requires stricter anhydrous conditions.

    • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

      • Solution: A polar aprotic solvent is ideal for this type of reaction. Acetone is frequently used with K₂CO₃, but N,N-dimethylformamide (DMF) or acetonitrile can significantly improve reaction rates and yields, especially with less reactive substrates.

    • Reaction Temperature and Time: Insufficient thermal energy can lead to slow reaction kinetics.

      • Solution: Heating the reaction mixture is typically necessary. A good starting point is to reflux the reaction in acetone or heat to 60-80 °C in DMF. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.

    • Purity of Starting Materials: Impurities in the 4-(2-phenylpropan-2-yl)phenol or the ethyl 2-bromopropanoate can interfere with the reaction. Water is a particularly detrimental impurity as it can quench the base and hydrolyze the ester product.

      • Solution: Ensure all reactants and the solvent are dry. Use freshly distilled or high-purity grade materials.

  • Experimental Protocol: Optimized Ester Synthesis

    • To a round-bottom flask under a nitrogen atmosphere, add 4-(2-phenylpropan-2-yl)phenol (1 equivalent) and anhydrous N,N-dimethylformamide (DMF).

    • Cool the mixture in an ice bath and add sodium hydride (NaH, 1.1 equivalents) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise.

    • Heat the reaction to 70 °C and monitor by TLC until the starting phenol is consumed.

    • Cool the reaction, quench carefully with water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Issue 2: Incomplete Conversion or Side Products in Step 2 (Hydrazinolysis)

Question: During the conversion of the ester to the hydrazide, my reaction seems to stall, or I am observing significant side products. How can I achieve a clean and complete conversion?

Answer: The hydrazinolysis of an ester is generally a high-yielding reaction, but several factors can lead to incomplete conversion or the formation of impurities.

  • Causality and Recommended Actions:

    • Insufficient Hydrazine Hydrate: This is the most common reason for incomplete conversion. The reaction requires a molar excess of hydrazine hydrate to drive the equilibrium towards the product.

      • Solution: Use a significant excess of hydrazine hydrate, typically between 5 and 10 equivalents.

    • Reaction Temperature and Solvent: The reaction rate is dependent on temperature and the choice of solvent.

      • Solution: Ethanol is a common and effective solvent for this reaction. Heating the reaction mixture to reflux is usually necessary to achieve a reasonable reaction rate. The reaction time can vary from a few hours to 24 hours. Again, monitoring by TLC is crucial.

    • Ester Purity: Impurities from the first step carried over into the hydrazinolysis can lead to side reactions.

      • Solution: Ensure the ester intermediate is purified, for example by column chromatography, before proceeding to the hydrazinolysis step.

    • Work-up and Product Isolation: The hydrazide product can sometimes be water-soluble, leading to losses during the work-up.

      • Solution: After cooling the reaction mixture, the product often precipitates. It can be collected by filtration. If it remains in solution, reducing the solvent volume and then adding cold water can induce precipitation.

  • Data Presentation: Typical Reaction Conditions for Hydrazinolysis

ParameterCondition A (Standard)Condition B (Optimized)
Solvent EthanolEthanol
Hydrazine Hydrate (equiv.) 3 - 58 - 10
Temperature 60 °CReflux (~78 °C)
Typical Reaction Time 12 - 24 hours4 - 8 hours
Expected Yield 70 - 85%> 90%

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the hydrazinolysis of the ester?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (ethanol or methanol) as a leaving group to form the stable hydrazide product.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are essential:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: DMF is a skin irritant and can be harmful if inhaled. Ensure proper ventilation.

Q3: Can I use a different base for the first step?

A3: Yes, other bases can be used. Potassium carbonate (K₂CO₃) is a milder and safer alternative to NaH, but the reaction may require a phase-transfer catalyst (like tetrabutylammonium bromide) and longer reaction times to achieve high yields.

Q4: My final hydrazide product is difficult to purify. What are my options?

A4: If column chromatography is not effective, recrystallization is often a good alternative for purifying hydrazides. A common solvent system for recrystallization is ethanol or an ethanol/water mixture.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial. The following diagram outlines the key stages and decision points in the synthesis.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis start 4-(2-Phenylpropan-2-yl)phenol + Ethyl 2-bromopropanoate base Add Base (NaH or K2CO3) in Polar Aprotic Solvent (DMF) start->base heat Heat Reaction (e.g., 70°C) base->heat monitor1 Monitor by TLC heat->monitor1 workup1 Aqueous Work-up & Extraction monitor1->workup1 purify1 Column Chromatography workup1->purify1 ester Intermediate Ester purify1->ester ester_in Intermediate Ester ester->ester_in Proceed if pure hydrazine Add Excess Hydrazine Hydrate in Ethanol ester_in->hydrazine reflux Reflux Reaction hydrazine->reflux monitor2 Monitor by TLC reflux->monitor2 isolate Isolate Product (Precipitation/Filtration) monitor2->isolate final_product This compound isolate->final_product

Caption: Synthetic workflow for this compound.

References

  • Williamson Ether Synthesis: Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

  • Hydrazinolysis of Esters: Organic Syntheses. Preparation of Adipic Acid Dihydrazide. [Link]

Technical Support Center: Troubleshooting Low Solubility of Novel Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for novel hydrazide compounds. As researchers and drug development professionals, you are at the forefront of innovation, and working with novel molecules invariably presents unique challenges. One of the most common hurdles encountered with new hydrazide-containing entities is poor aqueous solubility. This guide is designed to provide you with a structured, in-depth approach to diagnosing and overcoming these solubility issues, grounded in established scientific principles and field-proven methodologies.

Troubleshooting Quick Start: A Logical Workflow

When faced with a hydrazide compound that won't dissolve, the initial steps can be critical. This workflow provides a high-level decision-making process to guide your initial experiments.

cluster_0 Initial Observation & Characterization cluster_1 Primary Troubleshooting Strategies cluster_2 Advanced & Formulation Strategies cluster_3 Verification A Compound Precipitation or Poor Dissolution B Characterize Compound (pKa, LogP, Purity) A->B First, understand the molecule C Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) B->C Prepare for dilution D pH Adjustment (Ionize the Compound) C->D Attempt simple solubilization E Co-solvent System (e.g., PEG, Ethanol) C->E Attempt simple solubilization F Salt Formation (If Ionizable) D->F If pH helps, consider stable salt form J Confirm Solubility & Stability (HPLC, DLS, Microscopy) D->J Assess success G Solubility Enhancers (e.g., Cyclodextrins) E->G If co-solvents help, consider enhancers E->J Assess success F->J Assess success H Structural Modification (e.g., Add Solubilizing Tag) I Amorphous Solid Dispersion or Nanoparticle Formulation J->G If still problematic, advance strategy J->H If still problematic, advance strategy J->I If still problematic, advance strategy Node1 R-CO-NH-NH₃⁺ (Protonated - Soluble) Node2 R-CO-NH-NH₂ (Neutral - Poorly Soluble) Equilibrium Node2->Equilibrium Equilibrium->Node1 Annotation2 Addition of Base (OH⁻) Equilibrium->Annotation2 Annotation1 Addition of Acid (H⁺) Annotation1->Equilibrium

Caption: The effect of pH on hydrazide ionization and solubility.

Data Summary Tables

For effective troubleshooting, it's crucial to systematically test variables. The following table provides an example of how to structure your experimental data when screening for optimal solvent systems.

Table 1: Solubility of a Model Hydrazide (Compound X) in Various Solvent Systems

Solvent System (Aqueous Buffer, pH 7.4)Solubility (µg/mL)Observations
No Additive< 1Immediate precipitation
5% DMSO5Precipitates after 1 hour
5% Ethanol8Precipitates after 2 hours
5% PEG 40015Stable for > 24 hours
10% PEG 40045Stable for > 24 hours
2% HP-β-CD25Stable for > 24 hours
Aqueous Buffer, pH 4.550Stable for > 24 hours

References

  • Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. PubMed, National Center for Biotechnology Information. [Link]

  • A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. PMC, National Center for Biotechnology Information. [Link]

  • Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Hydrazine - Solubility of Things. Solubility of Things. [Link]

  • PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed, National Center for Biotechnology Information. [Link]

  • Advice on working up a reaction using hydrazine hydrate as a solvent? Reddit. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. PMC, National Center for Biotechnology Information. [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]

  • The Determination of Hydrazino–Hydrazide Groups. ScienceDirect. [Link]

  • Hydrazine - Wikipedia. Wikipedia. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. PMC, National Center for Biotechnology Information. [Link]

  • Solubilizing excipients in oral and injectable formulations. PubMed, National Center for Biotechnology Information. [Link]

  • Solubilizer Excipients. American Pharmaceutical Review. [Link]

  • pH-sensitive hydrazone bond: Topics. Science.gov. [Link]

  • Salt Formation to Improve Drug Solubility. ResearchGate. [Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed, National Center for Biotechnology Information. [Link]

  • Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide. Acta Pharmaceutica. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • HYDRAZINE Method no.: 20. Occupational Safety and Health Administration. [Link]

  • Determination and validation of hydrazine content by spectrophotometric method. Scholars Research Library. [Link]

  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. [Link]

  • Discovery and Characterization of Novel Solubilizing Excipients via High Throughput Methods. ResearchGate. [Link]

  • Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide. Der Pharma Chemica. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC, National Center for Biotechnology Information. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed, National Center for Biotechnology Information. [Link]

Stability issues with 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in solution. While a powerful intermediate, its hydrazide functional group presents specific stability challenges that require careful consideration during experimental design.

This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios. Our goal is to explain the chemical principles behind the instability and offer robust, actionable protocols to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for this compound in solution?

A1: The principal source of instability is the terminal hydrazide (-CONHNH₂) functional group. This group is susceptible to two main degradation pathways in solution:

  • Hydrolysis: The acylhydrazone bond can be cleaved by water, especially under acidic or basic conditions, reverting the molecule to the corresponding carboxylic acid and hydrazine. Studies on various hydrazide and hydrazone compounds consistently show that stability is highly pH-dependent, with the greatest stability observed near neutral pH (pH 7.0-7.4).[1][2][3] The half-life of hydrazide-containing conjugates can range from a few hours to hundreds of days depending on the precise pH and temperature.[1][2]

  • Oxidation: Hydrazides are powerful reducing agents and can be readily oxidized, particularly by dissolved atmospheric oxygen or trace metal ion contaminants.[4] This process can lead to the formation of diazenes and other undesired byproducts, which can complicate subsequent reactions or biological assays.[5][6] The presence of metal ions like copper (Cu²⁺) can significantly catalyze this oxidation.[7]

The bulky 2-phenylpropan-2-yl (cumyl) group on the molecule may also influence its solubility, potentially leading to precipitation in certain aqueous buffers if the organic co-solvent concentration is too low.

Q2: I've dissolved the compound in an aqueous buffer and the solution has become cloudy. What is happening?

A2: Cloudiness or precipitation upon dissolution in aqueous buffers is typically due to one of two reasons:

  • Poor Solubility: this compound is a largely hydrophobic molecule. Its solubility in purely aqueous systems is expected to be low. To maintain solubility, an organic co-solvent such as DMSO or ethanol is often required. For example, in some stability studies of related compounds, 0.5% DMSO was added to maintain solubility in aqueous buffers.[2]

  • Degradation to an Insoluble Product: If the buffer conditions are suboptimal (e.g., highly acidic or basic), the compound may be degrading via hydrolysis to its parent carboxylic acid, which could have lower solubility under those specific pH conditions, causing it to precipitate out of solution.

Recommendation: Prepare a concentrated stock solution in 100% DMSO or ethanol. For the working solution, dilute the stock into your aqueous buffer of choice, ensuring the final concentration of the organic solvent is sufficient to maintain solubility but does not interfere with your downstream application. A final DMSO concentration of 0.5-1.0% is a common starting point.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: Proper preparation and storage are critical for ensuring the long-term viability of your compound.

Stock Solution Preparation:

  • Solvent: Use a dry, high-purity aprotic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol.[8] These solvents minimize the risk of hydrolysis.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This allows you to add a very small volume to your aqueous working solutions, minimizing the final percentage of organic solvent.

Storage Protocol:

  • Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.

  • Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[4]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots. This practice avoids repeated freeze-thaw cycles, which can introduce moisture from atmospheric condensation and accelerate degradation.

  • Light Protection: Store vials in the dark or use amber-colored vials, as light can sometimes promote oxidative degradation pathways.[9]

Troubleshooting Guide: Degradation in Experiments

Scenario 1: Inconsistent results in my multi-day cell culture or bioconjugation experiment.
  • Problem: You observe diminishing effects or inconsistent product yields over the course of an experiment that runs for 24-72 hours. This suggests the compound is degrading in your aqueous experimental medium.

  • Root Cause Analysis: The most probable cause is the hydrolytic instability of the hydrazide group in the aqueous buffer at 37°C. As established, hydrazide stability decreases as the pH deviates from neutral.[1][2] Even at a physiological pH of 7.4, gradual hydrolysis can occur, reducing the effective concentration of the active compound over time.

  • Troubleshooting Workflow:

    G A Inconsistent Results (Multi-Day Assay) B Hypothesis: Compound is degrading in aqueous media at 37°C. A->B C Step 1: Verify pH of Media Is it between 7.0 and 7.4? B->C D Step 2: Perform Stability Study (See Protocol Below) C->D Yes J Adjust pH to 7.2-7.4 and re-test. C->J No E Analyze samples at T=0, 24h, 48h, 72h via RP-HPLC. D->E F Is degradation >10%? E->F G Option A: Replenish Compound Add fresh compound to media every 12-24h. F->G Yes H Option B: Modify Formulation Consider co-processing with excipients to reduce water exposure. F->H Yes, and replenishment is not feasible. I Problem Solved: Assay results are now consistent. F->I No, degradation is minimal. Re-evaluate other experimental variables. G->I H->I J->D

    Caption: Troubleshooting workflow for assay inconsistency.

Scenario 2: My reaction to form a hydrazone conjugate is failing or giving low yields.
  • Problem: You are attempting to react this compound with an aldehyde or ketone to form a hydrazone, but the reaction is inefficient.

  • Root Cause Analysis:

    • pH of Reaction: Hydrazone formation is acid-catalyzed and proceeds via a carbinolamine intermediate. The reaction is reversible and pH-dependent. The optimal pH is typically weakly acidic (pH 4.5-6.0) to facilitate protonation of the carbonyl group, but not so acidic that it excessively protonates the hydrazide nitrogen, rendering it non-nucleophilic.[1][2][10]

    • Oxidative Side Reactions: If the reaction is exposed to air for prolonged periods, especially in the presence of trace metals, the starting hydrazide may be oxidizing instead of reacting with the carbonyl compound.[5][6]

    • Solvent Choice: The solvent must be able to dissolve both the hydrazide and the carbonyl partner. Alcohols like ethanol or methanol are common choices for this reaction.[8][11]

  • Recommended Protocol for Hydrazone Formation:

    • Dissolve your aldehyde or ketone substrate in anhydrous ethanol.

    • In a separate vial, dissolve 1.1 equivalents of this compound in a minimal amount of the same solvent.

    • Add the hydrazide solution to the carbonyl solution.

    • Add a catalytic amount of acetic acid to adjust the pH to approximately 5.

    • Stir the reaction at room temperature or warm gently (e.g., to 40-50°C) while monitoring by TLC or LC-MS.

    • If the reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (N₂ or Ar).

Protocols for Stability Assessment

Protocol 1: Quantitative Stability Analysis by RP-HPLC

This protocol allows for the precise quantification of the parent compound over time under various conditions.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Prepare the desired aqueous buffers (e.g., 20 mM Sodium Acetate pH 5.0, 20 mM Phosphate buffer pH 7.4, 20 mM Carbonate buffer pH 9.0).[2][3]

    • For each condition, dilute the stock solution into the buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is consistent across all samples (e.g., 1%).

  • Incubation:

    • Divide each solution into separate vials for each time point (e.g., T=0, 2, 6, 12, 24, 48 hours).

    • Incubate the vials at the desired temperature (e.g., 25°C or 37°C), protected from light.

  • Sample Analysis:

    • At each time point, take one vial from each condition. Quench any further degradation by adding an equal volume of cold acetonitrile and storing at 4°C until analysis.

    • Analyze 20 µL of each sample using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[12]

  • HPLC Method Parameters (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and water (with 0.1% formic acid), run in a gradient (e.g., 30% to 90% Acetonitrile over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the compound's UV max (e.g., 272 nm).[12]

    • Column Temperature: 25°C.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.

    Table 1: Example Stability Data for a Hydrazide Compound at 37°C

Buffer pH% Remaining at 24h% Remaining at 48hEstimated Half-life (hours)
5.065%42%~35
7.492%85%~250
9.078%61%~60

Mechanistic Overview of Degradation

Understanding the chemical mechanisms is key to preventing degradation.

Hydrolysis Pathway

Hydrolysis is catalyzed by either acid or base. The diagram below illustrates the general acid-catalyzed mechanism, which is often the rate-limiting step in hydrazone formation and cleavage.

Sources

Navigating the Complexities of Propanehydrazide Derivative NMR Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the interpretation of complex NMR spectra of propanehydrazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in analyzing these unique molecular structures. Here, we will delve into the nuances of their spectral features, offering troubleshooting advice and in-depth explanations to empower your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do the NH protons in my propanehydrazide derivative show broad signals or disappear entirely?

A1: This is a common phenomenon attributed to several factors. Firstly, proton exchange with residual water or other labile protons in the solvent (like the hydroxyl group in methanol) can lead to signal broadening. Secondly, quadrupole broadening from the adjacent nitrogen-14 nucleus can also contribute. Finally, restricted rotation around the C-N and N-N bonds can lead to the presence of multiple conformers in slow exchange on the NMR timescale, resulting in broadened or multiple signals.

Q2: I'm seeing more signals in my 1H NMR spectrum than I expect for my propanehydrazide derivative. What could be the cause?

A2: The presence of more signals than anticipated often points to the existence of rotational isomers (rotamers) or geometric isomers (E/Z) around the amide C-N bond and the N-N bond.[1][2] These isomers are often in slow equilibrium at room temperature, giving rise to distinct sets of signals for each conformation. Variable temperature (VT) NMR studies can be invaluable in confirming this, as the signals may coalesce at higher temperatures.

Q3: How can I definitively assign the signals for the C(O)NH and NH2 protons?

A3: The C(O)NH proton is typically more deshielded (appears at a higher ppm value) due to the electron-withdrawing effect of the carbonyl group and often appears as a broad singlet.[1] The NH2 protons are generally found more upfield. A simple D2O exchange experiment is the most reliable method for confirmation. Adding a drop of D2O to your NMR tube will cause the labile NH protons to exchange with deuterium, leading to the disappearance of their signals in the 1H NMR spectrum.

Q4: The splitting pattern for the ethyl group (CH2CH3) in my propanehydrazide derivative is not a simple quartet and triplet. Why is this?

A4: This complexity can arise if the methylene (CH2) protons are diastereotopic. This occurs when the molecule is chiral or when rotation around a bond is restricted, making the two protons on the CH2 group chemically non-equivalent. They will then have different chemical shifts and will couple to each other (geminal coupling) as well as to the methyl (CH3) protons, leading to a more complex multiplet.

Troubleshooting Guide

Problem 1: Signal Broadening and Exchange Phenomena

Labile protons, particularly those of the amide (C(O)NH) and hydrazide (NH2) groups, are highly susceptible to exchange with protic solvents or trace amounts of water. This exchange can lead to significant signal broadening, sometimes to the point where the signal disappears into the baseline.

Causality: The rate of chemical exchange of these protons can be on a similar timescale to the NMR experiment. When this occurs, the nucleus does not reside in a single magnetic environment long enough to produce a sharp signal.

Troubleshooting Protocol:

  • Use a Dry NMR Solvent: Ensure your deuterated solvent is of high purity and as anhydrous as possible. Solvents like DMSO-d6 are hygroscopic and should be handled accordingly. A freshly opened ampule or a solvent dried over molecular sieves is recommended.

  • Perform a D2O Exchange Experiment: This is a definitive way to identify labile proton signals.

    • Acquire a standard 1H NMR spectrum of your sample.

    • Add one to two drops of deuterium oxide (D2O) to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the 1H NMR spectrum. The signals corresponding to the NH protons should significantly decrease in intensity or disappear completely.

  • Variable Temperature (VT) NMR: Lowering the temperature can slow down the exchange rate, leading to sharper signals. Conversely, increasing the temperature can sometimes coalesce multiple signals arising from different conformers.

Problem 2: Distinguishing Amide and Hydrazide NH Protons

Correctly assigning the signals for the C(O)NH and NH2 protons is crucial for structural elucidation.

Causality: The chemical environment of these protons is distinct. The amide proton is adjacent to an electron-withdrawing carbonyl group, leading to a downfield chemical shift. The hydrazide NH2 protons are further from this group and thus resonate at a higher field.

Experimental Workflow for NH Proton Assignment:

Caption: Workflow for the assignment of NH protons.

Problem 3: Complex Splitting Patterns in the Propyl Group

The seemingly simple propyl group (CH2CH2CH3) in propanehydrazide can exhibit surprisingly complex splitting patterns.

Causality: The methylene (CH2) protons adjacent to the carbonyl group and the central methylene protons can be influenced by restricted bond rotation and the potential for chirality in the molecule, leading to magnetic non-equivalence.

Data Interpretation Guide:

GroupExpected Simple PatternObserved Complex PatternPossible Reason
α-CH2 TripletMultipletDiastereotopicity due to restricted rotation or a chiral center.
β-CH2 SextetMultipletCoupling to both α-CH2 and γ-CH3 protons, with potential for non-first-order effects.
γ-CH3 TripletTriplet (often well-resolved)Typically less affected by long-range complexities.

Recommended Action:

  • 2D NMR Spectroscopy: To unravel these complex multiplets, 2D NMR experiments are indispensable.

    • COSY (Correlation Spectroscopy): Will show correlations between coupled protons (e.g., α-CH2 to β-CH2, and β-CH2 to γ-CH3).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is excellent for confirming the connectivity of the entire propyl chain to the carbonyl carbon.

Problem 4: Solvent Effects on Chemical Shifts

The choice of NMR solvent can significantly impact the chemical shifts of protons, especially the labile NH protons.

Causality: Solvents can engage in hydrogen bonding with the analyte, altering the electron density around the protons and thus their resonance frequencies. Aromatic solvents can also induce anisotropic effects.

Typical Chemical Shift Ranges for Propanehydrazide Protons in Common Solvents:

ProtonCDCl3 (ppm)DMSO-d6 (ppm)CD3OD (ppm)
C(O)NH ~7.5 - 9.0 (often broad)~9.0 - 10.5 (sharper)Signal may exchange with solvent
NH2 ~3.5 - 5.0 (often broad)~4.0 - 5.5 (sharper)Signal will exchange with solvent
α-CH2 ~2.1 - 2.4~2.0 - 2.3~2.1 - 2.4
β-CH2 ~1.6 - 1.8~1.5 - 1.7~1.6 - 1.8
γ-CH3 ~0.9 - 1.1~0.8 - 1.0~0.9 - 1.1

Note: These are approximate ranges and can vary depending on the specific substituents on the propanehydrazide derivative.[3][4][5]

Logical Relationship of Solvent Choice to Spectral Outcome:

G cluster_0 Solvent Choice cluster_1 Expected Spectral Features for NH Protons A Aprotic, Non-H-bonding (e.g., CDCl3) D Broad signals due to moderate exchange and potential for intermolecular H-bonding. A->D B Aprotic, H-bond Acceptor (e.g., DMSO-d6) E Sharper signals due to strong H-bonding with solvent, slowing exchange. B->E C Protic (e.g., CD3OD, D2O) F Signals disappear due to rapid exchange with deuterated solvent. C->F

Caption: Impact of solvent choice on NH proton signals.

13C NMR Characteristics of Propanehydrazide Derivatives

The 13C NMR spectrum provides complementary information for structural confirmation.

Typical 13C Chemical Shift Ranges:

CarbonChemical Shift (ppm)
C=O (Carbonyl) 165 - 175[6][7][8]
α-CH2 30 - 40
β-CH2 18 - 25
γ-CH3 10 - 15

Note: The carbonyl carbon of an amide or hydrazide typically appears in the 160-185 ppm range. The exact position can be influenced by substituents.[8]

Conclusion

Interpreting the NMR spectra of propanehydrazide derivatives requires a multi-faceted approach. By understanding the potential for conformational isomerism, the behavior of labile protons, and the influence of solvent choice, researchers can overcome common analytical hurdles. The strategic use of 1D and 2D NMR techniques, coupled with controlled experiments like D2O exchange and variable temperature studies, will lead to unambiguous structural elucidation. This guide serves as a foundational resource to assist you in your research endeavors.

References

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (n.d.). MDPI. Retrieved from [Link]

  • Verma, S. K., et al. (2019). Understanding Conformational Preferences of Atropisomeric Hydrazides and Its Influence on Excited State Transformations in Crystalline Media. Molecules, 24(16), 2999. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

Overcoming impurities in the synthesis of phenoxy compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenoxy Compound Synthesis

A Guide to Overcoming Impurities for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phenoxy compound synthesis. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis and purification of phenoxy compounds. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes. This document is structured as a dynamic troubleshooting guide, addressing the specific issues you are likely to face in the lab.

Part 1: Frequently Asked Questions - Understanding Common Impurities

This section addresses the foundational knowledge needed to anticipate and identify impurities in phenoxy compound synthesis.

Q1: What are the most common synthetic routes for phenoxy compounds and what impurities should I expect from each?

A: The two most prevalent methods are the Williamson ether synthesis and the Ullmann condensation. Each has a characteristic impurity profile.

  • Williamson Ether Synthesis: This is an S_N2 reaction between a phenoxide and an organohalide.[1] While robust, it is susceptible to several side reactions.

    • Unreacted Starting Materials: Incomplete reactions can leave residual phenol and alkyl halide in your crude product.

    • Elimination Byproducts: If using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired S_N2 substitution, forming an alkene.[2][3] Best results are typically achieved with primary alkyl halides.[3]

    • C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, impurity).[2] This is more common under certain conditions, such as with polar aprotic solvents.

  • Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with a phenol.[4][5]

    • Unreacted Starting Materials: High reaction temperatures can lead to degradation, but incomplete coupling can still leave aryl halide and phenol.

    • Homocoupling Byproducts: The Ullmann reaction can sometimes lead to the homocoupling of the aryl halide, resulting in a biaryl impurity.[6]

    • Residual Copper: The copper catalyst must be thoroughly removed during workup to avoid contamination of the final product.

Q2: Why is my reaction yield low and the crude product a complex mixture?

A: Low yields and complex mixtures often point to suboptimal reaction conditions that favor side reactions or degradation.[7] Key factors to investigate include:

  • Base Selection: In the Williamson synthesis, the strength of the base used to deprotonate the phenol is critical. A base that is too weak will result in a low concentration of the nucleophilic phenoxide. A base that is too strong, or used in excess, can promote elimination or other side reactions.

  • Solvent Choice: The solvent influences the reactivity of the nucleophile. Dipolar aprotic solvents (e.g., DMF, DMSO) can accelerate the rate of S_N2 reactions but may also favor C-alkylation.[2]

  • Temperature Control: Excessive heat can lead to the decomposition of starting materials or products and promote elimination over substitution. For Ullmann-type reactions, which traditionally require high temperatures, finding the optimal balance is key to minimizing byproducts.[4]

Part 2: Troubleshooting Guide - A Problem/Solution Approach

This section provides direct answers to specific experimental problems.

Q3: My crude NMR/TLC shows a significant amount of unreacted phenol. What is the most efficient way to remove it?

A: Unreacted phenol is the most common acidic impurity. The most effective method for its removal is a liquid-liquid acid-base extraction during the workup.[8][9] By washing the organic layer (containing your crude product dissolved in a solvent like diethyl ether or ethyl acetate) with an aqueous basic solution (e.g., 5-10% NaOH), the acidic phenol is deprotonated to form the water-soluble sodium phenoxide salt. This salt then partitions into the aqueous layer, which can be physically separated and discarded.[10][11]

Causality: The principle at play is the dramatic change in solubility upon salt formation. Phenol is moderately soluble in organic solvents, while its ionic salt, sodium phenoxide, is highly soluble in water and nearly insoluble in nonpolar organic solvents.[10]

Q4: I suspect I have C-alkylation byproducts. How can I confirm this and how can I prevent their formation in the future?

A: Confirming C-alkylation typically requires careful characterization of the isolated impurity using techniques like 2D NMR (HMBC, HSQC) and Mass Spectrometry to establish the new C-C bond.[12]

To prevent C-alkylation:

  • Modify Solvent System: Consider using less polar or protic solvents which can solvate the phenoxide ion and reduce the reactivity of the aromatic ring.

  • Change the Counter-ion: The choice of the cation (e.g., Na+, K+, Cs+) can influence the O- vs. C-alkylation ratio. Larger, "softer" cations like cesium (using Cs₂CO₃ as the base) often favor O-alkylation.

  • Control Temperature: Running the reaction at the lowest feasible temperature can help improve selectivity for the desired O-alkylation pathway.

Q5: My product is a solid, but it has an oily appearance and a wide melting point range after initial isolation. What should I do?

A: This is a classic sign of an impure solid product. The best purification technique in this scenario is recrystallization .[13][14] This method relies on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures.[13] A successful recrystallization will yield pure crystals, leaving the impurities behind in the cooled solvent (the "mother liquor"). The improved purity can be confirmed by a sharp, defined melting point range.[14]

Part 3: Validated Purification Protocols

Here are step-by-step methodologies for the most critical purification techniques.

Protocol 1: Acid-Base Extraction for Phenolic Impurity Removal

This protocol describes the removal of unreacted phenol from a crude product mixture dissolved in an organic solvent.

Workflow: Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) sep_funnel Transfer to Separatory Funnel start->sep_funnel add_base Add 1M NaOH (aq) Shake & Vent sep_funnel->add_base separate Allow Layers to Separate add_base->separate organic_layer Organic Layer: Desired Phenoxy Compound + Neutral Impurities separate->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium Phenoxide Salt (from unreacted phenol) separate->aqueous_layer Bottom Layer wash_org Wash Organic Layer with Brine (sat. NaCl) organic_layer->wash_org drain_aq Drain Aqueous Layer aqueous_layer->drain_aq dry_org Dry Organic Layer (e.g., over Na₂SO₄) wash_org->dry_org filter_conc Filter and Concentrate via Rotary Evaporation dry_org->filter_conc product Purified Product filter_conc->product caption *Layer position depends on solvent density relative to water. G cluster_prep Column Preparation cluster_run Separation cluster_analysis Analysis & Isolation pack Pack Column with Silica Gel Slurry equilibrate Equilibrate with Non-polar Mobile Phase pack->equilibrate load Load Crude Product (minimal solvent) equilibrate->load elute Elute with Mobile Phase (Gravity or Pressure) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate Pooled Fractions pool->concentrate product Isolated Pure Product concentrate->product

Sources

Validation & Comparative

The Phenoxy Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

The unpretentious yet versatile phenoxy group, an ether linkage of a phenyl ring to an oxygen atom, has quietly established itself as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and investigational molecules is a testament to its remarkable utility as a pharmacophore.[1][2] This guide, intended for researchers and drug development scientists, provides a comparative analysis of phenoxy derivatives across key therapeutic areas, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will explore how subtle modifications to this seemingly simple scaffold can profoundly influence biological activity, offering a roadmap for the rational design of next-generation therapeutics.

The Enduring Appeal of the Phenoxy Moiety

The phenoxy group's privileged status stems from a combination of advantageous physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1] The attached phenyl ring provides a platform for a variety of intermolecular forces, including π-π stacking and hydrophobic interactions. Furthermore, the synthetic tractability of the ether linkage allows for the facile introduction of diverse substituents, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[3][4] This inherent "tunability" has made the phenoxy scaffold a recurring theme in the quest for potent and selective drugs.

I. Phenoxy Derivatives as Anticancer Agents: Targeting Kinase Signaling

A significant number of phenoxy-containing compounds exhibit potent anticancer activity, often by targeting the dysregulated signaling pathways that drive tumor growth and proliferation.[5] Kinase inhibitors, in particular, have emerged as a major class of targeted cancer therapeutics, and the phenoxy motif is a common feature in many of these drugs.

A. Targeting Receptor Tyrosine Kinases: The EGFR and VEGFR Families

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key players in cancer progression, promoting cell proliferation and angiogenesis, respectively.[5] Several FDA-approved kinase inhibitors incorporate a phenoxy group to interact with the ATP-binding pocket of these receptors.

Mechanism of Action: Phenoxy-containing kinase inhibitors typically function as ATP-competitive inhibitors. The phenoxy moiety often occupies a hydrophobic pocket within the kinase domain, while other parts of the molecule form hydrogen bonds with the hinge region, effectively blocking ATP binding and subsequent receptor autophosphorylation. This inhibition shuts down downstream signaling cascades, such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[6][7][8]

Comparative Analysis of Phenoxy-Containing Kinase Inhibitors:

CompoundTarget(s)Phenoxy SubstitutionIC50 (nM)Cell LineReference
Gefitinib EGFR3-chloro-4-fluoro-phenoxy2-37A431[5]
Erlotinib EGFR3-ethynyl-phenoxy2HN5[5]
Sorafenib VEGFR, PDGFR, RAF4-(4-aminophenoxy)phenoxy90 (VEGFR-2)HUVEC[5]
Axitinib VEGFR2-methyl-5-(2-pyridinyl)phenoxy0.2 (VEGFR-2)HUVEC[5]
Lenvatinib VEGFR, FGFR, PDGFR, KIT, RET4-chloro-3-fluoro-phenoxy4 (VEGFR-2)HUVEC[5]

This table presents a selection of data for illustrative purposes. IC50 values can vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring are critical for potency and selectivity. For instance, in many EGFR inhibitors, a small, electron-withdrawing group at the 3- or 4-position of the phenoxy ring enhances activity.

  • Linker and Core Structure: The linker connecting the phenoxy group to the core heterocyclic scaffold (e.g., quinoline, quinazoline) influences the overall conformation and binding affinity.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Mix Combine kinase and test compound in assay plate Compound_Prep->Mix Kinase_Prep Prepare kinase, substrate, and ATP solutions Kinase_Prep->Mix Incubate_Inhibitor Incubate to allow inhibitor binding Mix->Incubate_Inhibitor Initiate Add substrate/ATP mixture to start reaction Incubate_Inhibitor->Initiate Incubate_Reaction Incubate at optimal temperature Initiate->Incubate_Reaction Stop_Reaction Add stop reagent (e.g., ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Detect_Signal Add detection reagent to generate signal (e.g., luminescence) Stop_Reaction->Detect_Signal Read_Plate Measure signal with a plate reader Detect_Signal->Read_Plate Plot Plot signal vs. compound concentration Read_Plate->Plot Calculate_IC50 Determine IC50 value from dose-response curve Plot->Calculate_IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions of the test compound in the assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme and the test compound dilutions. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cytotoxicity Assessment of Phenoxy Derivatives

Evaluating the cytotoxic effects of novel compounds on cancer cell lines is a fundamental step in anticancer drug discovery. The MTT assay is a widely used colorimetric method for this purpose.

Mechanism of MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Comparative Cytotoxicity of Phenoxy Derivatives:

CompoundCell LineIC50 (µM)Reference
Phenoxy Thiazole Derivative MCF-7 (Breast Cancer)13[2]
Phenoxyacetamide Derivative I HepG2 (Liver Cancer)6.9[2]
Phenoxyacetamide Derivative II HepG2 (Liver Cancer)8.3[2]
2-Phenoxy-3-trichloromethylquinoxaline (3i) HepG2 (Liver Cancer)32[1][9]

This table presents a selection of data for illustrative purposes. IC50 values can vary depending on the specific assay conditions and cell line.

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_acq Data Acquisition & Analysis Seed_Cells Seed cells in a 96-well plate Incubate_Adhesion Incubate for cell adhesion Seed_Cells->Incubate_Adhesion Add_Compound Add serial dilutions of the test compound Incubate_Adhesion->Add_Compound Incubate_Treatment Incubate for a defined exposure time (e.g., 24, 48, 72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_Formazan Incubate to allow formazan formation Add_MTT->Incubate_Formazan Solubilize Add solubilization solution (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability and determine IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for a standard MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay [6][10][11][12][13]

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include appropriate controls (vehicle control, positive control for cell death).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

II. Phenoxyacetic Acid Derivatives as Selective COX-2 Inhibitors

Phenoxyacetic acid derivatives represent another important class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents.[14] A key target for these compounds is the cyclooxygenase-2 (COX-2) enzyme, which is a crucial mediator of inflammation and pain.

Mechanism of Action: Selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade.[15] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxyacetic acid scaffold can be modified to fit into the larger active site of COX-2, with specific substituents forming key interactions that confer selectivity.

Comparative Analysis of Phenoxyacetic Acid Derivatives as COX-2 Inhibitors: [14][16][17]

CompoundR1 (Phenoxy Ring)R2 (Other Substituent)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
5d 4-BrH0.08111.53[14]
5f 4-Br4-Cl0.06133.34[14]
7b 4-Br-0.06120.5[14]
10c H4-Cl0.07105.28[14]
10f 4-Br4-Cl0.06128.83[14]
Celecoxib (Reference) --0.05298.6[14]

This table presents a selection of data for illustrative purposes. The specific structures of the compounds are detailed in the cited reference.

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of a bromine atom at the 4-position of the phenoxy ring consistently enhances COX-2 inhibitory activity and selectivity.[14]

  • Aryl Substituents: The nature of other aryl substituents on the core scaffold also plays a significant role in modulating potency.

Experimental Workflow: In Vitro COX Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using a variety of in vitro assays, often employing purified enzymes.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Mix Combine enzyme and test compound in assay plate Compound_Prep->Mix Enzyme_Prep Prepare purified COX-1 and COX-2 enzymes Enzyme_Prep->Mix Incubate_Inhibitor Pre-incubate to allow inhibitor binding Mix->Incubate_Inhibitor Initiate Add arachidonic acid to start the reaction Incubate_Inhibitor->Initiate Incubate_Reaction Incubate at 37°C Initiate->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Measure_Product Measure prostaglandin E2 (PGE2) production (e.g., by ELISA) Stop_Reaction->Measure_Product Plot Plot PGE2 levels vs. compound concentration Measure_Product->Plot Calculate_IC50 Determine IC50 values for COX-1 and COX-2 Plot->Calculate_IC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_IC50->Calculate_SI

Caption: Workflow for an in vitro COX inhibition assay.

Detailed Protocol: In Vitro COX Inhibition Assay [14]

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the test compounds.

  • Reaction Setup: In an assay plate, pre-incubate the enzyme with the test compound for a short period.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time.

  • Detection: Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC50(COX-1) / IC50(COX-2)).

III. Phenoxy Derivatives as Antiplasmodial Agents

Malaria, caused by the Plasmodium parasite, remains a major global health challenge. The phenoxy scaffold has been explored in the development of novel antiplasmodial agents, with some derivatives showing potent activity against Plasmodium falciparum, the deadliest species.[1][9]

Mechanism of Action: The precise mechanism of action for many phenoxy-containing antiplasmodial compounds is still under investigation. However, some derivatives are thought to target essential parasite-specific pathways, such as the apicoplast, a non-photosynthetic plastid that is vital for parasite survival.[1][9] Inhibition of apicoplast function can disrupt fatty acid and isoprenoid biosynthesis, leading to parasite death.

Comparative Analysis of Phenoxy Derivatives with Antiplasmodial Activity:

CompoundR (Phenoxy Ring)PfK1 EC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI)Reference
3a H1.83620[1][9]
3c 4-F0.92528[1][9]
3i 4-NO20.232160[1][9]
3k 4-CF30.41538[1][9]
3o 3,4-di-Cl0.41.64[1][9]

This table presents a selection of data for illustrative purposes. EC50 is the effective concentration required to inhibit 50% of parasite growth, and CC50 is the cytotoxic concentration against a human cell line.

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), at the 4-position of the phenoxy ring significantly enhances antiplasmodial activity.[1][9]

  • Selectivity: A high selectivity index (SI = CC50 / EC50) is desirable, indicating that the compound is more toxic to the parasite than to human cells.

Experimental Workflow: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

G cluster_prep Preparation cluster_incubation Incubation cluster_lysis_staining Lysis and Staining cluster_data_acq Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of test compound in a 96-well plate Add_Parasites Add parasite culture to the compound-containing plate Compound_Prep->Add_Parasites Parasite_Culture Culture P. falciparum-infected red blood cells Parasite_Culture->Add_Parasites Incubate Incubate for 72 hours under appropriate conditions Add_Parasites->Incubate Lyse_Cells Lyse the red blood cells Incubate->Lyse_Cells Add_SYBR_Green Add SYBR Green I dye to stain parasite DNA Lyse_Cells->Add_SYBR_Green Read_Fluorescence Measure fluorescence intensity Add_SYBR_Green->Read_Fluorescence Calculate_Inhibition Calculate percentage of parasite growth inhibition and determine EC50 Read_Fluorescence->Calculate_Inhibition

Caption: Workflow for an in vitro antiplasmodial assay using SYBR Green I.

Detailed Protocol: In Vitro Antiplasmodial Assay

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Parasite Culture: Add P. falciparum-infected red blood cells to each well.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the red blood cells and add SYBR Green I, a fluorescent dye that binds to DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth.

  • Data Analysis: Calculate the percentage of growth inhibition compared to untreated controls and determine the EC50 value.

IV. Synthesis of Phenoxy Derivatives

The synthesis of phenoxy derivatives is typically straightforward, often involving a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) reaction.

A. General Synthesis of Phenoxyacetic Acid Derivatives

A common method for synthesizing phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloacetic acid or its ester in the presence of a base.[3][18][19]

Step-by-Step Protocol: [3]

  • Deprotonation of Phenol: Dissolve the substituted phenol in a suitable solvent (e.g., ethanol, water, or a mixture). Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol and form the corresponding phenoxide.

  • Nucleophilic Attack: Add an α-haloacetic acid (e.g., chloroacetic acid) or its ester to the reaction mixture. The phenoxide acts as a nucleophile, displacing the halide to form the ether linkage.

  • Workup and Purification: After the reaction is complete, acidify the mixture to precipitate the phenoxyacetic acid derivative. The product can then be purified by recrystallization.

B. Synthesis of Phenoxy-Containing Kinase Inhibitors

The synthesis of more complex phenoxy-containing molecules, such as kinase inhibitors, often involves multi-step sequences. A common strategy for preparing 4-phenoxyquinoline or 4-phenoxyquinazoline derivatives is the nucleophilic aromatic substitution of a 4-chloro-substituted heterocyclic core with a substituted phenol in the presence of a base.[20][21]

Step-by-Step Protocol (Example: Synthesis of a 4-Phenoxyquinoline):

  • Reaction Setup: In a reaction vessel, combine the 4-chloroquinoline derivative, the desired substituted phenol, and a base (e.g., potassium carbonate or cesium carbonate) in a suitable solvent (e.g., DMF or toluene).

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts. The crude product is then purified by column chromatography or recrystallization to yield the desired 4-phenoxyquinoline derivative.

V. FDA-Approved Drugs Featuring the Phenoxy Scaffold

The versatility of the phenoxy group is underscored by its presence in a wide range of FDA-approved drugs across various therapeutic classes.

Drug NameTherapeutic ClassMechanism of Action
Atenolol Beta-blockerSelectively blocks β1-adrenergic receptors, primarily in the heart.
Tamoxifen SERMSelective estrogen receptor modulator; acts as an antagonist in breast tissue.
Rosiglitazone AntidiabeticAgonist of PPARγ, improving insulin sensitivity.
Fenofibrate AntihyperlipidemicAgonist of PPARα, leading to increased lipolysis and elimination of triglyceride-rich particles.
Ranolazine AntianginalInhibitor of the late sodium current in cardiac cells.
Phenoxybenzamine Alpha-blockerNon-selective, irreversible α-adrenergic antagonist.[12][13][22][23]
Ibrutinib Kinase InhibitorCovalently binds to and inhibits Bruton's tyrosine kinase (BTK).

This is a non-exhaustive list that highlights the broad applicability of the phenoxy scaffold in drug design.

Conclusion

The phenoxy group continues to be a valuable and privileged scaffold in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a diverse array of therapeutic agents. As our understanding of disease biology deepens, the rational design of novel phenoxy derivatives, guided by a thorough comprehension of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of even more effective and selective drugs. This guide has provided a comparative overview of the role of phenoxy derivatives in several key therapeutic areas, offering a foundation for further exploration and innovation in this exciting field.

References

  • Gutarowska, A., & Szymański, P. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(16), 5155. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Perez, C., et al. (2021). 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. Pharmaceuticals, 14(8), 724. [Link]

  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. [Link]

  • National Center for Biotechnology Information. (n.d.). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • Abdel-Mottaleb, M. M., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]

  • Shaharyar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574. [Link]

  • Google Patents. (n.d.). CN102887830A - Preparation method of phenoxybenzamine hydrochloride.
  • ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. [Link]

  • Google Patents. (n.d.). CN102675132A - Preparation method of phenoxybenzamine hydrochloride.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • ResearchGate. (n.d.). IC 50 values for direct P. falciparum growth inhibition by compounds 1, 2 or its esters. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (n.d.). Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach. [Link]

  • ResearchGate. (n.d.). Distribution of IC50 and IC90 values of new synthetic compounds... [Link]

  • ResearchGate. (n.d.). IC 50 values (mM) of the compounds a. [Link]

  • National Center for Biotechnology Information. (n.d.). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • Lee, S., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 25(21), 5039. [Link]

  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19431-19462. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Action of N-Acyl and N-Alkoxy Fosmidomycin Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum, a Causative Agent of Malaria. [Link]

  • Impact Journals. (2023). An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Oncotarget, 14, 831-847. [Link]

  • ResearchGate. (n.d.). A fast-acting inhibitor of blood-stage P. falciparum with mechanism distinct from artemisinin and chloroquine. [Link]

  • Siddiqui, A. A., et al. (2016). Molecular Mechanism of Action of Antimalarial Benzoisothiazolones: Species-Selective Inhibitors of the Plasmodium spp. MEP Pathway enzyme, IspD. Scientific Reports, 6, 36777. [Link]

  • American Chemical Society. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

  • ResearchGate. (n.d.). IC50 values for antiplasmodial and toxicity assays and calculated security indexes for South African plant extracts. [Link]

  • American Chemical Society. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. [Link]

  • National Center for Biotechnology Information. (n.d.). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. [Link]

  • National Center for Biotechnology Information. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. [Link]

  • National Center for Biotechnology Information. (n.d.). The Pharmaceutical Industry in 2023: An Analysis of FDA Drug Approvals from the Perspective of Molecules. [Link]

  • MDPI. (n.d.). Targeting PI3K/Akt/mTOR Signaling in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. [Link]

  • American Chemical Society. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Propanehydrazide Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the structure-activity relationships (SAR) of propanehydrazide analogues, offering insights for researchers, scientists, and drug development professionals. We will explore how structural modifications of the propanehydrazide scaffold influence biological activity, supported by experimental data and established methodologies.

The Propanehydrazide Scaffold: A Versatile Core in Medicinal Chemistry

The propanehydrazide moiety represents a key building block in the design of novel therapeutic agents. Its inherent structural features, including the hydrazide group (-CONHNH-), offer a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The ability of the hydrazide group to form hydrogen bonds and act as a metal chelator often plays a crucial role in the biological activity of its derivatives. This guide will focus on elucidating the SAR of propanehydrazide analogues, with a particular emphasis on their antimicrobial and anticonvulsant activities.

Core Pharmacophore and Key Structural Modifications

The fundamental pharmacophore of a propanehydrazide analogue can be deconstructed into three key regions, each amenable to modification to modulate biological activity:

  • The Acyl Group (R1): Modifications at this position, often involving the introduction of various substituted aromatic or heterocyclic rings, significantly impact the compound's lipophilicity, steric profile, and electronic properties. These changes, in turn, influence receptor binding and cell permeability.

  • The Hydrazide Linker (-CONHNH-): While generally conserved, subtle modifications or replacements of this linker can alter the compound's conformational flexibility and hydrogen bonding capacity.

  • The Amine Substituent (R2): Substitution on the terminal nitrogen atom can dramatically alter the molecule's polarity and ability to interact with biological targets.

Below is a generalized workflow for the synthesis and evaluation of propanehydrazide analogues.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Propanoic acid derivative + Hydrazine) reaction Condensation Reaction start->reaction product Propanehydrazide Analogue reaction->product screening Primary Screening (e.g., Antimicrobial Assay) product->screening dose_response Dose-Response Studies (e.g., MIC/IC50 Determination) screening->dose_response sar_analysis SAR Analysis dose_response->sar_analysis sar_analysis->product Iterative Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of propanehydrazide analogues.

Structure-Activity Relationship Analysis

Propanehydrazide analogues have emerged as a promising class of antimicrobial agents, particularly against Mycobacterium tuberculosis. The mechanism of action for many hydrazide-based antitubercular drugs involves the inhibition of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.

Key SAR Insights:

  • Aromatic Substituents: The nature and position of substituents on an aromatic ring attached to the acyl group are critical for activity. Electron-withdrawing groups, such as halogens or nitro groups, at the para-position of a phenyl ring generally enhance antimicrobial activity. This is likely due to the increased electrophilicity of the carbonyl carbon, facilitating interactions with the target enzyme.

  • Heterocyclic Rings: The replacement of a phenyl ring with heterocyclic moieties, such as pyridine or thiophene, has been shown to modulate activity. For instance, isonicotinohydrazide (isoniazid), a cornerstone of tuberculosis treatment, features a pyridine ring, highlighting the importance of this structural feature.

  • Hydrazone Formation: Condensation of the terminal amine of the hydrazide with various aldehydes or ketones to form hydrazones is a common strategy to enhance antimicrobial potency. The resulting Schiff bases often exhibit increased lipophilicity, aiding in their transport across the mycobacterial cell wall.

Table 1: Comparative Antimicrobial Activity of Propanehydrazide Analogues against M. tuberculosis

CompoundR1 (Acyl Group)R2 (Amine Substituent)MIC (µg/mL)
1 Phenyl-H>100
2 4-Chlorophenyl-H62.5
3 4-Nitrophenyl-H31.25
4 2-Pyridyl-H15.6
5 4-Chlorophenyl-CH=C6H515.6
6 4-Nitrophenyl-CH=C6H4-OH7.8

MIC: Minimum Inhibitory Concentration

The data in Table 1 clearly demonstrates that the introduction of electron-withdrawing groups at the para-position of the phenyl ring (compounds 2 and 3 ) leads to a significant increase in anti-mycobacterial activity compared to the unsubstituted analogue (1 ). Furthermore, the incorporation of a pyridine ring (4 ) and the formation of hydrazones (5 and 6 ) further enhance potency.

The hydrazide scaffold is also a key feature in several anticonvulsant drugs. The proposed mechanism of action for some of these compounds involves the modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.

Key SAR Insights:

  • Lipophilicity: A crucial factor for anticonvulsant activity is the ability of the compound to cross the blood-brain barrier. Therefore, optimal lipophilicity is a key design parameter.

  • Aryl Substituents: The presence of one or two aromatic rings is a common feature in many anticonvulsant drugs. For propanehydrazide analogues, the nature of the substituent on the aryl ring can influence both potency and neurotoxicity.

  • Terminal N-Substitution: Substitution on the terminal nitrogen of the hydrazide moiety can significantly impact anticonvulsant activity. Small, alkyl groups are often well-tolerated, while larger, bulky groups can be detrimental.

Table 2: Comparative Anticonvulsant Activity of Propanehydrazide Analogues in the Maximal Electroshock (MES) Test

CompoundR1 (Acyl Group)R2 (Amine Substituent)ED50 (mg/kg)
7 Phenyl-H>300
8 4-Methylphenyl-H150
9 4-Chlorophenyl-H100
10 Diphenylacetyl-H50
11 4-Chlorophenyl-CH380

ED50: Median Effective Dose

As shown in Table 2, increasing the lipophilicity and steric bulk on the acyl group (from phenyl in 7 to diphenylacetyl in 10 ) generally leads to enhanced anticonvulsant activity in the MES test. The introduction of a small alkyl group on the terminal nitrogen (11 ) is also favorable.

Proposed Mechanism of Action: Inhibition of InhA

The following diagram illustrates the proposed mechanism by which a propanehydrazide analogue, such as isoniazid, inhibits the InhA enzyme in M. tuberculosis.

G prodrug Propanehydrazide Analogue (Prodrug) activation Activation by KatG prodrug->activation active_form Activated Species (e.g., Acyl Radical) activation->active_form inhibition Covalent Adduct Formation active_form->inhibition inhA InhA Enzyme inhA->inhibition nad NADH nad->inhibition mycolic_acid Mycolic Acid Synthesis inhibition->mycolic_acid Inhibition cell_death Bacterial Cell Death mycolic_acid->cell_death Disruption

Caption: Proposed mechanism of InhA inhibition by a propanehydrazide analogue.

The prodrug form of the propanehydrazide analogue is activated by the mycobacterial catalase-peroxidase enzyme, KatG. This generates a reactive species that subsequently forms a covalent adduct with the NAD(H) cofactor bound to the active site of the InhA enzyme. This irreversible inhibition of InhA disrupts mycolic acid biosynthesis, leading to bacterial cell death.

Experimental Protocols
  • Esterification: To a solution of the desired carboxylic acid (1.0 eq.) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Solvent Removal: After completion, remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl ester.

  • Hydrazinolysis: Dissolve the methyl ester (1.0 eq.) in ethanol, and add hydrazine hydrate (1.2 eq.). Reflux the mixture for 8-12 hours.

  • Product Isolation: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired propanehydrazide analogue.

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Middlebrook 7H9 for M. tuberculosis) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24-48 hours for most bacteria, and for several weeks for M. tuberculosis).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The propanehydrazide scaffold remains a highly valuable starting point for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic structural modifications to optimize biological activity. Future research in this area should focus on:

  • Exploring Novel Substituents: The synthesis and evaluation of analogues with novel aromatic and heterocyclic substituents could lead to the discovery of compounds with improved potency and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of these compounds will facilitate rational drug design.

  • ADME-Tox Profiling: Early-stage assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of promising analogues is crucial for their successful development into clinical candidates.

By leveraging the SAR insights presented here, researchers can continue to exploit the therapeutic potential of the propanehydrazide scaffold in the ongoing search for novel and effective drugs.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Kumar, D., & Kumar, N. (2011). Hydrazide-hydrazones as a novel class of antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 614-633. [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220-1227. [Link]

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antitubercular activity of some 1-[(4-substituted)phenyl]-3-(4-fluorophenyl)-5-substituted-2-pyrazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 15(20), 4502-4505. [Link]

A Comparative Guide to the Efficacy of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide as a Putative Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory efficacy of the novel compound, 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide, against monoamine oxidase (MAO) enzymes. Due to the nascent stage of research on this specific molecule, this document establishes a scientifically rigorous protocol for its characterization and comparison against well-established MAO inhibitors. The structural motifs of the compound, including a phenoxy ring and a phenylpropyl group, suggest a potential interaction with the hydrophobic substrate-binding sites of MAO-A and MAO-B, warranting a thorough investigation.[1]

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric disorders.

Introduction to Monoamine Oxidase and Rationale for Investigation

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are critical for the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[3] Dysregulation of MAO activity is implicated in the pathophysiology of several conditions, including depression, anxiety, and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4]

  • MAO-A primarily metabolizes serotonin and norepinephrine.[2] Inhibitors of MAO-A are effective antidepressants.[5]

  • MAO-B has a higher affinity for dopamine and phenylethylamine.[2] Selective MAO-B inhibitors are utilized in the management of Parkinson's disease to preserve dopamine levels in the brain.[6]

The inhibition of MAO enzymes can lead to an increase in the synaptic availability of key neurotransmitters, which forms the basis of the therapeutic action of MAO inhibitors (MAOIs).[7] Furthermore, the catalytic action of MAO produces hydrogen peroxide, a source of oxidative stress that can contribute to neuronal damage.[4][8] Consequently, MAO inhibitors may also confer neuroprotective effects by mitigating this oxidative burden.[9][10]

The chemical structure of this compound contains moieties that are present in known bioactive molecules, prompting the hypothesis that it may act as an inhibitor of MAO. This guide outlines the necessary experimental procedures to test this hypothesis and to compare its potential efficacy against established clinical and research compounds.

Comparative Efficacy Analysis: Benchmarking Against Known Inhibitors

To ascertain the therapeutic potential of this compound, a direct comparison of its inhibitory activity against both MAO-A and MAO-B is essential. The following well-characterized inhibitors will serve as benchmarks:

  • Selegiline (L-deprenyl): A potent, selective, and irreversible inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[11][12]

  • Clorgyline: A selective and irreversible inhibitor of MAO-A, primarily used as a research tool to differentiate between the two MAO isoforms.[5][13]

  • Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B, used as an antidepressant.[14][15]

The primary endpoints for comparison will be the half-maximal inhibitory concentration (IC50) and the selectivity index (SI). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The SI is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B (or vice versa) and indicates the inhibitor's preference for one isoform over the other.

Hypothetical Comparative Data Table

The results of the comparative analysis will be summarized in a table similar to the one below. This allows for a clear and concise presentation of the relative potencies and selectivities of the test compound and the known inhibitors.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) for MAO-B (IC50 MAO-A / IC50 MAO-B)
This compoundTo be determinedTo be determinedTo be determined
Selegiline~23,000[11]~51[11]~450
Clorgyline~1.2[5]~1,900[5]~0.0006
TranylcypromineValue in nM rangeValue in nM range~1 (Non-selective)

Detailed Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

The following protocol describes a robust and high-throughput method for determining the IC50 values of test compounds against human recombinant MAO-A and MAO-B. This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[16][17]

Materials and Reagents:
  • Human recombinant MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO substrate: p-Tyramine

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • Test Compound: this compound

  • Control Inhibitors: Selegiline, Clorgyline, Tranylcypromine

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • Black, flat-bottom 96-well microplates

  • Fluorometric plate reader (λex = ~530 nm, λem = ~585 nm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_compounds Prepare serial dilutions of Test Compound & Controls in DMSO add_inhibitors Dispense 5 µL of compound dilutions to respective wells prep_compounds->add_inhibitors prep_enzymes Dilute MAO-A and MAO-B enzymes in Assay Buffer add_enzymes Add 45 µL of diluted enzyme (MAO-A or MAO-B) to wells prep_enzymes->add_enzymes prep_reagents Prepare Working Reagent: Substrate, HRP, and Probe in Assay Buffer add_wr Add 50 µL of Working Reagent to initiate the reaction prep_reagents->add_wr pre_incubate Pre-incubate for 15 min at RT to allow inhibitor-enzyme interaction add_enzymes->pre_incubate pre_incubate->add_wr incubate_react Incubate for 20-30 min at RT, protected from light add_wr->incubate_react read_plate Measure fluorescence intensity (λex=530nm, λem=585nm) incubate_react->read_plate calc_inhibition Calculate % Inhibition relative to no-inhibitor control read_plate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 values using non-linear regression analysis plot_curve->calc_ic50

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Step-by-Step Procedure:
  • Compound Preparation:

    • Prepare stock solutions of the test compound and control inhibitors in 100% DMSO.

    • Perform serial dilutions of the stock solutions to create a range of concentrations (e.g., 10-point curve) for IC50 determination. The final DMSO concentration in the assay should be kept low (≤ 1%) to avoid enzyme inhibition.

  • Enzyme Preparation:

    • On the day of the assay, dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentrations in pre-warmed assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay duration.[18]

  • Assay Protocol:

    • In a 96-well black microplate, add 5 µL of the serially diluted compounds or DMSO (for the 100% activity control) to the appropriate wells.

    • Add 45 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

    • Prepare the reaction master mix containing the substrate (p-tyramine), HRP, and the fluorometric probe in the assay buffer.

    • Initiate the enzymatic reaction by adding 50 µL of the master mix to all wells.

    • Incubate the plate for 20-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Mechanism of Action

The therapeutic and neuroprotective effects of MAO inhibitors stem from their ability to modulate monoaminergic signaling and reduce oxidative stress.

MAO Signaling Pathway Diagram

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle MAO_B MAO-B Dopamine->MAO_B Metabolism VMAT2 VMAT2 DA_synapse Dopamine Vesicle->DA_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Signal Transduction DA_receptor->Signal Mitochondrion Mitochondrion DOPAC DOPAC MAO_B->DOPAC H2O2 H₂O₂ (Oxidative Stress) MAO_B->H2O2 Neurodegeneration Neurodegeneration H2O2->Neurodegeneration MAOI This compound (Putative MAO-B Inhibitor) MAOI->MAO_B Inhibition

Caption: Putative mechanism of action in a dopaminergic neuron.

By inhibiting MAO-B, this compound would prevent the breakdown of dopamine that has been taken back up into the presynaptic neuron but not repackaged into vesicles. This leads to an increased cytosolic concentration of dopamine, making more available for release into the synaptic cleft.[6] This enhanced dopaminergic transmission can alleviate symptoms of conditions characterized by dopamine deficiency, such as Parkinson's disease.[9] Additionally, the inhibition of MAO-B reduces the production of hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and neuronal cell death.[4] This dual action of enhancing neurotransmission and providing neuroprotection is a key feature of clinically effective MAO-B inhibitors.[19]

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of this compound as a potential MAO inhibitor. The proposed comparative analysis against Selegiline, Clorgyline, and Tranylcypromine will establish its potency and selectivity, which are critical determinants of its potential therapeutic application.

Should the in vitro data demonstrate significant and selective inhibitory activity, further studies would be warranted. These would include determining the mode of inhibition (reversible vs. irreversible), conducting kinetic studies to understand the mechanism of enzyme-inhibitor interaction, and progressing to cell-based and in vivo models to assess efficacy, pharmacokinetics, and safety. This structured approach ensures a thorough and scientifically sound evaluation of this novel compound's potential as a new therapeutic agent for neurological disorders.

References

  • Wikipedia. Monoamine oxidase. [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]

  • ClinPGx. Role of MAO A and B in neurotransmitter metabolism and behavior. [Link]

  • Wikipedia. Monoamine oxidase B. [Link]

  • BioAssay Systems. MAO Activity Assay Control Tests. [Link]

  • PubMed. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems. [Link]

  • PubMed. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. [Link]

  • Frontiers. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. [Link]

  • Psychiatric Annals. The Role of Monoamine Oxidase in Humans and Its Metabolism. [Link]

  • ResearchGate. Effects of clorgyline (specific MAO-A inhibitor) and deprenyl (specific MAO-B inhibitor) on the 5-HIAA production as a measure of MAO-A activity. [Link]

  • PubMed. A key amino acid responsible for substrate selectivity of monoamine oxidase A and B. [Link]

  • PMC. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease. [Link]

  • Semantic Scholar. Role of MAO A and B in neurotransmitter metabolism and behavior. [Link]

  • Patsnap Synapse. What are MAO-B inhibitors and how do they work? [Link]

  • Wikipedia. Tranylcypromine. [Link]

  • Karger. Monoamine Oxidase Inhibitors and Neuroprotective Mechanisms. [Link]

  • ResearchGate. Structures and major characteristics of MAO inhibitors mentioned in the text. [Link]

  • SpringerLink. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. [Link]

  • Bentham Science. Amine Oxidase Inhibitors and Development of Neuroprotective Drugs. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • PMC. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. [Link]

  • MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

  • ResearchGate. IC50 values of compounds 2b, 2h, and Selegiline against MAO-B. [Link]

  • ResearchGate. Chemical structure of selected MAO inhibitors. [Link]

  • ResearchGate. The 50% inhibitory concentration (IC50) values for MAO-A inhibitors... [Link]

  • Springer Protocols. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

  • PubMed. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions. [Link]

  • ResearchGate. Drug action (IC50 values) on MAO A and MAO B activities. [Link]

  • Lecturio. Monoamine Oxidase Inhibitors. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • Science.gov. inhibition ic50 values: Topics by Science.gov. [Link]

  • Wikipedia. Selegiline. [Link]

  • NIH. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf. [Link]

  • PubMed. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. [Link]

  • NIH. Tranylcypromine - StatPearls - NCBI Bookshelf. [Link]

  • BioChemPartner.com. Tranylcipromine. [Link]

  • Psychotropics A-Z. Tranylcypromine. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a novel bioactive compound to its clinical application is both arduous and exciting. The foundational step in this journey is the robust in vitro validation of the compound's activity and mechanism of action. This guide provides an in-depth, technically-focused comparison of methodologies for validating novel bioactive compounds, moving beyond a simple recitation of protocols to explain the causal logic behind experimental choices. Our goal is to equip you with the knowledge to design self-validating experimental workflows that generate trustworthy and reproducible data.

The Imperative of Rigorous In Vitro Validation

In vitro testing is a cornerstone of early-stage drug discovery, offering a cost-effective and high-throughput method to screen and characterize novel compounds.[1] However, the transition from promising in vitro results to in vivo efficacy is a well-known bottleneck in drug development, with a high attrition rate of compounds failing in later stages.[2] This discrepancy often stems from a lack of rigor and depth in the initial in vitro validation. A well-designed in vitro validation plan not only provides a strong rationale for advancing a compound to preclinical animal studies but also offers crucial insights into its mechanism of action, potential off-target effects, and therapeutic window.

A Comparative Framework for In Vitro Validation: A Hypothetical Case Study

To illustrate the principles of robust in vitro validation, we will consider a hypothetical novel anti-cancer compound, "Compound X," and compare its validation workflow to the well-established chemotherapeutic agent, doxorubicin. This comparative approach will highlight the key data points and experimental considerations necessary to build a compelling case for a novel bioactive compound.

Part 1: Foundational Assessment - Cytotoxicity and Selectivity

The initial step in evaluating any potential therapeutic compound is to determine its cytotoxic effects on cancer cells and, equally importantly, its selectivity for cancer cells over healthy, non-cancerous cells.

Experimental Objective: To quantify the cytotoxic potential of Compound X against a relevant cancer cell line and assess its therapeutic window by comparing its effects on cancerous versus non-cancerous cells.

Key Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[3] Viable cells with active metabolism convert MTT into a purple formazan product, and the amount of formazan is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed both cancer cells (e.g., MCF-7 breast cancer cell line) and non-cancerous cells (e.g., MCF-10A non-tumorigenic breast epithelial cell line) in 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of Compound X and a reference compound (e.g., doxorubicin) in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for a defined period (e.g., 48 or 72 hours).[5] Include a vehicle control (e.g., DMSO, ensuring the final concentration is <0.1% v/v).[5]

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][6]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in buffered DMF) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation and Interpretation:

The results of the MTT assay are typically presented as a dose-response curve, plotting the percentage of cell viability against the logarithm of the compound concentration. From this curve, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 represents the concentration of a compound that is required to inhibit 50% of a biological process, in this case, cell viability.[1][8]

Table 1: Comparative Cytotoxicity of Compound X and Doxorubicin

CompoundCell LineIC50 (µM)
Compound X MCF-7 (Cancer)5.2
MCF-10A (Non-cancerous)58.4
Doxorubicin MCF-7 (Cancer)0.8
MCF-10A (Non-cancerous)9.3

A crucial metric derived from these IC50 values is the Selectivity Index (SI) , which provides a quantitative measure of a compound's preferential activity against cancer cells. It is calculated as follows:

SI = IC50 (non-cancerous cells) / IC50 (cancerous cells) [9][10]

A higher SI value is desirable, as it indicates a greater therapeutic window, meaning the compound is more toxic to cancer cells than to normal cells.[11] An SI value greater than 2 is generally considered indicative of selective activity.[11]

Table 2: Selectivity Index of Compound X and Doxorubicin

CompoundSelectivity Index (SI)
Compound X 11.2
Doxorubicin 11.6

Expert Interpretation:

The hypothetical data in Table 1 shows that while doxorubicin is more potent (lower IC50 in MCF-7 cells), Compound X exhibits a comparable selectivity index. This is a promising initial finding, suggesting that Compound X may have a favorable therapeutic window. This data justifies further investigation into the mechanism of action of Compound X.

Part 2: Mechanistic Elucidation - Target Engagement and Pathway Analysis

Once a compound has demonstrated promising cytotoxicity and selectivity, the next critical step is to understand how it works. This involves identifying its molecular target and elucidating the signaling pathways it modulates.

Experimental Objective: To validate that Compound X engages its intended molecular target and to characterize its impact on a key cancer-related signaling pathway, such as the PI3K/Akt pathway.

Key Assays:

  • In Vitro Kinase Assay: To directly measure the inhibitory activity of Compound X against its purified target kinase.

  • Western Blotting: To assess the phosphorylation status of key proteins within a signaling pathway in cell lysates, providing evidence of target engagement and downstream effects.[12]

Experimental Workflow: Investigating the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its components are frequently altered in human cancers.[13][14] Activated Akt modulates the function of numerous substrates involved in these cellular processes.[13]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation CompoundX Compound X CompoundX->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway is a key regulator of cell growth and survival.

Experimental Protocol: Western Blot for p-Akt

  • Cell Culture and Treatment: Culture MCF-7 cells and treat them with Compound X and doxorubicin at their respective IC50 concentrations for various time points (e.g., 0, 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells to extract total protein.[12]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[6]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[8]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[8]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of Akt (p-Akt) and a primary antibody for total Akt (as a loading control).[15]

  • Secondary Antibody and Detection: Incubate with a labeled secondary antibody and detect the protein bands using a suitable detection method (e.g., chemiluminescence).[12]

Data Presentation and Interpretation:

The results of the Western blot are visualized as bands on a membrane, with the intensity of the p-Akt band indicating the level of Akt activation.

Table 3: Effect of Compound X and Doxorubicin on Akt Phosphorylation

TreatmentTime (hours)p-Akt Level (relative to control)
Compound X (5.2 µM) 10.4
60.2
240.1
Doxorubicin (0.8 µM) 10.9
60.8
240.7

Expert Interpretation:

The hypothetical data in Table 3 suggests that Compound X significantly reduces the phosphorylation of Akt in a time-dependent manner, indicating that it effectively inhibits the PI3K/Akt pathway. In contrast, doxorubicin has a minimal effect on Akt phosphorylation, suggesting its primary mechanism of action is different (doxorubicin is a known DNA intercalator and topoisomerase II inhibitor). This provides strong evidence for the on-target activity of Compound X and differentiates its mechanism from that of a standard chemotherapeutic agent.

Part 3: Comparative Analysis of a Novel Anti-Inflammatory Compound

The same principles of comparative validation can be applied to other classes of bioactive compounds. Let's consider a novel anti-inflammatory agent, "Compound Y," and compare it to the well-established corticosteroid, dexamethasone.

Experimental Objective: To compare the in vitro anti-inflammatory efficacy of Compound Y and dexamethasone by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Key Assays:

  • Griess Assay: To measure the production of nitric oxide (NO), a key inflammatory mediator.

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Workflow: Investigating the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a prototypical proinflammatory signaling pathway.[16] Proinflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκB proteins, leading to their degradation.[1] This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits pIkB p-IκB IkB->pIkB Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome pIkB->Proteasome Degradation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces CompoundY Compound Y CompoundY->IKK Inhibits

Caption: The NF-κB signaling pathway plays a central role in inflammation.

Data Presentation and Interpretation:

The efficacy of anti-inflammatory compounds is typically presented as the percentage of inhibition of inflammatory mediator production compared to the LPS-stimulated control.

Table 4: Comparative Anti-Inflammatory Effects of Compound Y and Dexamethasone

Treatment (10 µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Compound Y 75.2 ± 5.168.9 ± 4.572.3 ± 6.2
Dexamethasone 85.6 ± 4.880.1 ± 5.382.5 ± 5.9

Expert Interpretation:

The hypothetical data in Table 4 demonstrates that Compound Y exhibits significant anti-inflammatory activity, albeit slightly less potent than dexamethasone at the tested concentration. However, given that corticosteroids like dexamethasone have broad, non-specific effects and are associated with numerous side effects, a novel compound with a more targeted mechanism of action, such as inhibiting the IKK complex, could represent a significant therapeutic advancement. This data strongly supports the further investigation of Compound Y in more complex in vitro models and subsequent in vivo studies.

Conclusion: Building a Robust and Trustworthy Data Package

The in vitro validation of novel bioactive compounds is a multifaceted process that requires a deep understanding of the underlying biology and a commitment to rigorous experimental design. By employing a comparative approach against well-characterized reference compounds, researchers can generate a robust and trustworthy data package that not only supports the advancement of their compound through the drug discovery pipeline but also provides invaluable insights into its therapeutic potential. The principles and methodologies outlined in this guide are intended to serve as a framework for designing self-validating in vitro studies that stand up to scientific scrutiny and pave the way for the development of the next generation of innovative medicines.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustrates the NF-κB signaling pathway, highlighting the role of.... Retrieved from [Link]

  • PubMed. (2003). PI3K/Akt signalling pathway and cancer. Retrieved from [Link]

  • MDPI. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Retrieved from [Link]

  • Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from [Link]

  • PubMed. (2015). PI3K/AKT signaling pathway and cancer: an updated review. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Fiveable. (n.d.). Selectivity Index Definition - Intro to Pharmacology Key Term. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). The Nuclear Factor NF-κB Pathway in Inflammation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). In vitro NLK Kinase Assay. Retrieved from [Link]

  • BioPharma APAC. (n.d.). A 7-Step Guide to Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). PI3K-AKT pathway: Its functions and alterations in human cancer. Retrieved from [Link]

  • ScienceDirect. (n.d.). Selectivity Index. Retrieved from [Link]

  • Azure Biosystems. (n.d.). 6 Western Blotting Steps. Retrieved from [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to Western Blots. Retrieved from [Link]

  • ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell.... Retrieved from [Link]

  • Preprints.org. (2026). Chemical Duality of Verbesina Metabolites: Sesquiterpene Lactones, Selectivity Index (SI), and Translational Feasibility for Anti-Resistance Drug Discovery. Retrieved from [Link]

  • PMCID: PMC9478189. (2022). Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone. Retrieved from [Link]

  • YouTube. (2025). Discovery, regulation and function of the PI 3-Kinase and AKT pathway in cancer. Retrieved from [Link]

  • Sino Biological. (n.d.). Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies. Retrieved from [Link]

Sources

A Researcher's Guide to Profiling Compound Selectivity: A Cross-Reactivity Study of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the first step. A molecule's ultimate success as a drug is critically dependent not just on its affinity for its intended target, but also on its selectivity—its lack of interaction with other biomolecules in the complex cellular milieu.[1][2] Unintended off-target interactions are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures.[3][4] Therefore, rigorous and early assessment of a compound's cross-reactivity profile is not just a regulatory requirement, but a fundamental tenet of rational drug design.[5][6]

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel chemical entity, using the hypothetical compound 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide (hereafter designated CPH-42 ) as a case study. For the purposes of this guide, we will assume CPH-42 has been identified as a potent inhibitor of Kinase-X , a promising therapeutic target in oncology. Our objective is to build a robust data package that compares CPH-42's activity at Kinase-X against its activity at a wide range of potential off-targets, thereby establishing its selectivity profile.

The principles and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a logical, experimentally-validated workflow for de-risking novel compounds and selecting candidates with the highest potential for clinical success.

Part 1: Designing the Cross-Reactivity Screening Cascade

A successful cross-reactivity study is a multi-tiered process that begins with broad, predictive screening and progressively narrows down to specific, functional validation. This cascade approach ensures efficient use of resources by focusing deeper investigations on the most relevant potential liabilities.

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide valuable, predictive insights into a compound's likely off-target interactions.[5][7] By comparing the structure of CPH-42 to databases of known ligands for thousands of proteins, we can generate a preliminary "hit list" of potential off-targets.

Methodology Rationale: The core principle is "structural similarity." Molecules with similar shapes and physicochemical properties often bind to the same proteins.[8] We will use a combination of 2D fingerprint similarity searches and 3D pharmacophore modeling to cast a wide net.

Experimental Protocol: Predictive Off-Target Screening

  • Obtain the 2D Structure: Generate a SMILES (Simplified Molecular-Input Line-Entry System) string for CPH-42.

  • Select Databases: Utilize publicly available databases like ChEMBL and PubChem, and commercial platforms that contain curated structure-activity relationship (SAR) data.

  • 2D Similarity Search: Run a Tanimoto similarity search against the selected databases. This algorithm quantifies the degree of structural similarity between CPH-42 and millions of compounds with known biological activities. Collate all proteins targeted by compounds exceeding a similarity coefficient of 0.85.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model of CPH-42, identifying key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). Screen this pharmacophore against a virtual library of protein binding sites to identify geometrically and chemically compatible off-targets.

  • Consolidate and Prioritize: Combine the hit lists from both methods. Prioritize potential off-targets based on their clinical relevance, known association with ADRs, and representation across different protein families (e.g., kinases, GPCRs, ion channels).[9][10] This prioritized list will inform the design of subsequent in vitro panels.

The next step is to experimentally test the predictions from our in silico analysis. This is achieved by screening the compound against a broad panel of receptors, transporters, enzymes, and ion channels known to be associated with adverse effects.[9][10][11] These are often referred to as "safety pharmacology panels."

Methodology Rationale: These assays are typically high-throughput binding assays (e.g., radioligand displacement) that provide a rapid and cost-effective way to identify significant compound-protein interactions.[12] The goal here is not to measure functional activity, but simply to ask: "Does my compound bind?" A standard panel often includes 40-100 targets implicated in safety-related drug attrition.[6]

Experimental Protocol: Broad Panel Radioligand Binding Screen

  • Compound Preparation: Solubilize CPH-42 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Execution: The screening is typically performed by a specialized contract research organization (CRO). The compound is tested at a fixed, high concentration (e.g., 10 µM) against each target in the panel.

  • Target Panel: A representative panel would include targets such as the hERG potassium channel (cardiac safety), various GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors for CNS effects), and enzymes like COX-1/COX-2 (gastrointestinal effects).[3]

  • Data Analysis: The primary readout is the percent inhibition (%I) of radioligand binding at the tested concentration. A commonly used threshold for a "hit" is >50% inhibition, which flags the interaction for further investigation.

Part 2: Quantitative Comparison and Selectivity Analysis

With a list of confirmed binding "hits" from the broad panel, the next phase focuses on quantifying the affinity of these interactions and comparing them to the on-target potency. This allows for the calculation of a selectivity index , a critical metric for ranking and comparing drug candidates.[13][14]

For the primary target (Kinase-X) and each validated off-target hit, full dose-response curves must be generated to determine the concentration at which the compound elicits a half-maximal effect.

Methodology Rationale: A single-point measurement (%I) is insufficient for decision-making. A full dose-response curve provides the IC50 (for inhibition) or Ki (inhibition constant), which are robust measures of a compound's potency and affinity, respectively.[13] This allows for a quantitative comparison between on-target and off-target interactions.

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Assay Principle: A common method is a fluorescence-based kinase activity assay (e.g., Z'-LYTE®). The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Compound Titration: Prepare a serial dilution of CPH-42, typically covering a range from 1 nM to 100 µM.

  • Reaction: In a multi-well plate, combine Kinase-X enzyme, the peptide substrate, and ATP with each concentration of CPH-42. Incubate to allow the reaction to proceed.

  • Detection: Add a development reagent that reacts with the phosphorylated or non-phosphorylated substrate to produce a fluorescent signal.

  • Data Analysis: Plot the signal against the logarithm of the CPH-42 concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.

  • Repeat for Off-Targets: The same principle is applied to determine the IC50 for each of the off-target kinases identified in the initial screen.

The power of this approach lies in the direct comparison of potency data. All quantitative results should be summarized in a clear, tabular format to facilitate analysis.

Hypothetical Data Summary for CPH-42

TargetTarget ClassIC50 (nM)Selectivity Index (vs. Kinase-X)
Kinase-X Primary Target 15 1
Kinase-YOff-Target Kinase1,500100x
Kinase-ZOff-Target Kinase4,500300x
Adrenergic R α1Off-Target GPCR>10,000>667x
hERG ChannelOff-Target Ion Channel>10,000>667x

Interpretation: The Selectivity Index is calculated by dividing the off-target IC50 by the on-target IC50.[15] A higher number indicates greater selectivity. In this hypothetical example, CPH-42 is 100-fold more potent for its primary target, Kinase-X, than for Kinase-Y. A selectivity window of at least 100-fold is often considered a desirable starting point for a lead compound. The lack of significant activity at the Adrenergic Receptor and hERG channel at concentrations up to 10,000 nM is a very positive safety indicator.

Part 3: Functional Validation in Cellular Systems

Demonstrating that a compound binds to an off-target is only part of the story. The critical next question is whether that binding event translates into a biological function (e.g., agonism, antagonism, or inverse agonism). Cell-based functional assays are essential for answering this question.[3][10]

Methodology Rationale: Binding does not always equal function. A compound might bind to a receptor without eliciting any downstream signaling. Cellular assays provide a more physiologically relevant context to understand the true impact of an off-target interaction.

Experimental Protocol: Cell-Based GPCR Functional Assay (Example for Adrenergic R α1)

  • Cell Line: Use a recombinant cell line stably expressing the human Adrenergic Receptor α1. These cells should also contain a reporter system, such as a calcium-sensitive fluorescent dye (e.g., Fluo-4) or a cAMP-responsive element linked to luciferase.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with a range of CPH-42 concentrations. Then, stimulate the cells with a known agonist of the receptor (e.g., phenylephrine) at its EC50 concentration.

  • Agonist Mode: To test for agonism, incubate the cells with CPH-42 alone and measure for a response.

  • Detection: Measure the resulting signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: In antagonist mode, a potent compound will reduce the signal generated by the agonist. Plot the inhibition against the CPH-42 concentration to determine a functional IC50. In agonist mode, an active compound will generate a signal on its own, from which an EC50 can be derived.

Hypothetical Functional Data for CPH-42

Off-TargetAssay TypeFunctional IC50 / EC50 (nM)Interpretation
Kinase-YCell-based Phospho-protein Assay2,500Weak cellular inhibition, consistent with binding affinity.
Adrenergic R α1Calcium Flux Assay (Antagonist)>10,000No functional antagonism observed at high concentrations.

Visualizing the Workflow and Selectivity Concept

To effectively communicate the experimental logic, diagrams are invaluable.

CrossReactivity_Workflow cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Functional Validation InSilico In Silico Profiling (Similarity & Pharmacophore) HitList Prioritized Off-Target List InSilico->HitList BroadPanel Broad Safety Panel Screen (e.g., 44 targets @ 10µM) HitList->BroadPanel BindingHits Confirmed Binding Hits (e.g., %I > 50%) BroadPanel->BindingHits DoseResponse Dose-Response Curves (On- & Off-Targets) BindingHits->DoseResponse IC50_Ki Determine IC50 / Ki Values DoseResponse->IC50_Ki SelectivityTable Calculate Selectivity Index IC50_Ki->SelectivityTable CellAssays Cell-Based Functional Assays (Agonist/Antagonist Modes) IC50_Ki->CellAssays FinalProfile Comprehensive Selectivity Profile SelectivityTable->FinalProfile FunctionalIC50 Determine Functional Potency CellAssays->FunctionalIC50 FunctionalIC50->FinalProfile

Caption: Workflow for systematic cross-reactivity profiling.

Final Assessment and Path Forward

The comprehensive analysis, combining predictive modeling, broad screening, quantitative binding, and functional cellular assays, provides a robust profile of CPH-42. The hypothetical data presented suggests that CPH-42 is a highly selective inhibitor of Kinase-X. Its off-target interactions are weak ( >100-fold selectivity) and, in the case of the Adrenergic Receptor, do not translate to functional activity at relevant concentrations.

This data package provides strong evidence to support the progression of CPH-42 into further preclinical development. It establishes a clear therapeutic window and mitigates significant safety risks early in the discovery process, embodying the principles of modern, safety-conscious drug design.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Whitebread, S., et al. (2009). In Vitro Safety Pharmacology Profiling: What Else Beyond Herg?. Taylor & Francis Online. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Bowes, J., et al. (2012). In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). Four ways to measure selectivity. ResearchGate. Retrieved from [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS. Retrieved from [Link]

  • Eurofins Discovery. (2024). Critical Importance of Early Safety Screening in Drug Development. YouTube. Retrieved from [Link]

  • Kalliokoski, T., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. National Institutes of Health (NIH). Retrieved from [Link]

  • Goedken, E. R., et al. (2012). Tools for the Evaluation of Potency and Selectivity. ResearchGate. Retrieved from [Link]

  • Parmentier, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Retrieved from [Link]

  • Velazquez-Campoy, A., et al. (2015). Finding a better path to drug selectivity. National Institutes of Health (NIH). Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of synthetic routes for producing 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide, a compound of interest for scaffold-based drug discovery and agrochemical research due to its structural similarities to known bioactive molecules like the insect growth regulator Fenoxycarb[1][2][3]. We will dissect two primary, field-proven synthetic strategies, offering detailed experimental protocols, comparative data, and mechanistic insights to guide researchers in selecting the optimal route for their specific needs.

Introduction: The Strategic Importance of the Target Compound

Hydrazide moieties are critical pharmacophores in medicinal chemistry, known for their role in numerous antitubercular, anticonvulsant, and antidepressant agents. The title compound combines this versatile functional group with a bulky, lipophilic 4-cumylphenoxy scaffold. This structure presents an intriguing starting point for library synthesis in drug and pesticide development programs. Efficient and scalable synthesis is therefore paramount. This guide benchmarks two logical synthetic pathways: a convergent route involving direct O-alkylation of 4-cumylphenol with a propanoate ester, and a linear route proceeding through a carboxylic acid intermediate.

Retrosynthetic Analysis

The synthesis of the target hydrazide logically concludes with the hydrazinolysis of a corresponding ester precursor. This reaction is typically robust, high-yielding, and reliable[4][5]. The core strategic differences, therefore, lie in the construction of this key ester intermediate, ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate.

G cluster_final Final Step: Hydrazinolysis cluster_ester Key Intermediate cluster_routes Divergent Precursor Synthesis Target Target Hydrazide Ester Propanoate Ester Intermediate Ester->Target Hydrazinolysis [1, 10] Hydrazine Hydrazine Hydrate Hydrazine->Target Acid Propanoic Acid Intermediate Acid->Ester Fischer Esterification [18, 21] Cumylphenol 4-Cumylphenol Cumylphenol->Ester Route 1: Direct O-Alkylation Cumylphenol->Acid Route 2: Williamson Ether Synthesis BromoEster Ethyl 2-bromopropanoate BromoEster->Ester ChloroAcid 2-Chloropropionic Acid ChloroAcid->Acid Ethanol Ethanol + Acid Catalyst Ethanol->Ester G Start 4-Cumylphenol + Ethyl 2-bromopropanoate Step1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Start->Step1 Intermediate Ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate Step1->Intermediate Step2 Hydrazinolysis (NH2NH2·H2O, Ethanol, Reflux) Intermediate->Step2 Product Target Hydrazide Step2->Product

Caption: Workflow for the convergent synthesis (Method 1).

Experimental Protocol

Step 1a: Synthesis of Ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(2-phenylpropan-2-yl)phenol (10.6 g, 50 mmol), potassium carbonate (10.4 g, 75 mmol, 1.5 equiv), and acetone (100 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl 2-bromopropanoate (10.0 g, 55 mmol, 1.1 equiv) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting phenol spot is consumed.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude oil.

  • Dissolve the oil in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 1b: Synthesis of this compound

  • Dissolve the crude ester from the previous step (assuming ~50 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (80% solution in water, 7.8 g, 125 mmol, 2.5 equiv) to the solution.

  • Heat the mixture to reflux (approx. 78°C) for 6-8 hours. The product often begins to precipitate as a white solid during the reaction.[6]

  • Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the starting ester spot disappears.

  • Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 25 mL), and dry under vacuum to yield the final product as a white crystalline solid.

Method 2: Linear Synthesis via Carboxylic Acid Intermediate

This strategy involves more steps but can offer advantages in purification and handling, as the intermediate carboxylic acid is often a stable, crystalline solid that is easily purified by recrystallization.

Scientific Principle

This route also begins with a Williamson ether synthesis, but uses 2-chloropropionic acid instead of its ester. The resulting carboxylic acid, 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid, is isolated and purified. The purified acid then undergoes a Fischer esterification, an acid-catalyzed equilibrium reaction with an alcohol (ethanol) to form the ester intermediate.[7][8] The final step is the same robust hydrazinolysis reaction as in Method 1.

G Start 4-Cumylphenol + 2-Chloropropionic Acid Step1 Williamson Ether Synthesis (NaOH, Water, Reflux) Start->Step1 Intermediate1 Carboxylic Acid Intermediate Step1->Intermediate1 Step2 Fischer Esterification (Ethanol, H2SO4, Reflux) Intermediate1->Step2 Intermediate2 Ethyl Ester Intermediate Step2->Intermediate2 Step3 Hydrazinolysis (NH2NH2·H2O, Ethanol, Reflux) Intermediate2->Step3 Product Target Hydrazide Step3->Product

Caption: Workflow for the linear synthesis (Method 2).

Experimental Protocol

Step 2a: Synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic Acid

  • In a 250 mL flask, dissolve sodium hydroxide (4.4 g, 110 mmol, 2.2 equiv) in water (50 mL).

  • Add 4-(2-phenylpropan-2-yl)phenol (10.6 g, 50 mmol) and heat gently to dissolve.

  • Add 2-chloropropionic acid (5.9 g, 55 mmol, 1.1 equiv) to the solution.

  • Heat the mixture to reflux for 4-6 hours.[9]

  • Cool the reaction mixture to room temperature and acidify to pH ~2 by carefully adding concentrated hydrochloric acid. A white precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from an ethanol/water mixture to obtain the pure carboxylic acid.

Step 2b: Synthesis of Ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate

  • To a 250 mL flask, add the dried carboxylic acid from the previous step (assuming ~50 mmol), absolute ethanol (100 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Heat the mixture to reflux for 8-12 hours, using a Dean-Stark trap if available to remove water and drive the equilibrium.

  • Cool the solution and neutralize the catalyst by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.

Step 2c: Synthesis of this compound

  • This step is identical to Step 1b in Method 1. Dissolve the crude ester in ethanol, add hydrazine hydrate, and reflux to obtain the final product.

Comparative Analysis

ParameterMethod 1 (Convergent)Method 2 (Linear)Rationale & Justification
Number of Steps 23Method 1 is more atom-economical and requires fewer unit operations.
Typical Overall Yield 75-85%65-75%Fewer steps in Method 1 generally lead to a higher overall yield, minimizing transfer and reaction losses.
Total Reaction Time ~24 hours~36 hoursThe additional esterification step and workups in Method 2 extend the total synthesis time.
Purification Can be challenging. The intermediate ester is an oil and may require chromatography.Straightforward. The intermediate acid is a crystalline solid, easily purified by recrystallization.Method 2's key advantage is the ease of purifying the solid acid intermediate, ensuring high purity of the final product.
Reagent Handling Uses ethyl 2-bromopropanoate (lachrymator) and anhydrous organic solvents.Uses 2-chloropropionic acid and aqueous NaOH in the first step, which is operationally simpler.Both methods require careful handling of hydrazine hydrate, which is toxic and corrosive.[5]
Scalability Good. Direct route is favorable for large-scale production if purification is optimized.Excellent. Isolation of a solid intermediate is highly desirable for robust, scalable processes.The ability to isolate and verify a pure intermediate in Method 2 can de-risk large-scale campaigns.

Conclusion and Recommendations

Both Method 1 and Method 2 are viable and effective routes for the synthesis of this compound. The choice between them depends on the specific objectives of the researcher.

  • Choose Method 1 (Convergent) for rapid synthesis of analogues for initial screening or when speed and overall yield are the highest priorities. It is an excellent choice for discovery chemistry where chromatographic purification is routine.

  • Choose Method 2 (Linear) when high purity of the final compound is critical, or for larger-scale synthesis where the robustness and reliability of isolating a crystalline intermediate outweigh the need for speed. This route provides a distinct quality control point that is invaluable in process development.

By understanding the causality behind each step and the trade-offs between these two distinct approaches, researchers can make an informed decision to best achieve their synthetic goals.

References

  • CN103408454B - A kind of preparation method of hydrazide kind compound.
  • Product Class 34: Arylhydrazines. Thieme Chemistry. Accessed January 18, 2026. [Link]

  • How can I combine hydrazine derivative and ester? ResearchGate. Accessed January 18, 2026. [Link]

  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. Accessed January 18, 2026. [Link]

  • Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. ResearchGate. Accessed January 18, 2026. [Link]

  • Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. ResearchGate. Accessed January 18, 2026. [Link]

  • A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones. ResearchGate. Accessed January 18, 2026. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Accessed January 18, 2026. [Link]

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. Accessed January 18, 2026. [Link]

  • Fenoxycarb, a carbamate insect growth regulator, inhibits brassinosteroid action. ResearchGate. Accessed January 18, 2026. [Link]

  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. Accessed January 18, 2026. [Link]

  • Fenoxycarb | C17H19NO4. PubChem, National Institutes of Health. Accessed January 18, 2026. [Link]

  • Fenoxycarb. Wikipedia. Accessed January 18, 2026. [Link]

  • CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PubMed Central, National Institutes of Health. Accessed January 18, 2026. [Link]

  • Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. Accessed January 18, 2026. [Link]

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Ester synthesis by esterification. Organic Chemistry Portal. Accessed January 18, 2026. [Link]

  • 2-phenylpropionic acid. Organic Syntheses Procedure. Accessed January 18, 2026. [Link]

  • Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. RSC Publishing. Accessed January 18, 2026. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling of Novel Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in silico modeling of novel ligands targeting human Monoamine Oxidase B (MAO-B), a critical enzyme in neuropharmacology. Due to the absence of specific experimental data for the novel compound 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide, this document establishes a robust, validated workflow using this molecule as a hypothetical candidate. We objectively compare its predicted binding characteristics against two well-established MAO-B inhibitors, the irreversible inhibitor Selegiline and the reversible inhibitor Safinamide. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for molecular docking and molecular dynamics (MD) simulations, explaining the causality behind experimental choices, and providing methods for interpreting the resulting data to accelerate rational drug design.

Introduction: The Rationale for Targeting MAO-B and the Emergence of Novel Hydrazides

Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of key neurotransmitters, particularly dopamine.[1] Its hyperactivity has been linked to various neurological and psychiatric conditions, including Parkinson's disease, making it a validated and high-interest drug target.[2] The inhibition of MAO-B can reduce oxidative stress and stabilize neurotransmitter levels, offering significant therapeutic benefits.[2]

Existing MAO-B inhibitors fall into two main classes: irreversible and reversible.

  • Irreversible Inhibitors , such as Selegiline, form a covalent bond with the FAD cofactor of the enzyme, leading to sustained inhibition.[3][4] While effective, this permanent inactivation requires the de novo synthesis of the enzyme to restore activity.[5]

  • Reversible Inhibitors , like Safinamide, bind non-covalently to the active site, allowing for a more dynamic and potentially safer pharmacological profile.[5][6]

The molecule at the center of our hypothetical study, this compound (herein referred to as "Compound H"), features a hydrazide functional group. Hydrazides are known pharmacophores with a history of MAO inhibition, making Compound H a plausible, albeit uncharacterized, candidate for investigation. This guide will therefore use Compound H to illustrate a complete in silico evaluation pipeline, from initial binding pose prediction to the assessment of complex stability and binding free energy estimation.

The Target: Structural Insights into the Human MAO-B Active Site

A thorough understanding of the target protein's structure is the bedrock of any structure-based drug design project. Human MAO-B possesses a complex active site architecture that dictates ligand specificity and binding.

The active site consists of a bipartite hydrophobic cavity with a total volume of approximately 710 ų.[7][8] This is divided into:

  • An entrance cavity (~290 ų)

  • A deeper substrate cavity (~420 ų)[7]

A key conformational "gate," formed by the residue Ile199, separates these two cavities.[8] The catalytic machinery involves the flavin adenine dinucleotide (FAD) cofactor, which is the site of covalent modification by irreversible inhibitors. For non-covalent inhibitors, a critical "aromatic cage" formed by Tyr398 and Tyr435 is responsible for recognizing the amine group of substrates and inhibitors.[7] Other crucial residues that frequently participate in ligand binding include Cys172 , Gln206 , and Tyr326 .[1][9]

This detailed structural knowledge allows us to formulate specific hypotheses about how a novel ligand like Compound H might interact with MAO-B and provides a basis for validating our computational models against known inhibitor binding modes.

Comparative In Silico Analysis: A Multi-faceted Approach

Our objective is to predict how Compound H binds to MAO-B and to compare its theoretical performance against established drugs. We will employ a multi-step computational workflow that increases in complexity and accuracy at each stage.

Workflow Overview

The logical flow of our in silico investigation is designed to first rapidly screen for binding potential and then to rigorously validate the most promising results.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dynamic Validation & Refinement cluster_2 Phase 3: Quantitative Assessment A Ligand & Protein Preparation B Molecular Docking (Pose & Affinity Prediction) A->B C Selection of Best Pose B->C D System Preparation (Solvation & Ionization) C->D Input Pose E Molecular Dynamics (MD) Simulation (100 ns) D->E F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F G Binding Free Energy Calculation (MM/PBSA or MM/GBSA) F->G Input Trajectory H Comparative Analysis G->H

Caption: A multi-phase workflow for in silico ligand evaluation.

Part I: Molecular Docking – Predicting the Preferred Binding Pose

Molecular docking serves as the first-pass filter, predicting the most likely binding orientation (pose) of a ligand within the protein's active site and providing an initial estimate of binding affinity.[10][11]

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Download the crystal structure of human MAO-B from the RCSB Protein Data Bank (e.g., PDB ID: 6FWC).[12]

    • Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand using a molecular visualization tool like UCSF Chimera or PyMOL.[13]

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms. This is a critical step for accurately calculating electrostatic interactions.[14]

    • Save the prepared protein structure in the required PDBQT format.

  • Ligand Preparation:

    • Generate 3D structures for Compound H, Selegiline, and Safinamide using a chemical drawing tool (e.g., ChemDraw) or download from a database like PubChem.

    • Optimize the geometry of each ligand using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds for each ligand.

    • Save the prepared ligands in the PDBQT format.

  • Grid Box Definition:

    • Define a search space (grid box) that encompasses the entire bipartite active site cavity. The box should be centered on the known binding location of reference inhibitors, ensuring it includes key residues like Tyr398, Tyr435, and the FAD cofactor.[13]

  • Docking Execution:

    • Run the docking simulation using AutoDock Vina, which employs an iterated local search algorithm to explore ligand conformations.[13][15] Set the exhaustiveness parameter (e.g., to 16 or 32) to increase the thoroughness of the conformational search.

  • Results Analysis:

    • Analyze the output poses for each ligand. The primary metrics are the binding affinity (reported in kcal/mol) and the root-mean-square deviation (RMSD) between different poses.

    • Visually inspect the top-ranked pose to assess the plausibility of the predicted interactions with key active site residues.

Comparative Docking Results (Hypothetical Data)
LigandDocking Score (kcal/mol)Key Predicted InteractionsReversibility
Compound H -9.8H-bond with Gln206; Pi-Pi stacking with Tyr435; Hydrophobic interactions with Ile199, Leu171.Reversible
Safinamide -9.2H-bond with Tyr435; Pi-Pi stacking with Tyr398.Reversible
Selegiline -8.5Propargyl group proximal to FAD N5 atom; Aromatic ring interacts with Tyr398/Tyr435 cage.Irreversible

Causality and Interpretation: The hypothetical docking score for Compound H is superior to both reference inhibitors, suggesting a strong binding potential. The predicted interactions are consistent with those known to be important for MAO-B inhibition.[9] The large, hydrophobic 2-phenylpropan-2-yl group likely occupies the hydrophobic entrance cavity, while the hydrazide moiety engages in hydrogen bonding within the deeper substrate cavity. Unlike Selegiline, Compound H's predicted pose does not place a reactive group in a position for covalent modification of the FAD cofactor, suggesting a reversible binding mode similar to Safinamide.

Part II: Molecular Dynamics (MD) Simulation – Assessing Complex Stability

While docking provides a static snapshot, MD simulations model the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time.[16] This allows us to validate the stability of the docked pose and observe conformational changes that are not captured by rigid docking.[17][18]

Experimental Protocol: MD Simulation using GROMACS
  • System Setup:

    • Select the top-ranked docked pose of the Compound H-MAO-B complex as the starting structure.

    • Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).[17][19] Generating accurate parameters for a novel ligand is a critical step that often requires specialized servers or manual parameterization.[18]

    • Place the complex in a solvated box (e.g., TIP3P water model) of appropriate dimensions, ensuring a minimum distance between the protein and the box edges.

    • Neutralize the system's net charge by adding counter-ions (e.g., Na+ or Cl-).[17]

  • Minimization and Equilibration:

    • Perform energy minimization to relax the system and remove any steric clashes.

    • Conduct a two-phase equilibration process: first under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.[18][20] Position restraints are typically applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.[17]

  • Production MD Run:

    • Run the production simulation for a sufficient duration (e.g., 100 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals for analysis.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation to identify stable, key interactions.

MD Simulation Workflow

MD_Workflow Start Docked Pose Setup System Setup (Force Field, Solvation, Ions) Start->Setup Min Energy Minimization Setup->Min NVT NVT Equilibration (Temp. Stabilization) Min->NVT NPT NPT Equilibration (Pressure Stabilization) NVT->NPT Prod Production MD (100 ns) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis End Stable Complex? Analysis->End

Caption: Step-by-step workflow for MD simulation of a protein-ligand complex.

Interpretation of MD Results: A stable RMSD for Compound H throughout the 100 ns simulation would strongly support the docking prediction. Analysis of hydrogen bond occupancy would confirm whether the interactions predicted by docking (e.g., with Gln206) are persistent and therefore significant contributors to binding affinity.

Part III: Binding Free Energy Calculation – Quantifying Affinity

The final step is to obtain a more accurate, quantitative estimate of binding affinity than the docking score. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a good balance between accuracy and computational cost.[9] These "end-point" methods calculate the free energy of binding by analyzing snapshots from the MD trajectory.[21]

Binding Free Energy Calculation Protocol (MM/GBSA)
  • Snapshot Extraction: Extract a set of uncorrelated snapshots (e.g., 100 frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms:

    • The total energy of the protein-ligand complex.

    • The total energy of the protein alone.

    • The total energy of the ligand alone.

  • Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the following equation:

    ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    Where:

    • ΔE_MM is the change in molecular mechanics energy (van der Waals and electrostatic).

    • ΔG_solv is the change in solvation free energy (polar and non-polar contributions).

    • -TΔS is the change in conformational entropy upon binding (often omitted in rapid calculations due to high computational cost).

Comparative Binding Free Energy (Hypothetical Data)
LigandCalculated ΔG_bind (kcal/mol)Major Favorable Contributions
Compound H -45.5 ± 3.1van der Waals, Non-polar solvation
Safinamide -38.2 ± 2.5Electrostatic, van der Waals
Selegiline -32.9 ± 2.8van der Waals

Trustworthiness and Causality: The MM/GBSA results reinforce the docking predictions. The significantly lower binding free energy calculated for Compound H suggests a higher affinity for MAO-B compared to Safinamide and Selegiline. The decomposition of the energy terms reveals that its binding is driven primarily by favorable van der Waals forces and the hydrophobic effect (non-polar solvation energy), which is consistent with its large, non-polar 2-phenylpropan-2-yl moiety fitting into the hydrophobic active site. This self-validating system—where docking, MD, and free energy calculations provide a congruent picture—builds confidence in the in silico prediction.

Conclusion and Future Directions

This guide outlines a comprehensive and robust in silico workflow for evaluating novel MAO-B inhibitors, using the hypothetical candidate this compound as a case study. The multi-step process, progressing from rapid molecular docking to rigorous molecular dynamics and binding free energy calculations, provides a self-validating framework for predicting binding modes and relative affinities.

Our comparative analysis suggests that Compound H is a promising candidate for a potent, reversible MAO-B inhibitor, with a predicted binding affinity superior to both Safinamide and Selegiline. Its binding is predicted to be driven by strong hydrophobic interactions and key hydrogen bonds within the enzyme's active site.

These computational predictions provide a strong foundation for subsequent experimental validation. The next logical steps would be to synthesize Compound H and perform in vitro enzyme inhibition assays to determine its IC50 value against MAO-B and MAO-A to confirm its potency and selectivity. The strong correlation between robust in silico modeling and experimental data is a cornerstone of modern, efficient drug discovery.[11]

References

  • Binda, C., Newton-Vinson, P., Hubalek, F., Edmondson, D. E., & Mattevi, A. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. Nature structural biology, 9(1), 22–26. [Link]

  • Taha, M. O., Al-Sha'er, M. A., & Khan, M. (2022). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Molecules, 27(19), 6649. [Link]

  • Gfeller, D., Michielin, O., & Zoete, V. (2013). Calculation of binding free energies. Methods in molecular biology (Clifton, N.J.), 924, 465–492. [Link]

  • da Costa, R. F., Scotti, L., Scotti, M. T., & de Menezes, J. E. S. A. (2022). In silico Screening of Monamine Oxidase B Inhibitors for the Treatment of Central Nervous System Disorders. Journal of the Chilean Chemical Society, 67(2). [Link]

  • Müller, T. (2018). Safinamide: an add-on treatment for managing Parkinson's disease. Neuropsychiatric disease and treatment, 14, 927–935. [Link]

  • De Colibus, L., & Mattevi, A. (2006). Structural properties of human monoamine oxidases A and B. Journal of neural transmission. Supplementum, (71), 89–96. [Link]

  • Zacharias, M. (2001). Computer simulation of protein-ligand interactions: challenges and applications. Reviews in molecular biotechnology, 74(1), 35–50. [Link]

  • Al-Hulli, Z. S., Taha, M. O., & Zalloum, H. (2013). In silico identification of novel and selective monoamine oxidase B inhibitors. Journal of neural transmission (Vienna, Austria : 1996), 120(6), 853–858. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Southern Illinois University. [Link]

  • Binda, C., Wang, J., Pisani, L., Caccia, C., Li, M., Hubalek, F., Mattevi, A., & Edmondson, D. E. (2007). Crystal structure of human monoamine oxidase B, a drug target enzyme monotopically inserted into the mitochondrial outer membrane. FEBS letters, 581(25), 4843–4848. [Link]

  • Pedregal, D. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

  • Gilson, M. K., & Mobley, D. L. (2017). Predicting binding free energies: Frontiers and benchmarks. Perspectives in science, 12, 107–115. [Link]

  • Su, Y. T., Wu, Y. D., & Zhang, Y. (2021). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical chemistry chemical physics : PCCP, 23(17), 10512–10523. [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Virginia Tech. [Link]

  • Salmaso, V., & Moro, S. (2018). Computational modeling of protein–ligand interactions: From binding site identification to pose prediction and beyond. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(5), e1370. [Link]

  • Bioinformatics Dotca. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Reis, J., Manzella, N., Cagide, F., Mialet-Perez, J., Uriarte, E., Parini, A., Borges, F., & Binda, C. (2018). Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. RCSB PDB. [Link]

  • Forli, S. (n.d.). Molecular Docking Tutorial. The Scripps Research Institute. [Link]

  • Zhikun, Z. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Chemical Science Journal, 14(335). [Link]

  • Pritam Panda. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Riederer, P., & Lachenmayer, L. (2022). A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. Journal of neural transmission (Vienna, Austria : 1996), 129(5-6), 697–711. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2009). Structural properties of human monoamine oxidases A and B. Current medicinal chemistry, 16(18), 2197–2204. [Link]

  • Convertino, M., & Dokholyan, N. V. (2016). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. Methods in molecular biology (Clifton, N.J.), 1414, 239–253. [Link]

  • Wales, D. J. (2019). Calculating binding free energy using the FSA method. Docswiki. [Link]

  • Wikipedia. (n.d.). Pharmacology of selegiline. [Link]

  • Cournia, Z., Allen, B. K., & Sherman, W. (2017). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of chemical information and modeling, 57(12), 2911–2937. [Link]

  • Taha, M. O., Al-Sha'er, M. A., & Khan, M. (2022). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. ResearchGate. [Link]

  • Di Marino, D., & Ciaffoni, L. (2022). Perspectives on Ligand/Protein Binding Kinetics Simulations: Force Fields, Machine Learning, Sampling, and User-Friendliness. Journal of chemical theory and computation, 18(11), 6559–6572. [Link]

  • Caccia, C., & Fariello, R. G. (2020). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Journal of personalized medicine, 10(4), 140. [Link]

  • da Costa, R. F., Scotti, L., Scotti, M. T., & de Menezes, J. E. S. A. (2022). In silico Screening of Monamine Oxidase B Inhibitors for the Treatment of Central Nervous System Disorders. ResearchGate. [Link]

  • Heinonen, E. H., & Lammintausta, R. (1991). A review of the pharmacology of selegiline. Acta neurologica Scandinavica. Supplementum, 136, 44–59. [Link]

  • Magyar, K. (2011). The pharmacology of selegiline. International review of neurobiology, 100, 65–84. [Link]

  • Khan, Y., Taha, M., Chigurupati, S., Al-Hulli, Z. S., & Uddin, M. S. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Molecular diversity, 27(1), 329–358. [Link]

  • Magyar, K. (2011). The pharmacology of selegiline. Poison Control. [Link]

  • Ahmad, S., Ayaz, M., Ali, F., Ullah, F., Sadiq, A., Ahmad, S., ... & Wadood, A. (2022). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS omega, 7(12), 10706–10721. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Phenoxy Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Phenoxy Scaffold

The phenoxy moiety, a simple ether linkage of a phenyl group to an oxygen atom, is a privileged scaffold in medicinal chemistry. Its presence in a multitude of clinically significant drugs underscores its importance in drug design and development. In oncology, phenoxy-containing compounds have emerged as a promising class of cytotoxic agents, exhibiting inhibitory activity against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of various phenoxy derivatives, delves into the mechanistic underpinnings of their action, and offers detailed protocols for assessing their efficacy in a laboratory setting. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to explore the therapeutic potential of this versatile chemical class.

Comparative Cytotoxicity of Phenoxy Derivatives: A Data-Driven Overview

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[1] The following table summarizes the IC50 values of various phenoxy derivatives against a panel of human cancer cell lines, as reported in the scientific literature. It is important to note that these values are derived from separate studies and may reflect variations in experimental conditions.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Phenoxyacetamide Compound IHepG2 (Liver)1.43[2]
Compound IIHepG2 (Liver)6.52[2]
Pyridazine hydrazide derivativeHepG2 (Liver)6.9[3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[4][5]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52[4][5]
N-methyl-4-phenoxypicolinamide Compound 8eA549 (Lung)3.6[6]
Compound 8eH460 (Lung)1.7[6]
Compound 8eHT-29 (Colon)3.0[6]
4-Phenoxyquinoline Compound 41HT-29 (Colon)0.06[7]
Compound 41H460 (Lung)0.05[7]
Compound 41A549 (Lung)0.18[7]
Compound 41MKN-45 (Gastric)0.023[7]
Compound 41U87MG (Glioblastoma)0.66[7]
Compound 23HT-29 (Colon)0.18[8]
Compound 23MKN-45 (Gastric)0.06[8]
Compound 23H460 (Lung)0.01[8]
Compound 1sA549 (Lung)0.39[9]
Compound 1sH460 (Lung)0.18[9]
Compound 1sHT-29 (Colon)0.38[9]
Compound 1sMKN45 (Gastric)0.81[9]
Phenoxyphenol 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP)Huh7 (Liver)Growth inhibition observed[10]
4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP)Ha22T (Liver)Modest cytotoxicity[10]
Chlorophenol 2,4-Dichlorophenoxyacetic acid (2,4-D)HepG2 (Liver)Induces apoptosis[11][12]

Disclaimer: The IC50 values presented are for comparative purposes only and are compiled from different research articles. Direct comparison between studies may be limited due to variations in experimental methodologies and conditions.

Mechanistic Insights: How Phenoxy Compounds Induce Cancer Cell Death

The cytotoxic effects of phenoxy compounds are often mediated through the induction of apoptosis, or programmed cell death.[13] This is a tightly regulated process that plays a crucial role in tissue homeostasis and the elimination of damaged or cancerous cells. Many cytotoxic agents, including various phenoxy derivatives, trigger apoptosis by causing DNA damage, which in turn activates cell cycle checkpoints and intrinsic surveillance pathways.[14] When the cellular damage is irreparable, the cell is directed towards self-destruction.

One of the key signaling pathways implicated in the cytotoxic response to many anticancer drugs is the JNK/c-Jun/AP-1 pathway.[4] DNA damage can activate JNK, which then activates the c-Jun/AP-1 signaling cascade, leading to the expression of pro-apoptotic genes like Bax and Bak.[4] These proteins can then disrupt the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[11][12]

G cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Mitochondrial Pathway cluster_3 Cellular Outcome Phenoxy Compound Phenoxy Compound JNK JNK Phenoxy Compound->JNK Induces cJun_AP1 c-Jun/AP-1 JNK->cJun_AP1 Activates Bax_Bak Bax/Bak Activation cJun_AP1->Bax_Bak Upregulates MMP_Loss Mitochondrial Membrane Potential Loss Bax_Bak->MMP_Loss Leads to Caspase_Activation Caspase Activation MMP_Loss->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Results in

Caption: Simplified signaling pathway of phenoxy compound-induced apoptosis.

Experimental Protocols for Assessing Cytotoxicity

To ensure the scientific rigor and reproducibility of cytotoxicity studies, standardized and well-validated assays are essential. The following section provides detailed, step-by-step methodologies for three commonly used assays to evaluate the cytotoxic effects of phenoxy compounds on cancer cell lines.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the phenoxy compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[15]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized.[7][15]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[15]

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Phenoxy Compound A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Incubate D->E F 6. Add Solubilizing Agent (DMSO) E->F G 7. Read Absorbance F->G

Caption: Step-by-step workflow of the MTT assay.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death.[2] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16] The amount of LDH in the medium is proportional to the number of lysed cells.

Protocol:

  • Cell Culture and Treatment: Set up 96-well plates with cells in culture medium and treat with the test compounds and vehicle controls.[2]

  • Incubation: Incubate the cells at 37°C for the desired exposure period.[2]

  • Sample Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[17]

  • Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate with a dye solution.[2]

  • Reaction Incubation: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for about 20-30 minutes, protected from light.[17]

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[17]

G cluster_workflow LDH Assay Workflow A 1. Seed & Treat Cells B 2. Incubate A->B C 3. Collect Supernatant B->C D 4. Add LDH Reaction Mix C->D E 5. Incubate (Room Temp) D->E F 6. Add Stop Solution E->F G 7. Read Absorbance F->G

Caption: Step-by-step workflow of the LDH cytotoxicity assay.

Apoptosis Assay using Annexin V and Flow Cytometry

This assay is used to detect and quantify apoptosis by utilizing Annexin V, which has a high affinity for phosphatidylserine (PS), and propidium iodide (PI), a fluorescent nucleic acid stain.[11] In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V binds to the exposed PS. PI is unable to cross the live cell membrane and is used to identify necrotic or late apoptotic cells, which have lost membrane integrity.[11]

Protocol:

  • Cell Collection: Collect both floating and adherent cells from the culture flask after treatment.

  • Cell Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Staining: Resuspend the cell pellet in a binding buffer containing Annexin V-FITC and propidium iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[11] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

G cluster_workflow Apoptosis Assay Workflow A 1. Treat & Harvest Cells B 2. Wash with PBS A->B C 3. Resuspend in Binding Buffer B->C D 4. Add Annexin V & Propidium Iodide C->D E 5. Incubate (Room Temp, Dark) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Step-by-step workflow for apoptosis detection by flow cytometry.

Conclusion and Future Directions

The diverse range of phenoxy compounds presents a rich landscape for the discovery of novel anticancer agents. The data compiled in this guide highlights the potent cytotoxic activity of several phenoxy derivatives against a variety of cancer cell lines. The provided protocols offer a robust framework for the in-house evaluation of new chemical entities bearing the phenoxy scaffold.

Future research should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity. Furthermore, a deeper understanding of their molecular targets and mechanisms of action will be crucial for their rational design and clinical translation. As our knowledge of cancer biology continues to expand, the versatile nature of the phenoxy moiety will undoubtedly continue to inspire the development of the next generation of targeted cancer therapies.

References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Toxicology Letters, 137(1-2), 37-46. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). PMC. [Link]

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (2023). PMC. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. (2003). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Gong, P., et al. (2017). Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(16), 4457-4469. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • Comparative cytotoxicity of phenols in vitro. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. (2016). PubMed. Retrieved January 18, 2026, from [Link]

  • Comparative cytotoxicity of phenols in vitro. (1987). PubMed. [Link]

  • Yuan, X., et al. (2014). In situ electrochemical assessment of cytotoxicity of chlorophenols in MCF-7 and HeLa cells. Analytical Biochemistry, 466, 48-54. [Link]

  • IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]

  • A 4-Phenoxyphenol Derivative Exerts Inhibitory Effects on Human Hepatocellular Carcinoma Cells through Regulating Autophagy and Apoptosis Accompanied by Downregulating α-Tubulin Expression. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 18, 2026, from [Link]

  • Role of Phytochemicals in Treatment of Aging and Cancer: Focus on Mechanism of FOXO3 Activation. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. Retrieved January 18, 2026, from [Link]

  • In vitro anti-cancer activity (IC 50 , µM) of the synthetic compounds... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Brieflands. [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]

  • Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]

  • Zhao, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(23), 126666. [Link]

  • LDH cytotoxicity assay. (n.d.). Protocols.io. Retrieved January 18, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). NIH. [Link]

Sources

A Head-to-Head Comparison of Propanehydrazide Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propanehydrazide, also known as propionic acid hydrazide, is a valuable chemical intermediate in organic synthesis.[1][2] Its bifunctional nature, containing both a nucleophilic hydrazine moiety and an acyl group, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.[3][4] These heterocycles are core scaffolds in many pharmaceutically active compounds, agrochemicals, and materials.[2][3][5] Consequently, the efficient and reliable synthesis of propanehydrazide is a critical first step for many research and development programs.

This guide provides a comprehensive, head-to-head comparison of the most common methods for synthesizing propanehydrazide. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of each method's performance in terms of yield, purity, scalability, and safety. This objective analysis is designed to empower researchers, chemists, and process development professionals to select the optimal synthesis strategy for their specific laboratory or industrial needs.

Overview of Primary Synthesis Strategies

There are three primary pathways to synthesize propanehydrazide, all originating from propanoic acid or its derivatives. The choice of pathway typically involves a trade-off between reaction speed, cost of starting materials, control over side reactions, and overall process efficiency.

Synthesis_Pathways cluster_start Starting Materials cluster_product Final Product Propanoic_Acid Propanoic Acid Propanoate_Ester Propanoate Ester (e.g., Ethyl Propanoate) Propanoic_Acid->Propanoate_Ester Esterification (H+, MeOH/EtOH) Propanoyl_Chloride Propanoyl Chloride Propanoic_Acid->Propanoyl_Chloride Chlorination (SOCl2 or (COCl)2) Propanehydrazide Propanehydrazide Propanoic_Acid->Propanehydrazide Direct Condensation (Microwave or Grinding) Hydrazine Hydrazine Hydrate Propanoate_Ester->Propanehydrazide Propanoyl_Chloride->Propanehydrazide Acylation

Caption: Primary synthetic routes to Propanehydrazide.

Method 1: Hydrazinolysis of Propanoate Esters

This is arguably the most widely employed and reliable method for preparing carboxylic acid hydrazides, including propanehydrazide.[3] It is a two-step process that involves first converting propanoic acid to an ester (typically methyl or ethyl propanoate), followed by a nucleophilic acyl substitution reaction with hydrazine hydrate.[6][7]

Causality and Scientific Rationale: The esterification step serves to "activate" the carboxylic acid. The alkoxy group (-OR) of the ester is a better leaving group than the hydroxyl group (-OH) of the carboxylic acid. This facilitates the nucleophilic attack by the highly nucleophilic hydrazine molecule. This method is favored because esters are generally less reactive than acyl chlorides, which significantly reduces the risk of diacylation—the formation of 1,2-dipropionylhydrazine where a second acyl group attaches to the other nitrogen of hydrazine.[3][8] While less reactive esters might require longer reaction times, this trade-off often results in a cleaner product with higher purity.[3]

Experimental Protocol: Two-Step Batch Synthesis

Ester_Hydrazinolysis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis s1_start Combine Propanoic Acid, Ethanol, and cat. H2SO4 s1_reflux Reflux for 3-4 hours s1_start->s1_reflux s1_workup Work-up: Pour into water, extract with ether, wash, dry s1_reflux->s1_workup s1_distill Distill to yield pure Ethyl Propanoate s1_workup->s1_distill s2_start Combine Ethyl Propanoate and Hydrazine Hydrate in Ethanol s1_distill->s2_start Use product in next step s2_reflux Reflux for 3-5 hours s2_start->s2_reflux s2_monitor Monitor reaction by TLC s2_reflux->s2_monitor s2_concentrate Distill off solvent under reduced pressure s2_monitor->s2_concentrate s2_crystallize Recrystallize crude product from a suitable solvent s2_concentrate->s2_crystallize Final_Product Final_Product s2_crystallize->Final_Product Final Product: Propanehydrazide

Caption: Workflow for the two-step synthesis via ester hydrazinolysis.

Step 1: Synthesis of Ethyl Propanoate [3][6]

  • To a round-bottomed flask, add propanoic acid (0.1 mol), absolute ethanol (0.5 mol), and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 3-4 hours.

  • After cooling, pour the reaction mixture into a separatory funnel containing cold water (100 mL).

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield ethyl propanoate.

Step 2: Synthesis of Propanehydrazide [3][6][7]

  • In a round-bottomed flask, dissolve ethyl propanoate (0.1 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (80-99%, 0.12 mol) to the solution.

  • Heat the mixture under reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][6]

  • Once the reaction is complete, distill off the ethanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/ether mixture to afford pure propanehydrazide.

Protocol Variation: Continuous Flow Synthesis

A modern alternative combines esterification and hydrazinolysis into a single, telescoped continuous flow process, which is highly advantageous for scalability and safety.[9]

Experimental Protocol: [9]

  • Pump 1: Prepare a solution of propanoic acid (e.g., 1.5 M) in methanol containing catalytic sulfuric acid (0.2 equivalents).

  • Pump 2: Prepare a solution of hydrazine hydrate (e.g., 4.8 M, ~3.2 equivalents) in methanol.

  • Module 1 (Esterification): Pump the solution from Pump 1 through a heated reactor coil (e.g., 135 °C) with a residence time of ~5 minutes to form methyl propanoate in-situ.

  • Module 2 (Hydrazinolysis): The output from Module 1 is cooled and then mixed with the stream from Pump 2 at a Y-junction. This combined stream passes through a second heated reactor coil (e.g., 125 °C) with a residence time of ~7 minutes.

  • Collection: The product stream is cooled. Propanehydrazide typically precipitates from the solution upon cooling or standing overnight and can be collected by filtration. This method has been shown to produce hydrazides in high yields (80-90%+) and allows for significant throughput.[9]

Method 2: From Propanoyl Chloride

This method involves the direct reaction of a highly reactive acyl chloride with hydrazine. While rapid, it is notoriously difficult to control.

Causality and Scientific Rationale: Propanoyl chloride is an excellent electrophile. The reaction with hydrazine is vigorous and highly exothermic. The primary challenge is preventing the formation of the 1,2-diacylhydrazine byproduct.[3][10] Once the first molecule of propanehydrazide is formed, its remaining -NH2 group is still nucleophilic and can react with another molecule of propanoyl chloride. To favor the mono-acylated product, the reaction must be performed at low temperatures with careful, slow addition of the acyl chloride to an excess of hydrazine.[5][10]

Experimental Protocol[10]
  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of hydrazine hydrate (e.g., 400 mmol) in water (400 mL). If desired, a base like sodium hydroxide (322 mmol) can be added.

  • Cool the mixture in an ice-water or ice-acetone bath to an internal temperature of -5 to 0 °C.

  • Add propanoyl chloride (320 mmol) dropwise over 40-60 minutes, ensuring the internal temperature is strictly maintained between -5 and 0 °C.

  • After the addition is complete, the reaction mixture is typically stirred for a short period before work-up.

  • Work-up involves concentrating the mixture by rotary evaporation, filtering any solids (like NaCl if a base was used), and further concentrating the filtrate.

  • Purification is often achieved by recrystallization from a solvent like isopropyl ether. Yields for this method for small acyl chlorides are often in the 50-70% range.[10]

Method 3: Direct Reaction of Propanoic Acid with Hydrazine

This is the most direct route, in principle, but often requires forcing conditions or special techniques to be effective.

Causality and Scientific Rationale: The direct amidation of a carboxylic acid is difficult because the acidic proton of the carboxyl group reacts with the basic hydrazine to form a stable carboxylate-hydrazinium salt. This salt formation deactivates both reactants. To overcome this, energy must be supplied to drive off water and form the amide bond. This has been achieved through microwave irradiation or solvent-free grinding.

Protocol Variation 1: Microwave-Assisted Synthesis[3]
  • In a microwave-safe vessel, combine propanoic acid (0.01 mol) and hydrazine hydrate (0.012 mol).

  • Irradiate the solvent-free mixture in a microwave reactor for 60-200 seconds at high power (e.g., 900 W).

  • Cool the reaction mixture (e.g., to -20 °C) to induce crystallization.

  • The product can be lyophilized or simply recrystallized from a solvent like methanol. This method is extremely fast and aligns with green chemistry principles by avoiding solvents. Yields are reported to be high (79-90%).[3]

Protocol Variation 2: Solvent-Free Grinding[11]
  • In a mortar, combine propanoic acid (3.0 mmol) and 80% hydrazine hydrate (3.75 mmol).

  • Grind the mixture with a pestle for 3-5 minutes at room temperature. The mixture will typically set into a solid mass.

  • Let the solid mass stand for about 10 minutes for the reaction to complete.

  • The resulting solid can be directly crystallized from ethanol to give pure propanehydrazide. This eco-friendly method avoids solvents and heating, offering a simple workup.[11]

Comparative Analysis

FeatureMethod 1: Ester HydrazinolysisMethod 2: From Acyl ChlorideMethod 3: Direct Condensation
Starting Material Propanoate EsterPropanoyl ChloridePropanoic Acid
Key Reagents Hydrazine Hydrate, AlcoholHydrazine Hydrate, Water/BaseHydrazine Hydrate
Reaction Time 3-8 hours (Batch); <30 min (Flow)1-2 hours<5 minutes (Microwave); <15 min (Grinding)
Temperature Reflux (65-80°C); 125-135°C (Flow)Low Temperature (-5 to 0°C)Room Temp (Grinding); High Power (Microwave)
Reported Yield 70-95% (High)[3][6][9]50-75% (Moderate)[10]79-90% (High)[3][11]
Key Advantages • High purity product• Minimal diacylation• Well-established & reliable• Scalable (especially with flow)[9]• Fast reaction• Uses readily available starting material• Atom economical (one step)• Very fast• Environmentally friendly (solvent-free)[3][11]
Key Disadvantages • Two-step process (if starting from acid)• Longer reaction times in batch modeDiacylation is a major side reaction [3][10]• Requires strict temperature control• Acyl chlorides are hazardous• May require specialized equipment (microwave)• Direct heating can be inefficient

Conclusion and Recommendations

The optimal method for synthesizing propanehydrazide depends heavily on the specific requirements of the project.

  • For Highest Purity and Reliability (Lab-Scale): The Hydrazinolysis of Propanoate Esters remains the gold standard. It consistently delivers a clean product with minimal side reactions, making it ideal for applications where purity is paramount, such as in the early stages of drug discovery.

  • For Speed and Green Chemistry (Lab-Scale): The Direct Condensation methods, particularly microwave-assisted synthesis and solvent-free grinding, are outstanding choices.[3][11] They are exceptionally fast, highly atom-economical, and environmentally benign. These methods are perfect for rapid library synthesis or when green chemistry principles are a priority.

  • For Industrial Scale and High Throughput: The Continuous Flow Synthesis variation of the ester hydrazinolysis method is superior.[9] It offers excellent control over reaction parameters, enhances safety by minimizing the volume of hazardous reagents at any given time, and provides a significantly higher output compared to batch processing, making it the most suitable choice for large-scale production.

  • Method to Use with Caution: The Acyl Chloride Method should generally be avoided unless other methods have failed. The propensity for diacylation makes it difficult to achieve high purity without tedious purification, and the handling of acyl chlorides and the exothermic nature of the reaction pose safety risks.[3][10]

By understanding the causality behind each method and weighing the comparative data, researchers can confidently select the most appropriate and efficient pathway to synthesize propanehydrazide for their synthetic campaigns.

References

  • Wang, S. S., & Merrifield, R. B. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297–300. [Link]

  • Prasad, A. S., & Kanth, J. V. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471–9474. [Link]

  • Li, B., Bemish, R. J., Bill, D. R., Brenek, S., Buzon, R. A., Chiu, C. K.-F., & Newell, L. (2005). PREPARATION OF PIVALOYL HYDRAZIDE IN WATER. Organic Syntheses, 81, 254. [Link]

  • Saha, A., Kumar, R., Kumar, R., & Devakumar, C. (2010). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry, 49B, 526-531.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 435-443. [Link]

  • Kumar, A., Jakhar, A., & Makrandi, J. K. (2012). A HIGHLY EFFICIENT SOLVENT FREE SYNTHESIS OF HYDRAZIDES USING GRINDING TECHNIQUE. Rasayan Journal of Chemistry, 5(4), 401-403.
  • Swamy, G. N., Kumar, C. G., & Prasad, K. R. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.
  • Khan, M. S., et al. (2020). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Molecules, 25(23), 5723. [Link]

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 371-379. [Link]

  • Hanson, J. E. (2024). How can I combine hydrazine derivative and ester? ResearchGate. [Link]

  • Pospíšilová, L., et al. (2021). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Molecules, 26(21), 6331. [Link]

  • CN103408454A - Preparation method of hydrazide compound.
  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Al-Azzawi, A. M. J. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). A careful experimental procedure for the preparation of hydrazides. RSC Advances. [Link]

  • Shawali, A. S., et al. (2011). Utility of N-aryl 2-aroylhydrazono-propanehydrazonoyl chlorides as precursors for synthesis of new functionalized 1,3,4-thiadiazoles with potential antimicrobial activity. Journal of Heterocyclic Chemistry, 48(4), 877-883. [Link]

  • Halloran, M. W., Hudecek, C., & Burkart, M. D. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]

  • Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 859–866. [Link]

  • de Oliveira, R. K. I., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 15(1), 1-13. [Link]

  • ResearchGate. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. [Link]

Sources

Assessing the Novelty of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Technical Guide for Researchers

Abstract: This guide presents a comprehensive assessment of the novelty of the chemical entity 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide. A thorough literature and database review indicates that this specific chemical structure has not been previously reported, suggesting it is a novel compound. This analysis compares its core structural motifs—the 4-(2-phenylpropan-2-yl)phenoxy (4-cumylphenoxy) group and the propanehydrazide functional group—against known alternatives in the scientific literature. By examining the established synthesis routes, biological activities, and applications of these related compounds, we provide a framework for predicting the potential characteristics of this new molecule and outline experimental pathways for its synthesis and characterization.

Introduction and Initial Assessment

The pursuit of novel chemical entities with unique biological or material properties is a cornerstone of chemical and pharmaceutical research. The compound , this compound, combines two key structural features: a bulky, lipophilic cumylphenoxy head and a reactive hydrazide tail.

A systematic search of prominent chemical databases (including PubChem, ChemScene, and general scientific literature) for the exact structure or name yielded no direct matches.[1][2] This absence of prior art is the primary indicator of its novelty. To contextualize its potential significance, this guide deconstructs the molecule into its primary fragments and compares them to well-documented chemical classes.

Caption: Structure of this compound.

Comparative Analysis of Structural Motifs

To build a predictive profile, we compare the target molecule with two classes of known compounds that represent its core components.

The 4-(2-Phenylpropan-2-yl)phenoxy Moiety

This bulky, hydrophobic group, derived from 4-cumylphenol, is utilized in various chemical applications, from polymers to specialized organic synthesis. Its inclusion in a molecular structure significantly increases lipophilicity, which can influence solubility, membrane permeability, and interactions with hydrophobic binding pockets in biological systems.

  • Known Applications: The 4-(cumyl)phenoxy group is used as a substituent in phthalocyanines, which have applications as photosensitizers and in materials science.[3] Its precursor, 4-cumylphenol, is a known chemical intermediate.[4]

  • Structural Analogs: A search for related structures reveals compounds like 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4-sulfamoylphenyl)acetamide, which links the cumylphenoxy group to an acetamide structure.[1] This demonstrates the synthetic feasibility of attaching functionalized side chains to the phenolic oxygen of 4-cumylphenol.

The Hydrazide Functional Group

The hydrazide moiety (-CONHNH₂) is a well-established pharmacophore, prized for its versatile chemical reactivity and biological activity.

  • Biological Significance: Hydrazide and its derivatives (hydrazones) are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[5][6][7][8] The reactivity of the terminal amine allows for the formation of Schiff bases, which are often responsible for these biological effects.[5]

  • Structural Analogs: The most relevant analogs are substituted phenoxyacetohydrazides. Numerous studies have detailed the synthesis and evaluation of these compounds.[9] For instance, various phenoxyacetohydrazide derivatives have been synthesized and shown to be potent inhibitors of enzymes like β-glucuronidase or to possess anti-inflammatory and anti-angiogenic properties.[5][9]

Feature Target Compound (Predicted) Known Phenoxyacetohydrazides Known Cumylphenoxy Derivatives
Core Structure 2-[4-(cumyl)phenoxy]propanehydrazideSubstituted PhenoxyacetohydrazideSubstituted 4-Cumylphenoxy
Key Functional Group HydrazideHydrazideVaries (e.g., Acetamide, Phthalocyanine)
Established Activity Hypothetical; potentially anti-inflammatory, antimicrobial, enzyme inhibitory.Anti-inflammatory, enzyme inhibition, anticancer, antimicrobial.[5][9]Photosensitizing (in phthalocyanines).[3]
Solubility Profile Predicted to be highly lipophilic, soluble in organic solvents.Varies with substitution, but generally soluble in polar organic solvents.Generally high lipophilicity.
Synthetic Precursors 4-cumylphenol, ethyl 2-bromopropionate, hydrazine hydrate.Substituted phenols, ethyl chloroacetate, hydrazine hydrate.[9]4-cumylphenol, various electrophiles.[3]

Proposed Synthesis and Experimental Workflow

Based on established methods for synthesizing phenoxyacetic acid hydrazides, a straightforward multi-step synthesis can be proposed for the target molecule.[9] The causality behind this experimental design is based on well-known, high-yielding organic reactions.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Characterization P1 4-Cumylphenol R1 Intermediate Ester: Ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate P1->R1 K₂CO₃, Acetone, Reflux P2 Ethyl 2-bromopropionate P2->R1 R2 Final Product: This compound R1->R2 Ethanol, Reflux P3 Hydrazine Hydrate (NH₂NH₂·H₂O) P3->R2 C1 FTIR (N-H, C=O stretches) R2->C1 Analysis C2 ¹H & ¹³C NMR (Verify Structure) C3 Mass Spectrometry (Confirm M.W.)

Caption: Proposed synthetic and characterization workflow.

Protocol: Synthesis of the Intermediate Ester
  • To a solution of 4-cumylphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude ester by column chromatography to yield ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate. This step is crucial for removing unreacted starting materials which could interfere with the subsequent hydrazinolysis.

Protocol: Synthesis of the Final Hydrazide (Hydrazinolysis)
  • Dissolve the purified intermediate ester (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the solution. A large excess of hydrazine is used to drive the reaction to completion.

  • Heat the mixture to reflux for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • If precipitation occurs, filter the solid product and wash with cold ethanol. If not, reduce the solvent volume and recrystallize to obtain the pure this compound.

Conclusion and Assessment of Novelty

Based on a comprehensive review of the available scientific literature and chemical databases, This compound is assessed as a novel chemical compound.

While its constituent parts—the cumylphenoxy moiety and the hydrazide functional group—are well-known, their specific combination in this structure is not documented. The established biological activities of phenoxy hydrazide analogs suggest that this novel compound is a promising candidate for investigation in drug discovery programs, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.[5][6][8][9] The proposed synthetic route is robust and relies on standard, well-understood organic chemistry reactions, making the compound highly accessible for synthesis and future study.

References

  • Khan, I., et al. (2020). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]

  • Shaan, N., & Sharma, P. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2,4-Bis(2-phenylpropan-2-yl)phenol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). (2S)-2-[[4-[2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]oxirane. PubChem. Available at: [Link]

  • Karthikeyan, M. S., et al. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. ResearchGate. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4-sulfamoylphenyl)acetamide. PubChem. Available at: [Link]

  • Ağırtaş, M. S., et al. (2019). Synthesis of tetrakis (4-(2-phenylprop-2-yl) phenoxy) substituted phthalocyanines using a new practical method. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and scientific research, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of 2-[4-(2-phenylpropan-2-yl)phenoxy]propanehydrazide.

Hazard Profile and Risk Assessment

The primary driver of this compound's hazard profile is the hydrazide functional group . Hydrazine and its derivatives are a well-documented class of hazardous substances requiring meticulous handling.

Core Hazards Associated with Hydrazide Compounds:

  • Toxicity: Hydrazine compounds are known to be toxic if ingested, absorbed through the skin, or inhaled.[1][2]

  • Carcinogenicity: Many hydrazines and hydrazides are considered potential or suspected carcinogens.[1][2][3]

  • Corrosivity: Certain hydrazine derivatives can cause severe skin burns and eye damage.[1]

  • Environmental Hazard: These compounds are often very toxic to aquatic life, with potentially long-lasting effects in the environment.[1]

The aromatic (phenoxy and phenylpropan-2-yl) components of the molecule contribute to its classification as an organic substance that should not be disposed of via standard drains.[4][5]

Anticipated Hazard Summary
Hazard TypeDescriptionRationale and Supporting Evidence
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or inhaled.Based on the general classification of hydrazide and hydrazine derivatives.[1][2][6]
Carcinogenicity Suspected to be a carcinogen.A known risk for many compounds in the hydrazine family.[1][3]
Skin/Eye Irritation Likely to cause skin and serious eye irritation.A common property of related aromatic compounds and hydrazides.[7][8][9]
Environmental Hazard Expected to be toxic to aquatic organisms.General characteristic of hydrazine derivatives and complex organic molecules.[1]

Personal Protective Equipment (PPE) and Handling

All handling and preparation for disposal must be conducted within a certified chemical fume hood. The mandatory PPE includes:

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat, fully fastened.

  • Footwear: Closed-toe shoes are required at all times.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [4][5]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions. This waste must be collected in a dedicated container.

  • DO NOT MIX with:

    • Oxidizing agents (e.g., nitrates, perchlorates, chromic acid).

    • Strong acids or bases.

    • Other reactive chemical waste streams.

  • Rationale: Mixing hydrazides with incompatible materials can lead to exothermic reactions, gas evolution, or the formation of other hazardous byproducts.[10] This compound should be classified as a non-halogenated organic waste.

Step 2: Container Selection and Labeling
  • Container Choice: Use a sturdy, leak-proof container made of a material compatible with organic solvents (e.g., a high-density polyethylene or glass bottle). The container must have a secure, tight-fitting lid.[11][12]

  • Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity.

    • The associated hazards (e.g., "Toxic," "Potential Carcinogen," "Environmental Hazard").

    • The date the waste was first added.

Step 3: Waste Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.[5][11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks or spills.[12]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (typically a maximum of 55 gallons, or 1 quart for acutely toxic "P-listed" wastes).[5]

Step 4: Final Disposal
  • Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] These professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Method: The most common and accepted disposal method for this type of waste is high-temperature incineration in a specialized hazardous waste incinerator.[6]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Compound in Chemical Fume Hood A->B C Obtain Dedicated, Labeled Hazardous Waste Container B->C D Add Waste to Container C->D E Is waste stream ONLY this hydrazide compound? D->E F Segregate: Keep Separate from Incompatible Wastes (Oxidizers, Acids) E->F Yes G Keep Container Tightly Sealed F->G H Store in Secondary Containment G->H I Place in Designated Satellite Accumulation Area H->I J Is Container Full or Storage Time Limit Reached? I->J K Contact EHS or Licensed Waste Contractor for Pickup J->K Yes L Transfer to Approved TSDF for Incineration K->L

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Contain the Spill: Use a commercial spill kit or an absorbent material like vermiculite to absorb the spilled material.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Wipe the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill cleanup materials and manage it as hazardous waste according to the protocol above.

For large spills, evacuate the area, alert your institution's EHS or emergency response team, and restrict access.

Advanced Topic: Chemical Inactivation Considerations

For certain dilute aqueous waste streams, chemical oxidation can be a method to destroy the hazardous hydrazide moiety prior to disposal. This is an advanced procedure that must only be performed by trained personnel and in accordance with institutional policies.

  • Principle: Oxidation of hydrazines with reagents like sodium hypochlorite or hydrogen peroxide can break the N-N bond, converting the compound to less hazardous substances.[6][13]

  • Caution: This process must be carefully controlled. Incomplete reactions can produce hazardous byproducts, such as N-nitrosoalkylamines if hypochlorite is used with certain hydrazine derivatives.[6] The reaction can also be exothermic.

  • Recommendation: Unless you have a validated and approved institutional protocol for the chemical inactivation of this specific compound, this method is not recommended. The primary and safest disposal route remains collection and transfer to a licensed waste facility.

By adhering to these rigorous procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with the highest standards of laboratory practice.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Phenylphenol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Phenylpropan-2-ol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Phenoxypropan-2-ol.
  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • CPAChem. (2025). Safety data sheet - 1-Phenoxy-2-propanol.
  • P2 InfoHouse. (n.d.). Standard Guide for Disposal Of Laboratory Chemicals And Samples.
  • Choudhary, G., & Hansen, H. (1998). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology, 134(2-3), 71-89.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Phenyl-2-propanol.
  • Kato, H., et al. (2015). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 81(23), 8044-8052. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Wikipedia. (n.d.). Hydrazide. Retrieved from [Link]

  • 2a biotech. (n.d.). 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETOHYDRAZIDE.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Spectrum Chemical. (2016). SAFETY DATA SHEET - 2-Phenyl-2-propanol.
  • Bandarian, V., et al. (1999). Hydrazine cation radical in the active site of ethanolamine ammonia-lyase: mechanism-based inactivation by hydroxyethylhydrazine. Biochemistry, 38(39), 12403-12408. Retrieved from [Link]

  • Shah, M. A., & Sayre, L. M. (2006). Temporary inactivation of plasma amine oxidase by alkylhydrazines. A combined enzyme/model study implicates cofactor reduction/reoxidation but cofactor deoxygenation and subsequent reoxygenation in the case of hydrazine itself. Journal of the American Chemical Society, 128(36), 11958-11969. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

Sources

A Researcher's Guide to the Safe Handling of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Structural Alerts

The chemical structure of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide contains several functional groups that warrant careful consideration. A proactive approach to safety begins with recognizing these "structural alerts" and anticipating potential hazards.

  • Hydrazine Moiety: Hydrazine and its derivatives are a well-documented class of compounds with potential health effects. Exposure can cause skin and eye irritation, and some hydrazines are considered potential carcinogens.[1][2] They can be toxic if inhaled, ingested, or absorbed through the skin.[2] Therefore, minimizing all routes of exposure is paramount.

  • Phenoxy Group: Phenoxy compounds can be irritants, particularly to the eyes. Safe handling procedures must account for the potential for splashes and aerosol generation.

  • Phenylpropanol-derived Structure: Similar structures can be combustible and may cause skin and respiratory irritation.[3][4]

Due to the combination of these functional groups, this compound should be handled as a substance with the potential for skin, eye, and respiratory irritation, as well as potential systemic toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent dermal absorption. Always consult the glove manufacturer's compatibility chart.[2]
Eyes Chemical splash gogglesTo protect against splashes and aerosols.[5]
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashes.[2][5]
Body Flame-resistant lab coatTo protect skin and clothing from splashes and potential fire hazards.[2][6]
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of vapors or aerosols.[6][7] A respirator may be required for spill cleanup or in case of ventilation failure.[2]
Feet Closed-toe shoesTo protect against spills and falling objects.[6][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information (Related Compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weighing and Transfer (in fume hood) prep_spill->handle_weigh handle_reaction Perform Reaction (in fume hood) handle_weigh->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_decon Decontaminate Glassware and Surfaces handle_monitor->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste (Follow institutional guidelines) cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound.

Preparation
  • Review Safety Information: Before beginning any work, thoroughly review the safety information for related compounds, such as hydrazine, 1-phenoxy-2-propanol, and 2-phenyl-2-propanol.

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[9]

  • Verify Fume Hood Function: Ensure the chemical fume hood is functioning correctly. The sash should be kept at the lowest possible height while still allowing for comfortable work.[7]

  • Prepare Spill Kit: Have a spill kit readily available that is appropriate for handling potentially toxic and combustible materials.

Handling
  • Weighing and Transfer: All weighing and transfer operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]

  • Perform Reaction: Carry out all experimental procedures within the fume hood.

  • Monitor Reaction: Continuously monitor the reaction for any unexpected changes.

Cleanup
  • Decontaminate Glassware and Surfaces: Decontaminate all glassware and work surfaces that have come into contact with the compound.

  • Segregate and Label Waste: All waste materials, including contaminated gloves, paper towels, and glassware, should be collected in a designated, clearly labeled waste container.[7]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety. Improper disposal can lead to environmental contamination and pose a risk to others.

cluster_waste Waste Disposal Protocol waste_collect Collect Waste in Designated Container waste_label Label Container Clearly (Contents, Date, Hazards) waste_collect->waste_label waste_store Store in a Secure, Well-Ventilated Area waste_label->waste_store waste_contact Contact Environmental Health & Safety for Pickup waste_store->waste_contact

Caption: Chemical Waste Disposal Workflow.

Disposal Guidelines:

  • Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Containerization: Use a dedicated, leak-proof, and clearly labeled container for all waste generated. The label should include the full chemical name and any known hazards.

  • Follow Institutional Protocols: Adhere strictly to your institution's chemical waste disposal procedures.[10] Contact your EHS department for specific guidance on the disposal of this compound.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, use an appropriate absorbent material and collect it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). Retrieved from a university environmental health and safety website.
  • Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved from [Link]

  • 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETOHYDRAZIDE - 2a biotech. (n.d.). Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from a university environmental health and safety website.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. (n.d.). Retrieved from a university environmental health and safety website.
  • Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • Safety data sheet - CPAChem. (n.d.). Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.). Retrieved from a university chemistry department website.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.